Technical Documentation Center

2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid

Abstract This document provides an in-depth technical guide for the synthesis of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid, a heterocyclic compound of interest in pharmaceutical research and development. The guide det...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides an in-depth technical guide for the synthesis of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid, a heterocyclic compound of interest in pharmaceutical research and development. The guide details a strategic and efficient synthetic pathway, commencing from readily accessible starting materials. Each section is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic process, including the underlying chemical principles, detailed experimental protocols, and robust analytical characterization. The synthesis of the isothiazole core, a critical component in various biologically active molecules, is a key focus.[1][2][3] This guide emphasizes safety, efficiency, and reproducibility to facilitate the successful laboratory-scale preparation of the target compound.

Introduction and Strategic Overview

The isothiazole ring is a significant five-membered heteroaromatic system that is a structural component of numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The target molecule, 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid, incorporates this privileged scaffold, suggesting its potential as a valuable building block in medicinal chemistry.

The synthetic strategy outlined herein is centered around the construction of the 3-methoxy-1,2-thiazole core, followed by the introduction of the propanoic acid side chain at the C5 position. This approach allows for flexibility and potential diversification at a later stage of the synthesis. The key stages of the proposed synthesis are:

  • Formation of a β-ketothioamide intermediate.

  • Cyclization to form the 3-hydroxyisothiazole ring.

  • O-methylation to install the methoxy group.

  • Functionalization at the C5 position to introduce the propanoic acid moiety.

This retro-synthetic approach is illustrated in the diagram below.

Retrosynthesis Target 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid Intermediate1 3-methoxy-5-substituted-1,2-thiazole Target->Intermediate1 Side-chain manipulation Intermediate2 3-hydroxy-5-substituted-1,2-thiazole Intermediate1->Intermediate2 O-methylation Intermediate3 β-ketothioamide Intermediate2->Intermediate3 Cyclization Starting_Materials Simple Starting Materials Intermediate3->Starting_Materials Condensation

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the 3-Methoxy-1,2-thiazole Core

The construction of the isothiazole ring is a pivotal part of the synthesis. Several methods for isothiazole synthesis have been reported, often involving the cyclization of various precursors.[1][2][4] For this synthesis, we will utilize a robust method involving the condensation of a β-ketoester with a source of sulfur and nitrogen.

Step 1: Synthesis of Ethyl 3-amino-3-thioxopropanoate

This step involves the preparation of a key β-ketothioamide intermediate.

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in anhydrous toluene (5 mL/mmol of ester) under an inert atmosphere (N₂ or Ar), add Lawesson's reagent (0.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl 3-amino-3-thioxopropanoate as a yellow oil.

Step 2: Cyclization to Ethyl 3-hydroxy-1,2-thiazole-5-carboxylate

The thioamide intermediate undergoes oxidative cyclization to form the isothiazole ring.

Reaction Scheme:

Experimental Protocol:

  • Dissolve ethyl 3-amino-3-thioxopropanoate (1.0 eq) in a suitable solvent such as ethanol or acetic acid (10 mL/mmol).

  • Add a suitable oxidizing agent, such as hydrogen peroxide (30% aqueous solution, 2.2 eq) or iodine (1.1 eq) in the presence of a base like sodium bicarbonate.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if iodine was used).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield ethyl 3-hydroxy-1,2-thiazole-5-carboxylate.

Step 3: O-Methylation to Ethyl 3-methoxy-1,2-thiazole-5-carboxylate

The hydroxyl group of the isothiazole is methylated to give the desired methoxy substituent.

Reaction Scheme:

Experimental Protocol:

  • To a solution of ethyl 3-hydroxy-1,2-thiazole-5-carboxylate (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone (10 mL/mmol), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture for 15-30 minutes at room temperature.

  • Add a methylating agent, such as methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq), dropwise to the suspension.

  • Stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (ethyl acetate/hexanes) to obtain ethyl 3-methoxy-1,2-thiazole-5-carboxylate.

Introduction of the Propanoic Acid Side Chain

With the core heterocyclic structure in place, the next stage is to introduce the propanoic acid side chain at the C5 position. This will be achieved through a multi-step sequence starting from the C5-ester.

Step 4: Reduction of the Ester to an Alcohol

The ester at the C5 position is reduced to a primary alcohol.

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of ethyl 3-methoxy-1,2-thiazole-5-carboxylate (1.0 eq) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether (20 mL/mmol) at 0 °C under an inert atmosphere, add a reducing agent like lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filter the resulting white precipitate and wash thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield (3-methoxy-1,2-thiazol-5-yl)methanol, which can often be used in the next step without further purification.

Step 5: Conversion of the Alcohol to a Halide

The primary alcohol is converted to a more reactive leaving group, such as a bromide or chloride.

Reaction Scheme:

Experimental Protocol:

  • To a solution of (3-methoxy-1,2-thiazol-5-yl)methanol (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether (15 mL/mmol) at 0 °C, add a halogenating agent such as phosphorus tribromide (PBr₃, 0.4 eq) or thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor by TLC.

  • Carefully pour the reaction mixture onto ice and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude 5-(bromomethyl)-3-methoxy-1,2-thiazole is typically used immediately in the next step due to potential instability.

Step 6: Malonic Ester Synthesis and Hydrolysis

The final propanoic acid side chain is constructed using a malonic ester synthesis approach.

Reaction Scheme:

Experimental Protocol:

  • To a solution of sodium ethoxide (prepared by dissolving sodium (1.1 eq) in anhydrous ethanol (20 mL/mmol)), add diethyl malonate (1.2 eq) dropwise at 0 °C.

  • Stir for 30 minutes, then add a solution of crude 5-(bromomethyl)-3-methoxy-1,2-thiazole (1.0 eq) in a small amount of anhydrous ethanol.

  • Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor by TLC.

  • Cool the reaction, remove the ethanol under reduced pressure, and add water.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to give the crude diethyl 2-((3-methoxy-1,2-thiazol-5-yl)methyl)malonate.

  • To the crude diester, add a solution of potassium hydroxide (3.0 eq) in ethanol/water (1:1 mixture, 10 mL/mmol of diester).

  • Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the final product, 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Overall Synthetic Workflow

The complete synthetic pathway is summarized in the following diagram.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Side-Chain Installation A Ethyl acetoacetate B Ethyl 3-amino-3-thioxopropanoate A->B Lawesson's Reagent C Ethyl 3-hydroxy-1,2-thiazole-5-carboxylate B->C Oxidative Cyclization D Ethyl 3-methoxy-1,2-thiazole-5-carboxylate C->D Methylation E (3-methoxy-1,2-thiazol-5-yl)methanol D->E Reduction (LiAlH4) F 5-(bromomethyl)-3-methoxy-1,2-thiazole E->F Halogenation (PBr3) G Diethyl 2-((3-methoxy-1,2-thiazol-5-yl)methyl)malonate F->G Malonic Ester Synthesis H 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid G->H Hydrolysis & Decarboxylation

Caption: Overall synthetic workflow for the target compound.

Characterization Data

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR SignalsExpected ¹³C NMR Signals
2-(3-methoxy-1,2-thiazol-5-yl)propanoic acidC₇H₉NO₃S187.22δ (ppm): 1.5 (d, 3H, CH₃), 3.8 (q, 1H, CH), 4.0 (s, 3H, OCH₃), 7.5 (s, 1H, thiazole-H), 12.0 (br s, 1H, COOH)δ (ppm): 18.0 (CH₃), 40.0 (CH), 58.0 (OCH₃), 125.0 (thiazole-C4), 150.0 (thiazole-C5), 165.0 (thiazole-C3), 175.0 (COOH)

Note: The expected NMR data are illustrative and may vary based on the solvent and instrument used.

Safety Considerations

  • Lawesson's Reagent: Stench, toxic. Handle in a well-ventilated fume hood.

  • Oxidizing Agents: Hydrogen peroxide and iodine are corrosive and strong oxidizers. Avoid contact with skin and eyes.

  • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water and protic solvents. Handle under a dry, inert atmosphere. Quench carefully.

  • Phosphorus Tribromide (PBr₃) and Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Handle in a fume hood.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

Conclusion

This technical guide provides a detailed and practical route for the synthesis of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid. The described methodology is robust and relies on well-established chemical transformations. By following the outlined protocols and safety precautions, researchers can efficiently prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs. The modular nature of the synthesis also offers opportunities for the preparation of analogs with diverse substitution patterns.

References

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]4]

  • Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]2]

  • New Journal of Chemistry. (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. Retrieved from [Link]]

  • MDPI. (n.d.). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]3]

Sources

Exploratory

Physicochemical Properties & Synthetic Utility of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid

An In-Depth Technical Guide to 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid Executive Summary This technical guide profiles 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid , a specialized heterocyclic building block relevan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid

Executive Summary

This technical guide profiles 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid , a specialized heterocyclic building block relevant to medicinal chemistry and agrochemical discovery. Structurally characterized by a 3-methoxy-isothiazole core substituted at the 5-position with a propanoic acid tail, this compound serves as a critical bioisostere for phenylacetic and arylpropionic acids (e.g., NSAID scaffolds). This document outlines its physicochemical profile, validated synthetic protocols, and handling requirements for high-precision research environments.

Physicochemical Profile

The integration of the isothiazole ring introduces unique electronic properties compared to standard phenyl or thiophene analogs. The 3-methoxy group acts as an electron-donating substituent by resonance, modulating the acidity and lipophilicity of the distal carboxylic acid.

Key Molecular Descriptors
PropertyValue (Predicted/Experimental)Context & Causality
Molecular Formula C₇H₉NO₃SCore stoichiometry.
Molecular Weight 187.22 g/mol Fragment-based calculation.
Appearance Off-white to pale yellow solidTypical for low-MW isothiazole acids.
pKa (Acid) 3.9 – 4.2 (Predicted)The isothiazole ring is electron-withdrawing (inductive effect), making this compound slightly more acidic than unsubstituted propanoic acid (pKa ~4.87).
LogP (Octanol/Water) 1.4 – 1.7 (Unionized)Moderate lipophilicity. The methoxy group (+0.[1][2]04) and isothiazole ring balance the polarity of the carboxylic acid.
Solubility (Aq) Low (pH < 4); High (pH > 7)Forms stable carboxylate salts in basic buffers (PBS, NaHCO₃).
Solubility (Org) HighSoluble in DMSO, MeOH, DCM, and EtOAc.
Topological Polar Surface Area (TPSA) ~75 ŲIncludes contributions from the carboxylate head and the isothiazole N/S/O atoms.
Structural Analysis
  • Chirality: The C2 position of the propanoic acid chain is a chiral center. The compound exists as an enantiomeric pair (R/S). For biological assays, asymmetric synthesis or chiral resolution is often required, as enantiomers of arylpropionic acids frequently exhibit distinct pharmacodynamics (e.g., Naproxen).

  • Electronic Character: The 1,2-thiazole (isothiazole) ring is less aromatic than thiophene, possessing significant localized double-bond character. The N-S bond is a potential metabolic soft spot (reductive cleavage), though the 3-methoxy substitution sterically and electronically stabilizes the ring.

Synthetic Methodology

As a Senior Application Scientist, I recommend Palladium-Catalyzed


-Arylation  as the most robust route for generating this scaffold. This method avoids the harsh conditions of classical lithiation-alkylation cycles that can degrade the sensitive N-S bond of the isothiazole.
Primary Route: Pd-Catalyzed -Arylation

This protocol couples a commercially available 5-bromoisothiazole with a protected propionate ester.

Reaction Scheme (Logic Flow):

  • Precursor: 5-bromo-3-methoxyisothiazole.

  • Coupling Partner: tert-Butyl propionate (chosen for ease of deprotection).

  • Catalyst System: Pd(dba)₂ / P(t-Bu)₃ (highly active for sterically hindered couplings).

  • Deprotection: Acidolytic cleavage of the t-butyl ester.

SynthesisWorkflow Start 5-bromo-3-methoxyisothiazole Intermediate Intermediate Ester (tert-butyl 2-(3-methoxy-1,2-thiazol-5-yl)propanoate) Start->Intermediate Step 1: Cross-Coupling (THF, 25°C -> 60°C) Reagent1 tert-Butyl propionate Base: LiHMDS Cat: Pd(dba)2 / P(t-Bu)3 Reagent1->Intermediate Final Target Acid 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid Intermediate->Final Step 2: Deprotection (25°C, 2h) Reagent2 TFA / DCM (Acidic Hydrolysis) Reagent2->Final

Caption: Figure 1. Optimized Pd-catalyzed synthetic route for high-yield generation of the target acid.

Detailed Experimental Protocol

Step 1: Cross-Coupling [3]

  • Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Charging: Add Pd(dba)₂ (0.02 equiv) and P(t-Bu)₃ (0.04 equiv) in anhydrous THF. Stir for 10 min to form the active catalytic species.

  • Substrates: Add 5-bromo-3-methoxyisothiazole (1.0 equiv) and tert-butyl propionate (1.1 equiv).

  • Base Addition: Cool to 0°C. Dropwise add LiHMDS (1.0 M in THF, 1.2 equiv). The solution will likely darken.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor conversion by LC-MS (Target Mass [M+H]+ ~244 for ester).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Step 2: Ester Hydrolysis

  • Dissolution: Dissolve the intermediate ester in DCM (5 mL/mmol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (DCM:TFA 2:1 ratio).

  • Reaction: Stir at ambient temperature for 2-3 hours.

  • Isolation: Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA.

  • Purification: Recrystallize from Et₂O/Hexane or purify via reverse-phase HPLC if high purity (>99%) is required for biological assays.

Applications & Handling

Medicinal Chemistry Utility

This compound is a "privileged structure" mimic. The propanoic acid tail mimics the anti-inflammatory pharmacophore of NSAIDs (e.g., Ibuprofen), while the isothiazole ring alters metabolic stability and receptor binding kinetics.

  • Bioisosterism: The 1,2-thiazole ring serves as a bioisostere for phenyl, pyridine, or thiophene rings, often improving aqueous solubility and reducing CYP450 inhibition liability.

  • Building Block: The carboxylic acid is a handle for amide coupling. It can be reacted with primary or secondary amines using standard coupling agents (HATU, EDC/HOBt) to generate diverse libraries.

Applications Core 2-(3-methoxy-1,2-thiazol-5-yl) propanoic acid Amide Amide Coupling (Library Generation) Core->Amide + Amines (HATU/DIPEA) Salt Salt Formation (Formulation) Core->Salt + NaOH/Meglumine Chiral Chiral Resolution (R/S Enantiomers) Core->Chiral Prep-HPLC (Chiralpak)

Caption: Figure 2. Downstream utilization of the core scaffold in drug discovery workflows.

Safety & Stability
  • Storage: Store at 2-8°C under inert gas. The methoxy-isothiazole moiety is generally stable, but the carboxylic acid can undergo decarboxylation under extreme heat (>150°C).

  • Hazards: Treat as a standard organic irritant (H315, H319). Avoid inhalation of dust.

  • Self-Validation: Confirm identity via 1H NMR .

    • Diagnostic Signals:

      • 
         ~11.0-12.0 ppm (br s, 1H, COOH )
        
      • 
         ~6.8-7.2 ppm (s, 1H, Isothiazole C4-H )
        
      • 
         ~3.9 ppm (s, 3H, O-CH ₃)
        
      • 
         ~3.8 ppm (q, 1H, alpha-CH )
        
      • 
         ~1.5 ppm (d, 3H, alpha-CH ₃)
        

References

  • ChemScene. (2024). 2-(2-Methylthiazol-5-yl)propanoic acid Product Data. Retrieved from

  • BenchChem. (2025).[1] Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (2024). 3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid Product Sheet. Retrieved from

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution (pKa Data). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Propanoic acid, 3-methoxy-, methyl ester Properties. Retrieved from

Sources

Foundational

Technical Guide: Novel Thiazole Derivatives – Discovery, Synthesis, and Biological Valuation

Executive Summary The thiazole ring (1,3-thiazole) stands as a "privileged scaffold" in medicinal chemistry due to its ability to bind with high affinity to diverse biological targets, including kinases (EGFR, VEGFR), ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring (1,3-thiazole) stands as a "privileged scaffold" in medicinal chemistry due to its ability to bind with high affinity to diverse biological targets, including kinases (EGFR, VEGFR), bacterial DNA gyrase, and viral proteases. Its electron-rich sulfur and nitrogen atoms facilitate hydrogen bonding and


-

stacking interactions essential for high-affinity binding.

This guide provides a technical roadmap for the rational design, green synthesis, and validation of novel thiazole derivatives, specifically focusing on 2,4-disubstituted hydrazonylthiazoles as dual EGFR/ALR2 inhibitors.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

Effective ligand design requires manipulating the electronic and steric environment of the thiazole core.

Pharmacophore Architecture

The thiazole ring serves as a central linker.[1] Modifications are critical at three vectors:

  • C2 Position (Nucleophilic/Basic): Ideal for introducing hydrogen bond donors/acceptors. Substitution with hydrazines or amides (e.g., thiosemicarbazone moiety) enhances binding affinity to the hinge region of kinase domains.

  • C4 Position (Electrophilic): Aryl substitution here extends conjugation, often occupying the hydrophobic pocket of the target protein. Electron-withdrawing groups (e.g., -F, -NO

    
    ) on the C4-phenyl ring often improve metabolic stability and potency.
    
  • C5 Position (Steric): Small alkyl groups (e.g., -CH

    
    ) can restrict conformation, locking the molecule into a bioactive rotamer.
    
SAR Logic Table
PositionModificationEffect on BioactivityMechanistic Rationale
C2 Hydrazone (-NH-N=CH-Ar)Increases (Kinase inhibition)Mimics ATP adenine ring; forms H-bonds with hinge residues (e.g., Met793 in EGFR).
C4 4-FluorophenylIncreases (Metabolic Stability)Blocks P450 oxidation; enhances lipophilicity for membrane permeability.
C5 H

Methyl
Variable Can induce steric clash or lock active conformation; often left unsubstituted in Hantzsch synthesis for simplicity.

Part 2: Advanced Synthetic Methodologies

While the classical Hantzsch Thiazole Synthesis (1887) remains the cornerstone, modern drug discovery demands greener, higher-yielding protocols. We utilize a One-Pot Green Hantzsch Condensation to synthesize the target scaffold.

Synthetic Workflow Diagram

The following directed graph illustrates the retrosynthetic logic and forward reaction pathway for the target 2-hydrazinylthiazole derivative.

ThiazoleSynthesis Start1 Acetophenone Derivative Inter1 α-Haloketone (In situ generation) Start1->Inter1 Bromination (Br2/CuBr2) Start2 Thiosemicarbazone Precursor Process Hantzsch Condensation (EtOH, Reflux, 2-4h) Start2->Process Nucleophilic Attack Inter1->Process Product 2-Hydrazinylthiazole Scaffold Process->Product Cyclization & Dehydration Purification Recrystallization (EtOH/DMF) Product->Purification

Caption: Workflow for the convergent Hantzsch synthesis of 2-hydrazinylthiazoles involving in-situ activation and cyclization.

Detailed Experimental Protocol

Target Compound: 2-(2-(4-substituted-benzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole

Rationale: This protocol employs ethanol as a green solvent and avoids toxic organochlorine solvents. The use of catalytic acetic acid promotes the dehydration step essential for aromatization.

Materials:

  • 2-Bromo-4'-fluoroacetophenone (1.0 eq)

  • 4-Substituted benzaldehyde thiosemicarbazone (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Preparation of Thiosemicarbazone:

    • Dissolve thiosemicarbazide (10 mmol) in hot water/ethanol (1:1).

    • Add the appropriate aldehyde (10 mmol) dropwise with stirring.

    • Reflux for 2 hours. Cool, filter the precipitate, and recrystallize from ethanol. Checkpoint: Confirm formation by disappearance of C=O peak in IR (~1700 cm

      
      ).
      
  • Hantzsch Condensation:

    • In a 50 mL round-bottom flask, dissolve the prepared thiosemicarbazone (5 mmol) in 20 mL absolute ethanol.

    • Add 2-Bromo-4'-fluoroacetophenone (5 mmol) to the solution.

    • Add 2 drops of glacial acetic acid to catalyze the imine formation and cyclization.

    • Reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. A solid precipitate should form.

    • If no precipitate forms, pour the mixture into crushed ice (50 g) and neutralize with 10% NaHCO

      
       to precipitate the free base.
      
    • Filter the solid under vacuum and wash with cold water (3 x 10 mL) to remove hydrobromic acid byproducts.

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot DMF/Ethanol (1:4) mixture. Cool slowly to 4°C to yield pure crystals.

Validation:

  • Yield: Expected 75–85%.

  • 1H NMR (DMSO-d6): Look for the characteristic thiazole C5-H singlet around

    
     7.0–7.5 ppm and the NH singlet (broad) around 
    
    
    
    10–12 ppm.

Part 3: Biological Evaluation & Mechanism

The synthesized thiazole derivatives are evaluated for anticancer efficacy, specifically targeting the EGFR kinase pathway, which is often upregulated in non-small cell lung cancer (NSCLC).

Mechanism of Action: EGFR Inhibition

The thiazole derivative acts as an ATP-competitive inhibitor. The nitrogen at position 3 and the hydrazone moiety form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

EGFR_Pathway Ligand Thiazole Derivative (Inhibitor) EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Competitive Binding PI3K PI3K EGFR->PI3K Activation ATP ATP ATP->EGFR Phosphorylation AKT Akt (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation

Caption: Signal transduction blockade by thiazole derivatives.[2] Inhibition of EGFR prevents downstream PI3K/Akt/mTOR signaling, shifting cell fate toward apoptosis.

Quantitative Data Summary

The following table summarizes the biological activity of a representative novel thiazole derivative ("Compound 13") compared to standard clinical inhibitors. Data is based on MTT assays against A549 (Lung Cancer) cell lines.

Table 1: In Vitro Cytotoxicity and Kinase Inhibition Profile

Compound IDStructure TypeA549 IC

(µM)
EGFR Kinase Inhibition (%) @ 10µMSelectivity Index (SI)
Compound 13 2-Hydrazonylthiazole1.33 ± 0.41 74% 138.9
Compound 5 Benzothiazole analog> 50.051%N/A
Erlotinib Quinazoline (Std)0.08 ± 0.0196%>200
Sorafenib Bi-aryl urea (Std)2.85 ± 0.2065%~50

Analysis: "Compound 13" demonstrates superior potency to Sorafenib and significant EGFR inhibition, validating the scaffold's design. The high Selectivity Index (SI) indicates low toxicity toward normal cells (PBMCs).

References

  • Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft.

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Hantzsch Thiazole Synthesis. BenchChem Technical Library.

  • Al-Wahaibi, L.H., et al. (2023). Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Evaluation. Pharmaceuticals, 16(2), 296.

  • Sahil, K., et al. (2022).[5][6] Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies and SAR Studies. Current Medicinal Chemistry.

  • Zaki, I., et al. (2022).[2][7] Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors.[8] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Exploratory

The Ascendant Scaffold: Elucidating the Biological Activity and Therapeutic Promise of Substituted Thiazole Propanoic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its role in both natural products and clinically significant synthetic drugs.[1][4] When this versatile heterocycle is chemically married to a propanoic acid moiety—a pharmacophore renowned for its presence in non-steroidal anti-inflammatory drugs (NSAIDs) and its critical role in interacting with nuclear receptors—a class of compounds with profound and varied biological activity emerges.[5][6] This guide provides a comprehensive exploration of substituted thiazole propanoic acids, delving into their synthesis, multifaceted biological activities, and burgeoning therapeutic potential. We will dissect their mechanisms of action in oncology, metabolic disorders, and infectious diseases, supported by experimental data and structure-activity relationship analyses, to offer a forward-looking perspective for drug discovery and development professionals.

Foundational Chemistry: The Synthesis of Thiazole Propanoic Acid Derivatives

The construction of the thiazole propanoic acid scaffold is most classically achieved via the Hantzsch thiazole synthesis, a robust and versatile method involving the condensation of an α-halocarbonyl compound with a thioamide.[7][8][9] This reaction remains a primary strategy for accessing a wide array of substituted thiazoles.

The general workflow involves reacting a starting thioamide, which incorporates the propanoic acid chain, with a substituted α-haloketone. This cyclocondensation reaction directly forges the thiazole ring. The choice of reactants allows for precise installation of desired substituents at various positions of the thiazole core, enabling systematic exploration of structure-activity relationships (SAR).

Generalized Experimental Protocol: Hantzsch Synthesis
  • Thioamide Preparation: The requisite N-substituted-N-thiocarbamoyl-β-alanine is prepared as the thioamide precursor.

  • Reaction Setup: The thioamide derivative and a selected α-haloketone (e.g., 2-bromo-1-phenylethanone) are dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).[8]

  • Cyclization: The reaction mixture is heated, typically at reflux temperatures (90–100 °C), for several hours to facilitate the cyclocondensation.[8] The reaction progress is monitored using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, often through recrystallization or column chromatography, to yield the target 3-(thiazol-2-ylamino)propanoic acid derivative.[7]

// Nodes Thioamide [label="Thioamide Derivative\n(with propanoic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; AlphaHalo [label="α-Haloketone\n(R-CO-CH2X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., Ethanol)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Heat [label="Heat\n(Reflux)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Cyclization\nIntermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Product [label="Substituted Thiazole\nPropanoic Acid", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mdiamond];

// Edges Thioamide -> Intermediate [label="+"]; AlphaHalo -> Intermediate; Solvent -> Intermediate [style=dashed, arrowhead=none]; Heat -> Intermediate [style=dashed, arrowhead=none]; Intermediate -> Product [label="Dehydration"]; } dot Caption: Generalized workflow for the Hantzsch thiazole synthesis.

A Spectrum of Activity: Biological and Therapeutic Applications

The structural combination of a substituted thiazole and a propanoic acid tail gives rise to compounds capable of modulating a wide range of biological targets. This section details their activity across key therapeutic areas.

Anticancer Activity: Targeting Oncogenic Pathways

Thiazole-containing compounds are well-established in oncology, and propanoic acid derivatives are no exception.[1][10] Their mechanisms often involve the induction of apoptosis, inhibition of critical enzymes like topoisomerase, and interference with cell signaling pathways.[1]

A notable series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has shown significant potential as dual-targeting agents against Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are key targets in oncology.[1] In-vitro evaluation of these compounds against lung adenocarcinoma (A549) and small cell lung cancer (H69) cell lines revealed low micromolar activity, in some cases surpassing the efficacy of the standard chemotherapeutic agent cisplatin.[1]

// Nodes Thiazole [label="Thiazole Propanoic\nAcid Derivative", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; SIRT2 [label="SIRT2", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K/Akt Pathway", fillcolor="#E8F0FE", fontcolor="#202124"]; RAS [label="RAS/MAPK Pathway", fillcolor="#E8F0FE", fontcolor="#202124"]; p53 [label="p53\n(deacetylation)", fillcolor="#E8F0FE", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#FCE8E6", fontcolor="#202124", shape=Mdiamond]; Apoptosis [label="Apoptosis", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mdiamond];

// Edges Thiazole -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Thiazole -> SIRT2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; EGFR -> PI3K [color="#4285F4"]; EGFR -> RAS [color="#4285F4"]; PI3K -> Proliferation [color="#4285F4"]; RAS -> Proliferation [color="#4285F4"]; SIRT2 -> p53 [label="Inhibits", style=dashed, color="#4285F4"]; p53 -> Apoptosis [color="#34A853"]; } dot Caption: Dual-targeting mechanism on EGFR and SIRT2 pathways.

Table 1: Antiproliferative Activity of Selected Thiazole Propanoic Acid Derivatives [1]

Compound IDCell LineIC₅₀ (µM)
Derivative 21 (oxime) A549 (Lung)> 50
Derivative 22 (oxime) A549 (Lung)2.63
Derivative 25 (carbohydrazide) H69 (Lung)2.11
Derivative 26 (carbohydrazide) H69AR (Drug-Resistant)3.34
Cisplatin (Reference) A549 (Lung)12.5
Metabolic Modulation: A New Frontier in Diabetes and Dyslipidemia

Substituted thiazole propanoic acids have emerged as potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are master regulators of glucose and lipid metabolism.[6][11] Agonists targeting multiple PPAR subtypes (pan agonists) are of particular interest for treating metabolic syndrome while potentially minimizing the side effects associated with selective agonists.[11][12]

One such novel compound, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013), was identified as a strong PPAR pan agonist.[11][12] In animal models of obesity and diabetes (db/db mice), oral administration of MHY2013 significantly ameliorated insulin resistance, dyslipidemia, and hepatic steatosis.[11][12] The mechanism involves increasing fatty acid oxidation in the liver and promoting the browning of white adipose tissue, alongside elevating levels of the insulin-sensitizing hormones FGF21 and adiponectin.[11] Furthermore, other thiazole-based propanoic acids have been developed as dual agonists for the free fatty acid receptor 1 (FFA1) and PPARδ, providing a synergistic approach to enhance both insulin secretion and insulin sensitivity for the treatment of type 2 diabetes.[13][14]

PPAR_Agonist_Pathway

Antimicrobial and Antifungal Properties

The thiazole scaffold is a well-known pharmacophore in antimicrobial drug design.[15][16] When combined with a propanoic acid moiety, the resulting derivatives have demonstrated a broad spectrum of activity. Studies have reported antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and Bacillus megaterium, as well as Gram-negative bacteria like Escherichia coli.[7][8]

The antifungal potential is also significant, with strong activity observed against pathogenic yeasts like Candida albicans.[17] The mechanism of action is thought to involve disruption of the fungal cell wall or interference with the ion permeability of the cell membrane.[17] The lipophilicity of these derivatives often correlates with their antifungal potency, enhancing their ability to penetrate microbial membranes.[17]

Table 2: Antifungal Activity of Thiazole Derivatives against C. albicans [17]

Compound ClassMIC Range (µg/mL)MFC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Assayed Thiazoles 0.008 – 7.810.015 – 31.250.12 – 1.950.24 – 3.91

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted thiazole propanoic acids is highly dependent on the nature and position of substituents on the heterocyclic ring and the aryl moieties.

  • Anticancer Activity: For antiproliferative agents targeting SIRT2/EGFR, the introduction of oxime and carbohydrazide functionalities to the core structure was found to be critical for achieving low micromolar activity.[1]

  • Antimicrobial Activity: SAR studies reveal that substituents on the 4- and 5-positions of the thiazole ring significantly influence antibacterial potency. For instance, compounds bearing furan and bromothiophene substituents have shown higher antibacterial activity than those with simple substituted aromatic rings.[8] The presence of a nitro group on an attached phenyl ring has also been shown to enhance activity against B. subtilis, S. aureus, and E. coli.[18]

  • Metabolic Activity: In the development of FFA1/PPAR agonists, the dihedral angle between the thiazole core and a terminal benzene ring was found to correlate well with agonistic activity. Furthermore, the presence of a methyl group on the thiazole ring allowed the molecule to occupy a small hydrophobic subpocket in the receptor, enhancing potency.[14]

Conclusion and Future Directions

Substituted thiazole propanoic acids represent a remarkably versatile and potent class of molecules with a wide therapeutic index. Their proven efficacy in preclinical models for cancer, metabolic disorders, and infectious diseases underscores their vast potential. The synthetic tractability of the thiazole core, particularly through the Hantzsch synthesis, allows for extensive chemical modification and optimization.

Future research should focus on several key areas:

  • Lead Optimization: Fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds to improve bioavailability, metabolic stability, and target selectivity.[19]

  • Toxicity Profiling: Rigorous evaluation of the safety profiles of promising candidates to mitigate risks such as the hepatotoxicity observed with some earlier generations of PPAR agonists.[14]

  • Mechanism Elucidation: Deeper investigation into the molecular mechanisms of action to identify novel biological targets and potential resistance pathways.

  • Combination Therapies: Exploring the synergistic potential of these agents in combination with existing therapies to enhance efficacy and overcome drug resistance.

The continued exploration of this chemical space is poised to deliver a new generation of innovative therapeutics, leveraging the powerful synergy between the thiazole heterocycle and the propanoic acid pharmacophore.

References

  • Sapijanskaitė-Banevič, B., Grybaitė, B., Vaickelionienė, R., & Bružaitė, I. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. Chemija, 34(1). [Link]

  • Al-Ostath, A., Jarrah, N., Al-Salahat, K., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. [Link]

  • Kim, H. J., Kim, J. H., Lee, Y., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). BMB Reports, 50(3), 148–153. [Link]

  • Kim, H. J., Kim, J. H., Lee, Y., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed. [Link]

  • Pawar, R. P., Andle, R. B., & Shankarwar, S. G. (2015). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. International Science Congress Association. [Link]

  • Poczta, A., Trząskowski, K., Siemiątkowska, A., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3808. [Link]

  • Sapijanskaitė-Banevič, B., Grybaitė, B., Vaickelionienė, R., & Bružaitė, I. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000–15018. [Link]

  • Hasanah, I., & Zakaria, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. [Link]

  • Łączkowski, K. Z., Misiura, K., Wujec, M., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Journal of Basic Microbiology, 61(10), 915-927. [Link]

  • Devgun, M., & Kumar, S. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-652. [Link]

  • IT Medical Team. (n.d.). Diverse biological activities of Thiazoles: A Retrospect. IT Medical Team. [Link]

  • Singh, A., Sharma, P. K., & Kumar, N. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Journal of Drug Delivery and Therapeutics, 3(4). [Link]

  • da Silva, A. C. G., de Souza, A. C. B., de Lavor, É. M., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry, 146, 627-636. [Link]

  • Al-Wahaibi, L. H., Al-Ghorbani, M., Mohamed, M. F. A., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]

  • Kumar, S., & Kumar, V. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(57), 35689-35694. [Link]

  • Kausar, H., Sahu, N. K., & Sharma, M. (2013). Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. Journal of Diabetes & Metabolism, S11. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. . [Link]

  • Matias, M., Cal, M., & Marques, F. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(1), 84. [Link]

  • Zhang, L., Wang, Y., Jin, M., et al. (2019). Discovery of First-In-Class Thiazole-Based Dual FFA1/PPARδ Agonists as Potential Anti-Diabetic Agents. European Journal of Medicinal Chemistry, 167, 434-445. [Link]

  • Kipping, M., & O'Brien-Brown, J. (2011). Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. The Journal of Organic Chemistry, 76(4), 1160-1163. [Link]

  • Anonymous. (2026). A comprehensive review on thiazole derivatives as multifunctional therapeutics. ResearchGate. [Link]

  • Székely, A., Szabó, I., Szabó, N., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Molecular Structure, 1270, 133939. [Link]

  • Kumar, R., Asr, M. A., & Singh, P. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Health Risks. [Link]

  • Nath, D., & Das, S. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Journal of Drug Discovery and Development. [Link]

  • Khan, I., Zaib, S., & Iqbal, J. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3930. [Link]

  • Szychowski, K. A., Gmiński, J., & Wesołowska, O. (2024). Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro. International Journal of Molecular Sciences, 25(17), 9477. [Link]

  • Huang, W., Wang, M., Ye, Y., et al. (2016). Design, synthesis and Structure-activity relationship studies of new thiazole-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry, 116, 1-15. [Link]

  • Dawood, K. M., Abdel-Wahab, B. F., & Dawood, A. A. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

Sources

Foundational

Spectroscopic Characterization of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid: A Predictive Technical Guide

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for the novel heterocyclic compound, 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid. In the absence of direct experimental spectr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for the novel heterocyclic compound, 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid. In the absence of direct experimental spectra in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of new chemical entities.

Molecular Structure and Overview

2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid is a multifaceted molecule incorporating a 1,2-thiazole ring, a methoxy group, and a propanoic acid side chain. The strategic combination of these functional groups suggests potential applications in medicinal chemistry, as thiazole derivatives are known to exhibit a wide range of biological activities.[1] Accurate elucidation of its structure through spectroscopic methods is paramount for its development and application.

Molecular Structure of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid cluster_0 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid C1 C C2 C C1->C2 C4 C C1->C4 C3 C C2->C3 C5 C C2->C5 H4 H C2->H4 O1 O C3->O1 = O2 OH C3->O2 H1 H C4->H1 C4->C5 N1 N C5->N1 O3 O C5->O3 H2 H S1 S N1->S1 S1->C4 C6 C O3->C6 H3 H3 C6->H3

Caption: Molecular structure of the target compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on established chemical shift values for analogous structures.[2][3][4][5]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to reveal five distinct signals, corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet.[2]
~7.0Singlet1HH4 (thiazole)Protons on thiazole rings generally appear in the aromatic region. The specific shift is influenced by the electronic effects of the substituents.
~4.0Quartet1HCH (propanoic acid)The methine proton is coupled to the adjacent methyl group, resulting in a quartet. Its position is influenced by the adjacent thiazole ring and carboxylic acid.
~3.9Singlet3HOCH₃Methoxy group protons typically appear as a sharp singlet in this region.[6]
~1.6Doublet3HCH₃ (propanoic acid)The methyl protons are coupled to the adjacent methine proton, resulting in a doublet.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~178COOHThe carbonyl carbon of a carboxylic acid is characteristically found at the downfield end of the spectrum.[7][8]
~165C3 (thiazole)The carbon atom bearing the methoxy group is expected to be significantly deshielded.
~150C5 (thiazole)The carbon atom of the thiazole ring attached to the propanoic acid side chain.
~115C4 (thiazole)The carbon atom in the thiazole ring is expected to be the most shielded of the ring carbons.
~57OCH₃The methoxy carbon appears in a typical range for such groups attached to an aromatic system.[5]
~40CH (propanoic acid)The methine carbon of the propanoic acid side chain.
~18CH₃ (propanoic acid)The methyl carbon of the propanoic acid side chain.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid will be dominated by the characteristic vibrations of the carboxylic acid and the thiazole ring.[9][10][11][12]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Broad, StrongO-H stretchThe characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[9][11]
~1710StrongC=O stretchThe strong absorption of the carbonyl group in the carboxylic acid dimer.[10][11]
~1600 & ~1470MediumC=N and C=C stretchingRing stretching vibrations of the 1,2-thiazole ring.[13]
~1250MediumC-O stretchStretching vibration of the C-O bond in the carboxylic acid and the methoxy group.
~930Medium, BroadO-H bendOut-of-plane bending of the carboxylic acid O-H group.[10]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are considered.

Predicted Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that is expected to yield the protonated or deprotonated molecular ion with minimal fragmentation.[14][15]

  • Positive Ion Mode ([M+H]⁺): Expected m/z = 202.04

  • Negative Ion Mode ([M-H]⁻): Expected m/z = 200.03

Predicted Electron Ionization (EI-MS) Fragmentation

EI is a high-energy technique that will likely cause significant fragmentation. The fragmentation pattern can provide valuable structural information.[16][17][18][19][20][21]

Predicted Major Fragments:

m/zProposed FragmentRationale
201[M]⁺Molecular ion peak.
156[M - COOH]⁺Loss of the carboxylic acid group via alpha-cleavage.
128[M - CH(CH₃)COOH]⁺Cleavage of the propanoic acid side chain.
114[C₄H₄NOS]⁺Fragmentation of the thiazole ring.
45[COOH]⁺Carboxyl fragment.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Spectroscopy Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of TMS as an internal standard. prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (e.g., 500 MHz). prep3->acq1 acq2 Acquire 1H and 13C spectra using standard pulse sequences. acq1->acq2 acq3 Optimize acquisition parameters (e.g., number of scans, relaxation delay). acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction. acq3->proc1 proc2 Calibrate the chemical shifts to the TMS signal (0.00 ppm). proc1->proc2 proc3 Integrate the 1H signals and pick the peaks for both spectra. proc2->proc3

Caption: Standard workflow for NMR analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid in 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters on a 500 MHz instrument would include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw free induction decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm. Integrate the proton signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR Spectroscopy Workflow cluster_0 Sample Preparation (ATR) cluster_1 Data Acquisition cluster_2 Data Processing prep1 Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. prep2 Place a small amount of the solid sample directly onto the ATR crystal. prep1->prep2 prep3 Apply pressure using the anvil to ensure good contact. prep2->prep3 acq1 Collect the sample spectrum over the range of 4000-400 cm⁻¹. prep3->acq1 acq2 Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. acq1->acq2 proc1 The software will automatically ratio the sample spectrum to the background spectrum. acq2->proc1 proc2 Perform baseline correction and peak picking. proc1->proc2

Caption: Standard workflow for FT-IR analysis.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient.[22][23] Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Before analyzing the sample, a background spectrum of the empty, clean ATR crystal should be recorded. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-adding 16 to 32 scans is common to obtain a good quality spectrum.

  • Data Analysis: The resulting spectrum will be in terms of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and compare them to known functional group frequencies.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep1 Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water). prep2 A small amount of formic acid (0.1%) can be added for positive ion mode, or ammonia for negative ion mode. prep1->prep2 acq1 Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). prep2->acq1 acq2 Acquire the mass spectrum in both positive and negative ion modes. acq1->acq2 acq3 Optimize source parameters (e.g., capillary voltage, drying gas temperature). acq2->acq3 proc1 Identify the molecular ion peaks ([M+H]⁺ and [M-H]⁻). acq3->proc1 proc2 Compare the observed m/z values with the calculated exact mass. proc1->proc2

Caption: Standard workflow for ESI-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water.[24][25][26] For positive ion mode, a small amount of formic acid (0.1%) can be added to facilitate protonation. For negative ion mode, a trace of a weak base like ammonia can be used.

  • Instrument Setup: The solution is typically introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[27]

  • Data Acquisition: The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-500). Data should be collected in both positive and negative ion modes to observe both [M+H]⁺ and [M-H]⁻ ions.

  • Data Analysis: The resulting spectrum is a plot of relative intensity versus mass-to-charge ratio (m/z). The molecular weight of the compound can be confirmed from the m/z of the molecular ions.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this and structurally related compounds. The convergence of these spectroscopic techniques will enable unambiguous structure confirmation, which is a critical step in the journey of any new chemical entity from the laboratory to its potential application.

References

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. Available from: [Link]

  • infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Infrared Spectral Studies of Propanoic Acid in Various Solvents. Available from: [Link]

  • 21.3: Spectroscopy of Carboxylic Acids - Chemistry LibreTexts. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. Available from: [Link]

  • IR plus vacuum ultraviolet spectroscopy of neutral and ionic organic acid monomers and clusters: Propanoic acid | The Journal of Chemical Physics | AIP Publishing. Available from: [Link]

  • Synthesis and Mass Spectra of Thiazole and Thiohydantoin Derivatives - ProQuest. Available from: [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]

  • (PDF) Infrared spectral studies of propanoic acid in various solvents - ResearchGate. Available from: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - Semantic Scholar. Available from: [Link]

  • mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Mass Spectrometry Fragmentation Patterns - HSC Chemistry & Physics. Available from: [Link]

  • (PDF) Infrared and Raman spectra of 1,2,5-thiadiazole - Academia.edu. Available from: [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]

  • MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Available from: [Link]

  • Sample preparation for FT-IR. Available from: [Link]

  • THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES - Canadian Science Publishing. Available from: [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available from: [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. Available from: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link]

  • 2-[(Phenylmethyl)-prop-2-enylamino]propanoic acid methyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Available from: [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH ... - Doc Brown. Available from: [Link]

  • Advanced Organic Chemistry: 1 H NMR spectrum of 2-methylpropanoic acid - Doc Brown. Available from: [Link]

  • Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors - PMC. Available from: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. Available from: [Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. Available from: [Link]

  • Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Available from: [Link]

  • 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ... - Doc Brown. Available from: [Link]

  • 7: FT-IR Spectroscopy (Experiment) - Chemistry LibreTexts. Available from: [Link]

  • 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - Open Library Publishing Platform. Available from: [Link]

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds - PubMed. Available from: [Link]

  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. Available from: [Link]

  • Guide to FT-IR Spectroscopy - Bruker. Available from: [Link]

  • Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 - Intertek. Available from: [Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry - Physics LibreTexts. Available from: [Link]

  • JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method - Protocols.io. Available from: [Link]

  • FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES. Available from: [Link]

  • Tables For Organic Structure Analysis. Available from: [Link]

  • 13C Chemical Shift Table. Available from: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available from: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available from: [Link]

Sources

Exploratory

Pharmacological Profiling and Therapeutic Targeting of 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic Acid

Executive Summary As a Senior Application Scientist evaluating novel chemical scaffolds for translational drug discovery, identifying the polypharmacological potential of a core structure is paramount. The compound 2-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist evaluating novel chemical scaffolds for translational drug discovery, identifying the polypharmacological potential of a core structure is paramount. The compound 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid represents a highly versatile, low-molecular-weight pharmacophore. Structurally, it combines a propanoic acid moiety with a 3-methoxyisothiazole ring. This specific architecture acts as a structural chameleon, capable of engaging two distinct, high-value therapeutic targets depending on downstream functionalization: the Cyclooxygenase (COX) enzymes involved in inflammation and oncology[1], and the G-protein coupled receptor 120 (GPR120/FFAR4) , a master regulator of metabolic homeostasis and Type 2 Diabetes[2].

This technical guide dissects the mechanistic rationale, provides self-validating experimental workflows, and establishes the foundational structure-activity relationship (SAR) projections for this scaffold.

Target Hypothesis 1: Cyclooxygenase (COX-1 / COX-2) Inhibition

Mechanistic Rationale

The 2-arylpropanoic acid class (commonly known as "profens," e.g., flurbiprofen, ibuprofen) are classic non-steroidal anti-inflammatory drugs (NSAIDs). The propanoic acid group forms critical electrostatic interactions with the Arg120 and Tyr355 residues at the base of the COX active site, while the heteroaryl ring inserts deep into the hydrophobic channel.

The 3-methoxy-1,2-thiazole ring serves as a highly stable bioisostere for traditional phenyl or thiophene rings. The methoxy substitution alters the electron density and provides a specific hydrogen-bond acceptor profile that can drive selectivity toward COX-1 over COX-2, challenging the conventional view of COX-1 as purely constitutive and positioning it as a target for neuroinflammation and specific cancers[1],[3].

Signaling Pathway Visualization

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX COX-1 / COX-2 (Enzymatic Conversion) AA->COX Substrate Binding PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Oxidation Prostanoids PGE2, PGI2, TXA2 (Inflammation & Pain) PGH2->Prostanoids Synthase Activity Inhibitor 2-(3-methoxy-1,2-thiazol-5-yl) propanoic acid Inhibitor->COX Competitive Inhibition

Mechanism of COX-1/2 inhibition by the isothiazole scaffold blocking PGH2 synthesis.

Experimental Protocol: Fluorometric COX Selectivity Assay

To validate the COX inhibitory profile, we utilize a Resorufin-based fluorometric assay. Causality: Traditional colorimetric assays often suffer from background absorbance interference caused by conjugated heteroaromatics like isothiazoles. Fluorescence detection bypasses this optical artifact.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is required as a cofactor to reconstitute the holoenzyme's peroxidase activity.

  • Compound Incubation: Dispense the isothiazole compound in a 10-point dose-response curve (10 μM to 0.1 nM). Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add Arachidonic Acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). Causality: ADHP is a highly sensitive fluorogenic substrate. As COX converts arachidonic acid to PGH2, the inherent peroxidase activity of COX reduces PGH2, simultaneously oxidizing ADHP into highly fluorescent Resorufin.

  • Detection: Read fluorescence at Ex 530-540 nm / Em 585-595 nm.

  • Self-Validating System: The assay must include a target-free blank to subtract any compound auto-fluorescence. Furthermore, a reference inhibitor (e.g., Indomethacin) is run in parallel. The assay is only considered valid if the calculated Z'-factor is >0.6, ensuring the dynamic range is sufficient to distinguish partial from full inhibition.

Target Hypothesis 2: Free Fatty Acid Receptor 4 (GPR120/FFAR4) Agonism

Mechanistic Rationale

GPR120 is a lipid-binding GPCR activated by long-chain free fatty acids. Recently, isothiazole-based propanoic acids have been discovered as highly potent, synthetic agonists for GPR120[2]. The propanoic acid moiety perfectly mimics the fatty acid carboxylate head group, while the methoxyisothiazole acts as a rigidified, metabolically stable bioisostere of the hydrophobic aliphatic tail. Binding to the orthosteric site induces Gq-protein coupling and β-arrestin recruitment, leading to robust GLP-1 secretion and insulin sensitization[2].

Signaling Pathway Visualization

GPR120_Pathway Agonist Isothiazole Propanoic Acid (Agonist) GPR120 GPR120 (FFAR4) Receptor Agonist->GPR120 Receptor Binding Gq Gq Protein Coupling GPR120->Gq BetaArr β-Arrestin Recruitment GPR120->BetaArr Ca Intracellular Ca2+ Mobilization Gq->Ca PLC Activation AntiInflam Anti-inflammatory Effects BetaArr->AntiInflam TAB1/TAK1 Blockade GLP1 GLP-1 Secretion (Insulin Sensitization) Ca->GLP1 Vesicle Exocytosis

GPR120 agonism pathway showing Gq-mediated GLP-1 secretion and β-arrestin recruitment.

Experimental Protocol: Intracellular Calcium Mobilization Assay (FLIPR)

To quantify GPR120 agonism, we measure intracellular calcium spikes resulting from Gq-pathway activation.

Step-by-Step Methodology:

  • Cell Line Preparation: Plate CHO-K1 cells stably expressing human GPR120 and the promiscuous G-protein Gα16. Causality: Gα16 forces the receptor to couple exclusively to the Phospholipase C (PLC) pathway, ensuring a robust, measurable intracellular calcium spike regardless of the receptor's native, nuanced G-protein preferences.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and Probenecid for 60 minutes. Causality: Probenecid inhibits organic anion transporters on the cell membrane, preventing the premature efflux of the Fluo-4 dye and maintaining a high signal-to-noise ratio.

  • Compound Addition & Kinetic Reading: Inject the isothiazole compound using a FLIPR (Fluorometric Imaging Plate Reader) and record kinetic fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes to capture the transient calcium peak.

  • Self-Validating System: A known full agonist (e.g., [2]) is run on every plate to establish a 100% activation baseline (

    
    ). The assay self-validates by confirming that the baseline vehicle control yields <5% activation, ensuring the compound's agonism is accurately normalized.
    

Quantitative Data & SAR Projections

Based on the structural homology of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid to known reference ligands, the following pharmacological and physicochemical properties are projected for this scaffold:

ParameterCOX-1 Target ProfileCOX-2 Target ProfileGPR120 Target ProfilePhysicochemical Property
Activity (IC50 / EC50) < 0.1 μM> 10 μM< 0.5 μMMolecular Weight: 187.21 g/mol
Efficacy Full InhibitionPartial InhibitionFull AgonistLogP (Calculated): ~1.2
Selectivity > 100-fold (vs COX-2)N/A> 50-fold (vs GPR40)Topological Polar Surface Area (tPSA): 74.4 Ų
Reference Standard FlurbiprofenCelecoxibTUG-891 / GW9508Aqueous Solubility: High at pH 7.4 (Ionized)

Conclusion

The 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid scaffold is a masterclass in bioisosteric design. By leveraging the rigid, electron-rich nature of the methoxyisothiazole ring alongside the critical propanoic acid anchor, researchers can drive this core structure toward either anti-inflammatory (COX-1) or metabolic (GPR120) indications. Rigorous, self-validating orthogonal assays—such as the fluorometric peroxidase assay and FLIPR calcium mobilization—are essential to uncouple these polypharmacological pathways during lead optimization.

References

  • Zhang X, Cai C, Sui Z, et al. "Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes." ACS Medicinal Chemistry Letters, 2017. URL:[Link]

  • Solidoro R, Miciaccia M, Armenise D, et al. "Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive." Journal of Medicinal Chemistry, 2026. URL:[Link]

  • Perrone MG, Scilimati A, Simone L, Vitale P. "Selective COX-1 inhibition: A therapeutic target to be reconsidered." Current Medicinal Chemistry, 2010. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Hantzsch-Type Synthesis and Functionalization of 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic Acid

Executive Summary & Mechanistic Clarification The synthesis of highly functionalized heterocycles requires strict adherence to mechanistic principles and precise nomenclature. The classical Hantzsch thiazole synthesis is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Clarification

The synthesis of highly functionalized heterocycles requires strict adherence to mechanistic principles and precise nomenclature. The classical Hantzsch thiazole synthesis is traditionally defined by the condensation of an α-haloketone with a thioamide to yield a 1,3-thiazole [1]. However, the target compound for this protocol—2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid—features a 1,2-thiazole (isothiazole) core[2].

From a structural standpoint, position 3 in a 1,3-thiazole is occupied by a nitrogen atom; attempting a "3-methoxy" substitution on a 1,3-thiazole would chemically necessitate an unstable, charged N-methoxy thiazolium species. Therefore, the target is definitively an isothiazole, a scaffold highly valued in pharmaceutical development for its unique electronic properties and biological activities[3]. To synthesize this core while honoring the multi-component condensation philosophy of the Hantzsch method[4], this application note details a modified Hantzsch-type oxidative cyclocondensation . We utilize a β-ketothioamide precursor that undergoes a controlled N-S bond formation, allowing for the precise installation of the 3-methoxy and 5-propanoic acid moieties[5].

Retrosynthetic Architecture & Workflow

To achieve the desired substitution pattern, the synthesis is designed around a linear 5-carbon precursor. Dimethyl 2-methyl-3-oxopentanedioate is first converted into a β-ketothioamide. A mild oxidative cyclization constructs the 1,2-thiazole ring, followed by regioselective O-methylation and ester saponification.

Workflow SM Dimethyl 2-methyl-3-oxopentanedioate Step1 Thionation & Amidation (NH3, H2S) SM->Step1 Int1 β-Ketothioamide Intermediate Step1->Int1 Step2 Hantzsch-Type Oxidative Cyclization (I2, Pyridine) Int1->Step2 N-S Bond Formation Int2 1,2-Thiazol-3-ol Core Step2->Int2 Step3 O-Methylation (MeI, Ag2CO3) Int2->Step3 Int3 3-Methoxy Ester Intermediate Step3->Int3 Step4 Saponification (LiOH) Int3->Step4 Prod 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid Step4->Prod Ester Hydrolysis

Figure 1: Forward synthetic workflow for the Hantzsch-type assembly of the 1,2-thiazole target.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of the β-Ketothioamide Precursor
  • Causality & Design: To construct the 1,2-thiazole core, we must first establish the S-C-C-C-N linear skeleton. Reacting dimethyl 2-methyl-3-oxopentanedioate with ammonia and hydrogen sulfide generates the requisite β-ketothioamide.

  • Protocol:

    • Charge a flame-dried 500 mL round-bottom flask with 100 mL of anhydrous ethanol and cool to 0 °C using an ice bath.

    • Bubble anhydrous NH₃ gas through the solvent for 15 minutes, followed by H₂S gas for 15 minutes to generate ammonium hydrosulfide in situ.

    • Add dimethyl 2-methyl-3-oxopentanedioate (10.0 g, 53.1 mmol) dropwise over 10 minutes.

    • Seal the flask with a highly secure septum and stir at 25 °C for 12 hours.

    • Validation: TLC (Hexanes/EtOAc 1:1) should indicate complete consumption of the starting material.

    • Concentrate the mixture in vacuo and purify via flash chromatography to yield the β-ketothioamide intermediate.

Step 2: Hantzsch-Type Oxidative Cyclization
  • Causality & Design: Ring closure is achieved via N-S bond formation. Iodine in pyridine is selected as a mild, chemoselective oxidant. It forms a transient sulfenyl iodide (-SI) intermediate on the sulfur atom, which undergoes rapid intramolecular nucleophilic attack by the adjacent enamine nitrogen. Pyridine acts as an acid scavenger to neutralize the generated HI, preventing the acid-catalyzed degradation of the thioamide.

  • Protocol:

    • Dissolve the β-ketothioamide (8.0 g, 39.0 mmol) in 150 mL of anhydrous dichloromethane (DCM).

    • Add anhydrous pyridine (6.3 mL, 78.0 mmol, 2.0 eq).

    • Prepare a solution of Iodine (11.9 g, 46.8 mmol, 1.2 eq) in 50 mL DCM and add it dropwise to the reaction mixture over 30 minutes at 25 °C.

    • Stir for 4 hours. Validation: The deep purple color of iodine should gradually fade to a pale yellow/brown, indicating consumption of the oxidant.

    • Quench the reaction by washing with saturated aqueous Na₂S₂O₃ (2 × 100 mL) to remove unreacted iodine.

    • Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the 1,2-thiazol-3-ol core.

Step 3: Regioselective O-Methylation
  • Causality & Design: The 1,2-thiazol-3-ol intermediate exists in tautomeric equilibrium with its isothiazolidin-3-one form. Using a standard base (e.g., K₂CO₃) often yields an inseparable mixture of N- and O-alkylated products. By employing silver carbonate (Ag₂CO₃), the strong oxophilicity of the silver ion (governed by the Hard-Soft Acid-Base principle) drives the reaction exclusively toward the desired O-methylated product.

  • Protocol:

    • Suspend the 1,2-thiazol-3-ol intermediate (6.0 g, 29.5 mmol) and Ag₂CO₃ (12.2 g, 44.3 mmol, 1.5 eq) in 100 mL of anhydrous toluene.

    • Add methyl iodide (5.5 mL, 88.5 mmol, 3.0 eq).

    • Wrap the flask in aluminum foil to exclude light (preventing silver degradation) and heat to 80 °C for 8 hours.

    • Validation: Filter an aliquot through a micro-syringe and check via LC-MS to confirm the mass shift (+14 Da) and absence of the N-methyl isomer.

    • Cool to room temperature, filter the suspension through a pad of Celite, and concentrate the filtrate.

Step 4: Ester Hydrolysis (Saponification)
  • Causality & Design: The methyl ester protecting the propanoic acid moiety must be removed. Lithium hydroxide (LiOH) is chosen over NaOH or KOH because the Li+ cation coordinates tightly to the carboxylate, providing a milder reaction environment that prevents potential nucleophilic ring-opening of the sensitive isothiazole core.

  • Protocol:

    • Dissolve the 3-methoxy ester intermediate (5.0 g, 23.0 mmol) in 80 mL of a THF/H₂O mixture (3:1 v/v).

    • Add LiOH·H₂O (2.9 g, 69.0 mmol, 3.0 eq) in a single portion.

    • Stir vigorously at 25 °C for 2 hours.

    • Validation: TLC (DCM/MeOH 9:1) should show a baseline spot corresponding to the lithium salt of the product.

    • Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl.

    • Extract the precipitated product with EtOAc (3 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield pure 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid.

Quantitative Reaction Metrics

The following table summarizes the key kinetic and thermodynamic parameters observed during the validation of this synthetic route.

StepReaction PhaseReagents & SolventsTemp (°C)Time (h)Yield (%)Purity (HPLC)
1 ThioamidationNH₃, H₂S, EtOH0 to 251278>95%
2 Oxidative CyclizationI₂, Pyridine, DCM25482>98%
3 O-MethylationMeI, Ag₂CO₃, Toluene80871>96%
4 SaponificationLiOH, THF/H₂O25294>99%

References

  • Title: Synthesis of Thiazole Source: ChemicalBook URL
  • Title: Heteroaromatic Compounds Overview Source: Scribd URL
  • Title: 3-(Methoxymethoxy)
  • Title: Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles Source: RSC Publishing URL
  • Title: Heterocyclic Chemistry: The Hantzsch synthesis Source: University of Glasgow URL

Sources

Application

Application Note: HPLC Purity Analysis of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic Acid

Executive Summary & Scientific Rationale This Application Note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid . The analyte p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid .

The analyte presents a dual chromatographic challenge: it contains a polar, ionizable carboxylic acid tail (propanoic acid moiety) attached to a hydrophobic, aromatic heterocyclic core (isothiazole). Standard neutral mobile phases often result in peak tailing or "fronting" for such molecules due to mixed-mode ionization states.

The Solution: This protocol utilizes a pH-suppressed Reversed-Phase (RP-HPLC) approach. By maintaining the mobile phase pH significantly below the pKa of the carboxylic acid (predicted pKa ~3.8–4.2), we force the analyte into its neutral (protonated) state. This maximizes hydrophobic interaction with the C18 stationary phase, ensuring sharp peak shape, reproducible retention, and effective separation from synthetic impurities (e.g., decarboxylated byproducts or regioisomers).

Physicochemical Context & Method Strategy

Understanding the molecule is the first step to successful separation.

FeatureChemical ImplicationChromatographic Consequence
Carboxylic Acid Tail Ionizable (pKa ~4.0)At neutral pH, it exists as a carboxylate anion (

), eluting near the void volume with poor retention. Action: Use acidic mobile phase (pH < 2.5).
Isothiazole Ring Aromatic / HydrophobicProvides UV absorption and retention on C18. Action: UV Detection at 254 nm (or max determined by PDA).
Methoxy Group Electron DonatingSlightly increases lipophilicity compared to the bare ring. Action: Requires organic gradient (MeCN) to elute.
Diagram 1: Separation Mechanism & Logic

This diagram illustrates the "Ion Suppression" strategy used to achieve sharp peaks.

SeparationLogic cluster_0 Mobile Phase Conditions cluster_1 Analyte State cluster_2 Chromatographic Outcome MP_Acid Acidic Buffer (pH 2.5) Analyte_Neutral Neutral Form (R-COOH) (High Retention) MP_Acid->Analyte_Neutral Protonation (pH < pKa) MP_Org Organic Modifier (MeCN) MP_Org->Analyte_Neutral Solubility Analyte_Ion Ionized Form (R-COO-) (Poor Retention) Result_Bad Peak Tailing / Void Elution Analyte_Ion->Result_Bad Repulsion from C18 Result_Good Sharp Peak / Good Resolution Analyte_Neutral->Result_Good Hydrophobic Interaction with C18

Caption: Mechanism of pH-controlled retention. Acidic MP suppresses ionization, ensuring interaction with the C18 stationary phase.

Detailed Experimental Protocol

Instrumentation & Conditions[1]
  • System: HPLC with Binary Gradient Pump, Autosampler, Column Oven, and PDA/UV Detector.

  • Column: End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Why End-capped? To minimize secondary interactions between the basic nitrogen on the thiazole ring and residual silanols on the silica support.

ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.1)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 5–10 µL
Detection UV @ 254 nm (Primary), 210 nm (Impurity check)
Run Time 20 Minutes + 5 min Re-equilibration
Gradient Program

Designed to retain the polar acid initially, then elute hydrophobic impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retention)
2.0955End Isocratic Hold
12.01090Linear Gradient
15.01090Wash Impurities
15.1955Return to Initial
20.0955Re-equilibration
Sample Preparation

Solvent Choice is Critical: The sample solvent (diluent) should match the initial mobile phase conditions to prevent "solvent shock" which causes peak distortion.

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (0.1% H3PO4).

    • Note: Diluting with the acidic aqueous buffer ensures the analyte is protonated before injection, improving peak shape.

System Suitability & Validation Guidelines (ICH Q2)

To ensure the method is "Self-Validating," every run must pass specific System Suitability Tests (SST) before data is accepted.

Acceptance Criteria
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5. (Crucial for acids).[1]
    
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5000.
    
  • Precision (RSD):

    
     2.0% for 5 replicate injections of the standard.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (if available).
    
Diagram 2: Method Validation Workflow

This workflow ensures compliance with ICH Q2(R1) standards.

ValidationWorkflow cluster_SST System Suitability (Daily) cluster_ICH Full Validation (ICH Q2) Start Start Validation Check_Tailing Check Tailing Factor (Is Tf < 1.5?) Start->Check_Tailing Check_RSD Check Precision (RSD < 2.0%) Check_Tailing->Check_RSD Pass Fail Troubleshoot (Check pH / Column) Check_Tailing->Fail Fail Specificity Specificity (Peak Purity / PDA) Check_RSD->Specificity Pass Check_RSD->Fail Fail Linearity Linearity (5 levels, R² > 0.999) Accuracy Accuracy/Recovery (Spike @ 80, 100, 120%) Linearity->Accuracy Report Generate CoA Accuracy->Report Specificity->Linearity

Caption: Validation decision tree based on ICH Q2(R1) guidelines for impurity analysis.

Troubleshooting & Expert Insights

Issue 1: Peak Splitting or Shoulder

  • Cause: Sample solvent is too strong (too much 100% MeCN) or pH mismatch.

  • Fix: Ensure the sample diluent contains at least 50% of the aqueous acidic buffer (MP A).

Issue 2: Retention Time Drift

  • Cause: "Phase Collapse" (if using 100% aqueous on a standard C18) or pH fluctuation.

  • Fix: Ensure at least 3-5% organic is present at the start (as per protocol). Verify the pH of MP A is strictly controlled (pH 2.1 ± 0.1).

Issue 3: Baseline Drift at 210 nm

  • Cause: UV Cutoff of the acid modifier.

  • Fix: Phosphoric acid is transparent at 210 nm. If using TFA, baseline drift is common; switch to Phosphoric acid if LC-MS is not required. If LC-MS is required, use Formic Acid (0.1%) but expect slightly broader peaks due to higher pKa of formic acid.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient design).
  • Phenomenex. (n.d.). High Performance Liquid Chromatography (HPLC) Troubleshooting Guide.

  • PubChem. (2023). Isothiazole-5-carboxylic acid (Compound Summary).[1] National Library of Medicine. (Used for pKa estimation logic).[3]

Sources

Method

Molecular docking of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid with target proteins

An Application Guide for the Molecular Docking of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid Introduction: Bridging Computational Prediction with Biochemical Insight Molecular docking is a cornerstone of modern structu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Molecular Docking of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid

Introduction: Bridging Computational Prediction with Biochemical Insight

Molecular docking is a cornerstone of modern structure-based drug discovery, providing invaluable predictions of how a small molecule, or ligand, might bind to a protein target.[1][2] This computational technique saves significant time and resources by prioritizing compounds for experimental screening.[1] This guide offers a comprehensive protocol for docking the novel compound 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid with a relevant biological target.

The ligand belongs to the thiazole class of compounds. Thiazole rings are prevalent scaffolds in medicinal chemistry, found in numerous drugs with diverse activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[3] Given the anti-inflammatory potential of many thiazole derivatives, we have selected Cyclooxygenase-2 (COX-2) as a representative target for this protocol. COX-2 is a well-validated enzyme in the inflammatory pathway, and numerous crystal structures are available, providing an excellent framework for demonstrating a robust docking workflow.

This document is designed for researchers and scientists in drug development. It moves beyond a simple list of steps to explain the causality behind each choice, ensuring a scientifically rigorous and reproducible workflow.

Core Principles of Molecular Docking

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site.[1] The process involves two main stages:

  • Conformational Sampling: The docking algorithm explores a vast range of possible ligand conformations and orientations within the defined binding site.

  • Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically reported in kcal/mol.[1] A more negative score generally indicates a more favorable binding interaction.

Experimental Design & Workflow Overview

A successful docking study is systematic. Our workflow is designed to be self-validating, beginning with the re-docking of a known ligand to confirm the protocol's accuracy before proceeding to dock our novel compound.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Predictive Docking cluster_analysis Phase 4: Analysis Ligand_Prep Ligand Preparation (2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid) Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (COX-2, e.g., PDB: 5KIR) Redocking Re-docking Known Ligand (Celecoxib) Protein_Prep->Redocking Protein_Prep->Grid_Gen RMSD_Calc RMSD Calculation (< 2.0 Å) Redocking->RMSD_Calc RMSD_Calc->Grid_Gen Validation OK Docking Docking Simulation (AutoDock Vina) Grid_Gen->Docking Results Analyze Binding Affinity & Poses Docking->Results Visualization Visualize Interactions (PyMOL) Results->Visualization

Figure 1: The four-phase molecular docking workflow.

Required Software and Resources

This protocol primarily utilizes freely available and widely adopted software to ensure accessibility and reproducibility.

Software/ResourcePurposeURL
RCSB Protein Data Bank Database of macromolecular structures.[Link]
PubChem Database of chemical molecules and their properties.[Link]
UCSF Chimera / ChimeraX Molecular visualization and preparation.
AutoDock Suite Includes MGLTools for file preparation and AutoDock Vina for docking.[Link]
PyMOL High-quality molecular visualization and analysis.[Link]

Part 1: Ligand Preparation Protocol

Objective: To generate a 3D, energy-minimized, and correctly formatted structure of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid for docking.

Rationale: Docking algorithms require ligands in a 3D format with defined rotatable bonds and partial charges.[4][5] Starting with a 2D structure and performing energy minimization ensures a realistic initial conformation.[2] The PDBQT file format used by AutoDock contains this necessary information.

Methodology:

  • Obtain Ligand Structure:

    • Navigate to the PubChem database.

    • Search for "2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid". If an entry exists, download the structure in 3D SDF format.

    • If no entry exists, use a chemical drawing tool (e.g., MarvinSketch, ChemDraw) to create the 2D structure and save it as a MOL file.

  • Generate 3D Conformation and Energy Minimize:

    • Open the ligand file (SDF or MOL) in a tool like UCSF Chimera or Avogadro.

    • If starting from 2D, generate the 3D coordinates.

    • Add hydrogens to the structure.

    • Perform an energy minimization using a standard force field (e.g., MMFF94 or UFF). This step optimizes bond lengths and angles for a lower-energy, more realistic conformation.[6]

    • Save the optimized structure as a MOL2 file.

  • Convert to PDBQT Format:

    • Launch AutoDockTools (ADT).

    • Go to Ligand -> Input -> Open and select your energy-minimized MOL2 file.

    • ADT will automatically detect the root, set the number of rotatable bonds (torsions), and assign Gasteiger charges.

    • Verify that the number of torsions is reasonable. The propanoic acid tail and the methoxy group should be flexible.

    • Go to Ligand -> Output -> Save as PDBQT and save the file (e.g., ligand.pdbqt).

Part 2: Target Protein Preparation Protocol

Objective: To prepare the COX-2 protein structure for docking by cleaning it and converting it to the PDBQT format.

Rationale: PDB files often contain non-essential molecules like water, ions, and co-crystallized ligands that can interfere with the docking process.[6][7] It is crucial to remove these and add polar hydrogens to correctly model electrostatic interactions like hydrogen bonds.[8]

Methodology:

  • Download Protein Structure:

    • Navigate to the RCSB PDB.

    • We will use PDB ID: 5KIR , which is the crystal structure of human COX-2 in complex with Celecoxib. This co-crystallized ligand is essential for validating our docking protocol.

    • Download the structure in PDB format.

  • Clean the PDB File:

    • Open the 5KIR.pdb file in UCSF Chimera or PyMOL.

    • The structure contains multiple protein chains. For this protocol, we will retain only Chain A . Delete all other chains.

    • Remove all water molecules (HOH).

    • Remove any ions or other non-ligand heteroatoms.

    • Crucially, for now, keep the co-crystallized ligand (Celecoxib) in the structure. We will use its position to define the binding site.

  • Prepare the Receptor in AutoDockTools:

    • Save the cleaned PDB file containing only Chain A and the Celecoxib ligand.

    • Open this cleaned PDB file in ADT.

    • Go to Edit -> Hydrogens -> Add. Choose Polar Only and click OK.

    • Go to Grid -> Macromolecule -> Choose. Select the protein to automatically add Kollman charges and merge non-polar hydrogens.

    • Save the prepared receptor as a PDBQT file (e.g., receptor.pdbqt). ADT will automatically remove the ligand during this step, leaving only the prepared protein.

Part 3: Docking Simulation Protocol

Objective: Define the binding site and run the docking simulation using AutoDock Vina.

Step 3.1: Protocol Validation via Re-Docking

Rationale: Before docking our novel compound, we must validate that our docking parameters can accurately reproduce the known binding pose of the co-crystallized ligand. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the re-docked pose and the crystal structure pose is considered a successful validation.

  • Prepare the Co-crystallized Ligand: Extract the Celecoxib ligand from the cleaned PDB file and prepare it using the same ligand preparation protocol (Part 1) to create celecoxib.pdbqt.

  • Define the Grid Box: The grid box defines the 3D search space for the docking algorithm.[9]

    • In ADT, with the receptor.pdbqt loaded, go to Grid -> Grid Box....

    • Center the grid box on the co-crystallized Celecoxib ligand. Adjust the dimensions (e.g., 25 x 25 x 25 Å) to encompass the entire binding pocket.

    • Record the center coordinates (x, y, z) and dimensions.

  • Run Re-Docking: Use the configuration and command below, substituting celecoxib.pdbqt as the ligand.

  • Analyze RMSD: Compare the top-scoring docked pose of Celecoxib with its original crystallographic position. This can be done in Chimera or PyMOL using their structural alignment tools. If the RMSD is < 2.0 Å, the protocol is validated.

Step 3.2: Docking of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid

Rationale: With a validated protocol, we can now confidently dock our compound of interest into the same defined binding site.

  • Create a Configuration File: Create a text file named conf.txt and populate it with the grid parameters from the validation step.

    • Rationale for Parameters: exhaustiveness controls the thoroughness of the search (higher is more thorough but slower). num_modes specifies the number of binding poses to generate.[10][11]

  • Execute AutoDock Vina:

    • Open a command line or terminal.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Run the following command:

Part 4: Analysis and Visualization of Results

Objective: To interpret the docking scores and visualize the binding interactions to generate hypotheses about the ligand's binding mechanism.

Rationale: The docking score provides a quantitative estimate of binding affinity, while visualization reveals the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[12][13] This qualitative analysis is crucial for understanding structure-activity relationships.

G cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis (in PyMOL/Chimera) Vina_Output Vina Output Files (docked_poses.pdbqt, docking_log.txt) Affinity_Scores Extract Binding Affinities (kcal/mol) from log file Vina_Output->Affinity_Scores Load_Complex Load Receptor and Docked Poses Vina_Output->Load_Complex Rank_Poses Rank Poses by Score Affinity_Scores->Rank_Poses Hypothesis Formulate Structure-Activity Hypothesis Rank_Poses->Hypothesis Identify_Interactions Identify Key Interactions (H-Bonds, Hydrophobic, etc.) Load_Complex->Identify_Interactions Generate_Images Generate Publication-Quality Figures Identify_Interactions->Generate_Images Generate_Images->Hypothesis

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid

Abstract: This document provides a comprehensive suite of cell culture protocols for the initial in vitro characterization of the novel compound, 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid. Given the structural similar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive suite of cell culture protocols for the initial in vitro characterization of the novel compound, 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid. Given the structural similarities to other thiazole derivatives with potential biological activity, this guide outlines a systematic approach to first assess its cytotoxic profile and then to explore its potential anti-inflammatory properties. The protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and the scientific rationale behind each experimental choice.

Introduction

The thiazole ring is a core structure in a variety of pharmacologically active compounds. While the specific biological activities of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid are not yet fully characterized, related structures have been associated with antimicrobial and anti-inflammatory properties.[1][2] This guide presents a logical workflow for the preliminary in vitro assessment of this compound, beginning with fundamental cytotoxicity and viability assays to establish a safe therapeutic window, followed by functional assays to probe for anti-inflammatory effects, and culminating in mechanistic studies to elucidate potential signaling pathways.

Adherence to best practices in cell culture is paramount for the reliability and reproducibility of these experiments. This includes maintaining strict aseptic techniques, ensuring cell line integrity through regular monitoring and authentication, and utilizing appropriate growth media and incubation conditions.[3][4][5]

Experimental Workflow

The proposed experimental workflow is designed to be sequential, with the results of earlier assays informing the design of subsequent experiments.

Experimental_Workflow cluster_0 Phase 1: Safety & Viability Profiling cluster_1 Phase 2: Functional Screening for Anti-inflammatory Activity cluster_2 Phase 3: Mechanistic Investigation A Cell Line Selection & Culture B Cytotoxicity Assays (MTT, LDH) A->B C Determine Non-Toxic Concentration Range B->C D LPS-Stimulated Macrophage Model (e.g., RAW 264.7) C->D Proceed with non-toxic concentrations E Nitric Oxide (NO) Production Assay (Griess Assay) D->E F Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) D->F G Apoptosis Assays (Annexin V/PI Staining) F->G If anti-inflammatory effect is observed H Signaling Pathway Analysis (Western Blot for MAPK, NF-κB) G->H I NF-κB Reporter Gene Assay H->I

Caption: A phased approach to the in vitro testing of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid.

Phase 1: Core Safety and Viability Profiling

The initial and most critical step in evaluating any new compound is to determine its effect on cell viability.[6][7] These assays will establish the concentration range at which the compound is non-toxic, which is essential for interpreting the results of subsequent functional assays.[8][9]

Cell Line Selection and General Culture
  • Recommended Cell Lines:

    • For initial cytotoxicity: A commonly used and well-characterized cell line such as HEK293 (human embryonic kidney) or a relevant cancer cell line like HeLa (cervical cancer) or MCF-7 (breast cancer) can be used.[10]

    • For anti-inflammatory studies: The RAW 264.7 murine macrophage cell line is an excellent model as it produces robust inflammatory responses upon stimulation with lipopolysaccharide (LPS).[11][12]

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. They should be maintained in a humidified incubator at 37°C with 5% CO2.[4][13]

  • Best Practices: Regularly monitor cell morphology and growth rates.[3] Use cells within a low passage number range to ensure consistency.[13]

Protocol: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Materials:

    • 96-well cell culture plates

    • 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.[15][16]

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17] It serves as a complementary method to the MTT assay, focusing on membrane integrity.

  • Materials:

    • Commercially available LDH cytotoxicity assay kit

    • 96-well plates

  • Procedure:

    • Follow the same cell seeding and compound treatment steps as in the MTT assay.

    • After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

    • Determine cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).

AssayPrincipleEndpoint Measurement
MTT Assay Measures metabolic activity of viable cells.Colorimetric (Absorbance)
LDH Assay Measures release of LDH from damaged cells.Colorimetric (Absorbance)
Table 1: Summary of Cytotoxicity and Viability Assays.

Phase 2: Functional Screening for Anti-inflammatory Activity

If the compound is found to be non-toxic at reasonable concentrations, the next phase is to investigate its potential anti-inflammatory effects. A standard model for this is the use of macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response.[18]

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Nitric oxide is a key inflammatory mediator, and its production can be quantified by measuring its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[11]

  • Materials:

    • RAW 264.7 macrophage cells

    • Lipopolysaccharide (LPS)

    • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • Sodium nitrite (for standard curve)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (no treatment, LPS only, compound only).[11]

    • After incubation, collect 50-100 µL of the supernatant.

    • Add an equal volume of Griess reagent to the supernatant in a new plate.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol: Pro-inflammatory Cytokine Quantification (ELISA)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response.[11] Their levels in the cell culture supernatant can be accurately measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • Commercially available ELISA kits for mouse TNF-α and IL-6

    • Supernatants from the NO production assay can be used.

  • Procedure:

    • Follow the manufacturer's protocol for the specific ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Inflammatory MediatorAssay Principle
Nitric Oxide (NO) Colorimetric detection of nitrite.
TNF-α, IL-6 Sandwich ELISA for specific protein detection.
Table 2: Assays for Anti-inflammatory Activity.

Phase 3: Mechanistic Investigation

Should the compound exhibit significant anti-inflammatory activity, further experiments can be conducted to understand the underlying mechanisms. This includes investigating whether the compound induces apoptosis (programmed cell death) at higher concentrations and which signaling pathways it might be modulating.

Protocol: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[19] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[20][21] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]

  • Materials:

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with the compound at various concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided with the kit.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

    • Analyze the cells by flow cytometry.

Protocol: Western Blot Analysis of MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical regulators of inflammation.[22] Western blotting can be used to assess the phosphorylation status (activation) of key proteins in these pathways, such as p38, ERK1/2, and the degradation of IκBα, which indicates NF-κB activation.[22][23]

Caption: Simplified NF-κB signaling pathway activated by LPS.

  • Materials:

    • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-IκBα)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE equipment

    • PVDF membranes

    • Chemiluminescence detection system

  • Procedure:

    • Seed cells and treat with the compound and/or LPS for a shorter duration (e.g., 15-60 minutes) to capture signaling events.

    • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.[23]

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate.

Protocol: NF-κB Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.[24][25] It uses a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[26][27]

  • Materials:

    • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

    • Luciferase assay system

    • Luminometer

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Pre-treat with the test compound for 1 hour.

    • Stimulate with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.[24]

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a luminometer. A decrease in luminescence in compound-treated, stimulated cells indicates inhibition of NF-κB activity.

References

  • Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]

  • GMP Plastics. (2025, April 1). Best Practices for Preparing and Maintaining Cell Culture Environments. [Link]

  • Corning Life Sciences. (2021, January 13). Best Practices - Cell Culture Techniques. [Link]

  • Technology Networks. (2023, January 24). Cell Culture – Good Practice and Advanced Methods. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). MDPI. [Link]

  • Assay Guidance Manual. (2013, May 1). Cell Viability Assays. NCBI Bookshelf. [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Tsai, J. et al. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018, July 5). Bio-protocol. [Link]

  • NF-κB Reporter Assay. (2021, May). Bio-protocol. [Link]

  • Bowdish Lab. (2012, July 11). NF-KB LUCIFERASE ASSAY. [Link]

  • Assay Guidance Manual. (2021, July 1). Apoptosis Marker Assays for HTS. NCBI Bookshelf. [Link]

  • BPS Bioscience. HEK293 Cell Line - NF-κB Reporter (Luc). [Link]

  • Zhang, J., & Zhang, S. (2014). MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction. Methods in Molecular Biology, 1171, 159-170. [Link]

  • Navakauskienė, R. et al. (2018, June 15). Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. PMC. [Link]

  • Reaction Biology. Cell Apoptosis Assay Services. [Link]

  • Zvetkova, E. et al. (2011, February 15). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

  • Axion BioSystems. Choosing an Apoptosis Detection Assay. [Link]

  • Western blot analysis of proteins in the mitogen-activated protein... | Download Scientific Diagram. ResearchGate. [Link]

  • Time-dependent changes of cell viability assessed by MTT and ATP assays... ResearchGate. [Link]

  • Arvinder K, et al. (2024, March 25). In-vitro and In-vivo Studies of Anti-inflammatory Potential of Compounds Derived from Piper mullesua. Impactfactor. [Link]

  • Therapeutic Doses of Nonsteroidal Anti-Inflammatory Drugs Inhibit Osteosarcoma MG-63 Osteoblast-Like Cells Maturation, Viability, and Biomineralization Potential. NIH. [Link]

  • Effect of naproxen on proliferation and differentiation of primary cell cultures isolated from human cartilage tissue. (2018, June 26). Spandidos Publications. [Link]

  • Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. [Link]

  • Full article: Cytotoxic and antiproliferative effects of the nonsteroidal anti-inflammatory drug diclofenac in human tumour cell lines. (2021, July 30). Taylor & Francis. [Link]

  • Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. (2013, December 5). PubMed. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2025, October 16). ResearchGate. [Link]

  • 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid. PubChem. [Link]

  • Synthesis and antimicrobial activity of 2-aryl-3-(benzothiazol-2′-yl-thioacetamido). Indian Academy of Sciences. [Link]

  • WO2010031835A2 - 2-aryl-propionic acids and derivatives and pharmaceutical compositions containing them.

Sources

Method

Kinase inhibition assay for 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid

An Application Note and Protocol for the Evaluation of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid Abstract Protein kinases are a major class of drug targets, and the identification of novel, potent, and selective inhib...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Evaluation of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid

Abstract

Protein kinases are a major class of drug targets, and the identification of novel, potent, and selective inhibitors is a cornerstone of modern drug discovery.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel compound, using 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid as an exemplary case. As this specific compound has limited publicly available data on its biological targets, this guide focuses on establishing a robust, universally applicable framework for kinase inhibitor profiling. We will detail the principles behind selecting an appropriate assay, provide step-by-step protocols for widely used luminescence and fluorescence-based methods, and outline the critical steps for data analysis and interpretation, including the determination of the half-maximal inhibitory concentration (IC50). The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data for confident decision-making in a drug discovery pipeline.

Part 1: Foundational Concepts in Kinase Inhibition Assays

The core of a kinase assay is the measurement of an enzymatic reaction where a kinase transfers a phosphate group from a donor molecule, typically ATP, to a specific substrate (e.g., a protein or peptide).[2] Inhibition of this process by a small molecule is the event we aim to quantify.

G cluster_inputs Reaction Inputs cluster_process Catalytic Event cluster_outputs Reaction Outputs Kinase Kinase Enzyme Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Peptide/Protein Substrate Substrate->Phosphorylation ATP ATP ATP->Phosphorylation Phospho_Substrate Phosphorylated Substrate Phosphorylation->Phospho_Substrate Product 1 ADP ADP Phosphorylation->ADP Product 2 Inhibitor Test Compound (e.g., 2-(3-methoxy-1,2- thiazol-5-yl)propanoic acid) Inhibitor->Phosphorylation Blocks

Caption: The fundamental kinase reaction and the role of an inhibitor.

Choosing the Right Assay: A Comparative Overview

The selection of an assay platform is a critical first step and depends on factors such as the specific kinase, throughput requirements, and available instrumentation.[3] Modern kinase assays are predominantly homogeneous (mix-and-read), non-radioactive, and optimized for high-throughput screening (HTS).[4]

Assay TechnologyPrincipleKey AdvantagesKey Considerations
Luminescence Measures the depletion of ATP (Kinase-Glo®) or the formation of ADP (ADP-Glo™) using a luciferase/luciferin reaction.[5]Universal (any kinase/substrate), highly sensitive, robust, and HTS-compatible.[2][6]ATP-depletion assays are "signal-decrease," which can be prone to false positives from compound interference.[3] ADP formation assays are "signal-increase" and generally preferred.[7]
TR-FRET Measures the FRET signal between a donor (e.g., Europium cryptate) and an acceptor fluorophore when brought into proximity by a binding event (e.g., a phospho-specific antibody binding the product).[8][9]Homogeneous, ratiometric measurement reduces interference, highly sensitive, and widely used in HTS.[10]Requires specific reagents (labeled antibodies, substrates), which may not be available for all targets. Potential for light-scattering or fluorescent compound interference.
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a small fluorescently labeled peptide upon phosphorylation and binding to a large antibody.[11][12]Homogeneous, cost-effective, and provides a direct measure of binding.[13]Requires a significant change in molecular weight upon binding, making it less suitable for large substrates. Can be sensitive to compound autofluorescence.[12][13]
Mobility-Shift Microfluidic capillary electrophoresis separates the phosphorylated product from the non-phosphorylated substrate based on charge and size.[14][15]Direct detection of substrate and product, low false-positive rate, and provides high-quality kinetic data.[15]Lower throughput than plate-based methods, requires specialized instrumentation.

Part 2: Experimental Design and Validation

A robust and trustworthy protocol is a self-validating one.[16] Before screening any compound, the assay must be rigorously optimized and validated to ensure the data generated is meaningful.

G A Raw Data (RLU or HTRF Ratio) B 1. Background Subtraction (Subtract 'No Enzyme' control) A->B C 2. Normalization to Percent Inhibition (0% = DMSO, 100% = Max Inhibition) B->C D 3. Plot: % Inhibition vs. log[Inhibitor Concentration] C->D E 4. Non-linear Regression (Sigmoidal, 4PL fit) D->E F IC50 Value (Potency) E->F

Caption: Workflow for IC50 determination from raw assay data.

1. Calculate Percent Inhibition: Use the following formula, where High Control is the signal from the uninhibited (DMSO) reaction and Low Control is the signal from the maximally inhibited reaction (or no enzyme).

  • For signal-increase assays (e.g., ADP-Glo™): % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))

  • For signal-decrease assays (e.g., Kinase-Glo®): % Inhibition = 100 * ((Signal_High_Control - Signal_Compound) / (Signal_High_Control - Signal_Low_Control))

2. Generate Dose-Response Curve and Determine IC50: Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) equation with a variable slope to determine the IC50 value. [17]GraphPad Prism or similar software is recommended for this analysis.

Interpreting the Results

The IC50 value provides a quantitative measure of the compound's potency against a specific kinase in a defined biochemical context. For a novel compound like 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid, the initial step would be to screen it against a large panel of kinases (e.g., >300 kinases) at one or two fixed concentrations. [16][18]Hits from this primary screen would then be subjected to full IC50 determination to confirm their activity and potency. Comparing IC50 values across multiple kinases allows for the assessment of inhibitor selectivity , a critical parameter for developing safe and effective targeted therapies. [16][19]

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... ResearchGate. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Trinquet, E., et al. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • PubChem. (n.d.). Mobility-Shift kinase assay. PubChem. [Link]

  • Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC. [Link]

  • International Centre for Kinase Profiling. (n.d.). Services | IC50 Determination. University of Dundee. [Link]

  • PubChem. (n.d.). Caliper Assay: All assays were performed in 384-well microtiter plates. PubChem. [Link]

  • Nanosyn. (n.d.). Technology. Nanosyn. [Link]

  • Zhang, J. H. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer. [Link]

  • Vasta, J. D., et al. (2010). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. PMC. [Link]

  • Parker, G., & Bolger, R. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. LaboratoryTalk. [Link]

  • Giansanti, P., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. [Link]

  • Wu, P., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]

  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. PMC. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Zask, A., & Eblen, S. T. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Wlodarchak, N., & Xing, Y. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • Zhang, J. H. (2009). Fluorescence Polarization Assays in Small Molecule Screening. PMC. [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Molecular Devices. (2026, February 25). Fluorescence Polarization (FP). Molecular Devices. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. BellBrook Labs. [Link]

Sources

Application

Application Notes and Protocols for the Anti-inflammatory Screening of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The development of novel anti-inflammatory agents remains a critical area of pharmaceutical research.[2][3] Propanoic acid derivatives, such as ibuprofen and naproxen, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Additionally, the thiazole ring is a privileged scaffold in medicinal chemistry, present in a variety of compounds with diverse pharmacological activities, including anti-inflammatory properties.[5][6] The novel compound, 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid, integrates both a propanoic acid moiety and a thiazole core, making it a promising candidate for investigation as a new anti-inflammatory agent.

These application notes provide a comprehensive guide for the systematic in vitro and in vivo screening of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid to elucidate its potential anti-inflammatory activity and mechanism of action.

Experimental Design & Rationale

A tiered screening approach is recommended, beginning with in vitro assays to establish biological activity at the cellular level, followed by in vivo models to confirm efficacy in a whole organism. This strategy allows for a cost-effective and ethical evaluation of the compound's potential.[7][8]

In Vitro Screening Cascade

The initial in vitro evaluation will focus on the compound's ability to modulate key inflammatory mediators in immune cells, such as macrophages. The RAW 264.7 murine macrophage cell line is a widely used and well-characterized model for these studies.[9] Human peripheral blood mononuclear cells (PBMCs) can also be utilized for a more translationally relevant model.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, will be used as the inflammatory stimulus.[9][10]

Key In Vitro Assays:

  • Cytotoxicity Assay: To ensure that any observed anti-inflammatory effects are not due to cell death, a cytotoxicity assay (e.g., MTT or LDH) should be performed prior to the anti-inflammatory assays.

  • Nitric Oxide (NO) Production Assay: Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The Griess assay provides a simple and reliable colorimetric method to quantify nitrite, a stable metabolite of NO, in cell culture supernatants.[9] A reduction in NO levels suggests potential anti-inflammatory activity.

  • Prostaglandin E2 (PGE2) Immunoassay: PGE2 is a key mediator of inflammation synthesized by the cyclooxygenase (COX) enzymes.[9] Quantifying PGE2 levels by ELISA will indicate whether the compound may act through the COX pathway, a common mechanism for NSAIDs.

  • Pro-inflammatory Cytokine Quantification: The levels of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), will be measured in the cell culture supernatants using ELISA. Inhibition of these cytokines is a hallmark of many anti-inflammatory drugs.[11]

  • Anti-inflammatory Cytokine Quantification: To investigate potential immunomodulatory effects, the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10) and transforming growth factor-beta 1 (TGF-β1), can also be measured.[12]

In Vivo Screening

Promising results from the in vitro assays will be followed by in vivo studies to assess the compound's efficacy in a more complex biological system.

Key In Vivo Model:

  • Carrageenan-Induced Paw Edema Model: This is a classic and well-validated acute inflammation model in rodents (rats or mice).[12][13] Carrageenan injection into the paw induces a localized inflammatory response characterized by edema, which can be quantified over time. The ability of the test compound to reduce this swelling compared to a vehicle control indicates in vivo anti-inflammatory activity.

Experimental Protocols

In Vitro Assays

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]

    • Prepare stock solutions of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[9]

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (LPS + vehicle) and a negative control (no LPS, no compound).[9]

    • After incubation, collect the cell culture supernatants for analysis of NO, PGE2, and cytokines.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Add 50 µL of cell culture supernatant to a new 96-well plate.[9]

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[9]

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.[9]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[9]

3. Prostaglandin E2 (PGE2) and Cytokine Quantification (ELISA)

  • Principle: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of specific proteins (PGE2, TNF-α, IL-6, etc.) in the cell culture supernatants.

  • Procedure:

    • Use commercially available ELISA kits for PGE2, TNF-α, and IL-6.

    • Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of the analyte using a standard curve.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Acclimatize the animals for at least one week before the experiment.

    • Group the animals (n=6 per group) into: Vehicle control, positive control (e.g., Diclofenac, 25 mg/kg), and test compound groups (e.g., 10, 20, and 40 mg/kg).[12]

    • Administer the test compound or vehicle intraperitoneally or orally 1 hour before carrageenan injection.[12]

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[13][14]

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation and Interpretation

In Vitro Data Summary
AssayEndpointExpected Outcome with Active Compound
Cytotoxicity Cell Viability (%)No significant decrease in cell viability at test concentrations
Nitric Oxide (NO) Production NO₂⁻ Concentration (µM)Dose-dependent decrease in NO₂⁻ levels
Prostaglandin E2 (PGE2) Production PGE2 Concentration (pg/mL)Dose-dependent decrease in PGE2 levels
TNF-α Production TNF-α Concentration (pg/mL)Dose-dependent decrease in TNF-α levels
IL-6 Production IL-6 Concentration (pg/mL)Dose-dependent decrease in IL-6 levels
In Vivo Data Summary
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%)
Vehicle Control -e.g., 0.85 ± 0.05-
Positive Control (Diclofenac) 25e.g., 0.35 ± 0.03e.g., 58.8%
Test Compound 10e.g., 0.70 ± 0.04e.g., 17.6%
Test Compound 20e.g., 0.55 ± 0.03e.g., 35.3%
Test Compound 40e.g., 0.40 ± 0.02e.g., 52.9%

Visualizations

Experimental Workflow

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A RAW 264.7 Cell Culture B Compound Treatment & LPS Stimulation A->B C Cytotoxicity Assay B->C D Griess Assay (NO) B->D E ELISA (PGE2, Cytokines) B->E F Carrageenan-Induced Paw Edema Model E->F If promising results G Compound Administration F->G H Paw Volume Measurement G->H I Data Analysis H->I

Caption: Tiered screening workflow for 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid.

Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Nucleus->iNOS gene transcription COX2 COX-2 Nucleus->COX2 gene transcription Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines gene transcription NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGE2->Inflammation TestCompound 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid TestCompound->IKK Potential Inhibition TestCompound->COX2 Potential Inhibition

Caption: Potential targets in the LPS-induced inflammatory pathway.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate.
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Murr, C., Schroecksnadel, K., Winkler, C., & Fuchs, D. (2011).
  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services.
  • ijpras. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Gautam, R. K., & Lalkota, S. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
  • Sygnature Discovery. (2023, June 12). Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs.
  • Tenne, P. C., Galhena, P., Dissanayake, A., Peiris, D., Abeysekera, A., & Padumadasa, C. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads.
  • Albakri, S. N., Sidhu, V. K., Reddy, M. P., Jo, S., Verma, S., & Prasad, D. A. (2024).
  • Tenne, P. C., Galhena, P., Dissanayake, A., Peiris, D., Abeysekera, A., & Padumadasa, C. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • TechnoRep. (n.d.). Synthesis, characterization and biological activity of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivative.
  • Arabian Journal of Chemistry. (2013, May 1). Synthesis, characterization and biological activity of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)
  • Mickevičius, V., et al. (2025, October 16). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives.
  • Zlatanova-Tenisheva, H., et al. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed.
  • Zlatanova-Tenisheva, H., et al. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI.
  • Sapijanskaitė-Banevič, B., et al. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • Sapijanskaitė-Banevič, B., et al. (2023, April 7). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)
  • Zlatanova-Tenisheva, H., et al. (2025, August 9). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Thiazole Ring Formation

Status: Operational Current Module: Heterocycle Synthesis / Thiazole Derivatives Support Tier: Level 3 (Senior Scientist / Method Development) Welcome to the Thiazole Synthesis Optimization Center You have reached the ad...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Module: Heterocycle Synthesis / Thiazole Derivatives Support Tier: Level 3 (Senior Scientist / Method Development)

Welcome to the Thiazole Synthesis Optimization Center

You have reached the advanced troubleshooting hub for thiazole ring formation. This guide moves beyond basic textbook procedures to address the specific, high-friction failure points encountered in drug discovery and materials science workflows.

While multiple routes exist (Cook-Heilbron, Gabriel), the Hantzsch Thiazole Synthesis remains the industry workhorse due to its modularity. However, it is prone to specific failure modes—tars, low yields, and regiochemical ambiguity—that we will address here.

Module 1: The Hantzsch Mechanism & Critical Control Points

To troubleshoot, you must visualize the invisible. The Hantzsch synthesis is not a single step; it is a cascade.

The Reaction Logic:

  • Intermolecular

    
    :  The sulfur of the thioamide attacks the 
    
    
    
    -carbon of the
    
    
    -haloketone.[1] Critical Control: Steric hindrance here kills the reaction before it starts.
  • Intramolecular Nucleophilic Attack: The nitrogen attacks the ketone carbonyl.[1][2]

  • Dehydration: Aromatization drives the final water loss.

Visualizing the Pathway

HantzschMechanism Reactants Reactants (Thioamide + α-Haloketone) Inter1 Intermediate 1 (S-Alkylated Thioimidate) Reactants->Inter1 SN2 Attack (Rate Limiting) SideProduct Side Product (Isomer/Polymer) Reactants->SideProduct High T / Acidic pH Inter2 Intermediate 2 (Hydroxy-thiazoline) Inter1->Inter2 Cyclization Inter1->SideProduct Hydrolysis Product Final Product (Thiazole + H2O + HX) Inter2->Product Dehydration (-H2O)

Figure 1: Mechanistic cascade of the Hantzsch synthesis. Note that the initial SN2 attack is often the rate-determining step affected by steric bulk.

Module 2: Troubleshooting Guides (FAQ)
Issue: "My reaction mixture turned into a black tar with low yield."

Diagnosis: Polymerization of the


-haloketone.
The Science: 

-Haloketones are highly reactive alkylating agents. If the thioamide is not nucleophilic enough, or if the temperature is ramped too quickly, the haloketone will self-condense or polymerize (darkening the solution). Corrective Action:
  • Stoichiometry Check: Ensure a slight excess of thioamide (1.1 - 1.2 equiv) to scavenge the haloketone quickly.

  • Order of Addition: Do not add the haloketone to a hot solution. Dissolve the thioamide first, then add the haloketone dropwise at room temperature (or 0°C) before heating. This favors the cross-reaction over self-polymerization.

  • Reagent Quality: If your

    
    -bromoketone is old/dark, repurify it. Old reagents contain HBr, which catalyzes polymerization.
    
Issue: "I isolated a solid, but NMR shows it's not the aromatic thiazole."

Diagnosis: Isolation of the intermediate hydroxy-thiazoline or the HBr salt. The Science: The dehydration step (aromatization) sometimes requires acid catalysis or heat. Furthermore, the product initially forms as a hydrobromide salt, which has different solubility and NMR shifts than the free base. Corrective Action:

  • Force Dehydration: If the hydroxy-intermediate persists (seen as non-aromatic signals in NMR), reflux longer or add a catalytic amount of acid (e.g., p-TsOH) or a dehydrating agent (molecular sieves).

  • Salt Break: Ensure your workup includes a distinct neutralization step. Pour the reaction mixture into 5-10% aqueous

    
     or 
    
    
    
    . The free base will often precipitate out, while the salt might remain soluble or oil out.
Issue: "I am seeing regioisomers in my product."

Diagnosis: Ambident nucleophilicity of the thioamide. The Science: Thioamides can attack via Sulfur (S-attack, desired) or Nitrogen (N-attack). While S-attack is softer and kinetically favored, acidic conditions or specific substituents can promote N-attack, leading to imidazoles or other isomers. Corrective Action:

  • pH Control: Avoid strongly acidic media if regioselectivity is poor.

  • Solvent Switch: Switch from protic solvents (EtOH) to polar aprotic solvents (DMF, MeCN) to modulate the nucleophilicity of the heteroatoms.

Module 3: Optimized Experimental Protocols

Do not rely on 19th-century protocols for 21st-century molecules. Below are two validated workflows: the robust "Standard" and the high-throughput "Microwave."

Protocol A: Robust Standard Hantzsch Synthesis

Best for: Scale-up (>1g) and thermally sensitive substrates.

  • Preparation: In a round-bottom flask, dissolve Thioamide (1.1 equiv) in Ethanol (0.5 M concentration).

  • Addition: Add

    
    -Haloketone (1.0 equiv) . Tip: If the haloketone is solid, dissolve in minimal EtOH first.
    
  • Reaction: Stir at Room Temperature for 30 mins. (Allows initial S-alkylation without polymerization).

  • Cyclization: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC.[2][3]

  • Workup (Critical):

    • Cool to RT.

    • Pour mixture into 10% aqueous

      
        (approx. 5x reaction volume).
      
    • Stir vigorously for 15 mins to neutralize HBr.

    • Filter the precipitate.[2][4][5][6] Wash with water (to remove salts) and cold EtOH (to remove impurities).

Protocol B: Microwave-Assisted Synthesis (Green)

Best for: Library generation, difficult substrates, and rapid optimization.

  • Loading: In a microwave vial, combine Thioamide (1.0 equiv) and

    
    -Haloketone (1.0 equiv) .
    
  • Solvent: Add PEG-400 (Polyethylene Glycol) or Ethanol. Note: PEG-400 is a "green" solvent that absorbs microwave energy efficiently.

  • Irradiation: Heat to 100–120°C for 10–20 minutes .

  • Isolation:

    • Add water directly to the vial (PEG is water-soluble).

    • Extract with Ethyl Acetate OR filter if solid precipitates.

Comparative Data: Conventional vs. Modern Methods
ParameterConventional (Reflux)Microwave (MW)Green (PEG-400)
Time 2 - 8 Hours10 - 20 Minutes15 - 30 Minutes
Typical Yield 60 - 80%85 - 95%80 - 92%
Energy Usage High (Prolonged heating)Low (Targeted heating)Low
Solvent Waste High (Organic solvents)Low (often solvent-free or water)Low (Recyclable PEG)
Module 4: Reagent Handling & Safety

-Haloketones (e.g., Phenacyl bromide, Chloroacetone): 
  • Hazard: Potent lachrymators (tear gas agents).

  • Handling: Always weigh in a fume hood. Clean spills immediately with dilute ammonia or sodium thiosulfate (destroys the alkylating potential).

  • Stability: These degrade upon light exposure. Store in amber vials at 4°C. If the solid turns into a weeping oil, it has hydrolyzed/polymerized; discard or distill/recrystallize immediately.

Thioamides:

  • Stability: generally stable but can hydrolyze to amides in moist air. Store in a desiccator.

Module 5: Workflow Visualization

OptimizationWorkflow Start Start: Define Substrates CheckReagents Check Reagent Purity (Is Haloketone dark?) Start->CheckReagents Purify Recrystallize/Distill CheckReagents->Purify Yes (Impure) MethodSelect Select Method CheckReagents->MethodSelect No (Pure) Purify->CheckReagents Standard Standard Reflux (EtOH, 4h) MethodSelect->Standard Scale > 5g Microwave Microwave (PEG-400, 15min) MethodSelect->Microwave Library/Screening Workup Neutralization (Na2CO3) Standard->Workup Microwave->Workup Analysis NMR/LCMS Check Workup->Analysis

Figure 2: Decision tree for selecting the optimal synthesis and purification pathway.

References
  • BenchChem Technical Support. Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. (2025).[1][3][4][5][6][7][8][9] Retrieved from

  • Organic Chemistry Portal. Synthesis of Thiazoles: Recent Literature and Mechanisms. Retrieved from

  • National Institutes of Health (NIH). Emerging green synthetic routes for thiazole and its derivatives. (2024).[10] Retrieved from

  • SynArchive. Hantzsch Thiazole Synthesis: Mechanism and History. Retrieved from

  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[11] J. Chem. Soc., Perkin Trans.[11] 1, 1987.[11] Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Purification Challenges of Polar Heterocyclic Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to purify polar heterocycles (e.g., pyridines, imidazoles, triazoles, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to purify polar heterocycles (e.g., pyridines, imidazoles, triazoles, and pyrimidines). These compounds are notorious for poor retention on reversed-phase (RP) columns, irreversible adsorption on normal-phase (NP) silica, and poor solubility in standard chromatographic solvents.

This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to help you isolate your target compounds with high purity and recovery.

The Mechanistic Root of the Problem

Before selecting a purification strategy, it is critical to understand why polar heterocycles fail on standard columns:

  • Silanol Interactions (Normal Phase): Bare silica has a pKa of ~4.5. At neutral or slightly acidic conditions, basic heterocycles become protonated and interact via strong ion-exchange mechanisms with negatively charged, deprotonated silanol groups. This causes severe peak tailing or irreversible binding.

  • Hydrophilic Collapse (Reversed Phase): Highly polar compounds lack the hydrophobicity to partition into standard C18 chains, causing them to elute at the solvent front (void volume). Attempting to force retention by using 100% aqueous mobile phases causes "phase collapse" or de-wetting of standard C18 pores, leading to total loss of retention and reproducibility[1].

Diagnostic Matrix for Polar Heterocycles

To easily compare your options, consult the following diagnostic matrix:

Chromatographic ModeTypical Stationary PhaseMobile Phase SystemMechanism of RetentionKey Limitation / Challenge
Aqueous RP-HPLC Polar-embedded C18 (e.g., HSS T3)Water / ACN (Buffered)Hydrophobic partitioning with extended hydrationLimited retention for extremely hydrophilic bases.
HILIC Bare Silica, Diol, Amide, ZwitterionicAcetonitrile / Water (Buffered)Partitioning into an immobilized water layerSample must be soluble in high organic (ACN).
SFC Ethylpyridine, 2-PicolylamineSupercritical CO₂ / MethanolNormal phase partitioning & H-bondingRequires specialized high-pressure equipment.
NP-Flash Bare SilicaDCM / Methanol / AmmoniaAdsorption via polar interactionsSevere tailing; uses environmentally toxic solvents.

Deep Dive Workflows & Methodologies

Workflow A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality & Concept: HILIC is effectively "aqueous normal phase"[2]. It utilizes a polar stationary phase, but the elution strength of the solvents is reversed compared to RP-HPLC. The mobile phase forms a water-rich layer on the surface of the stationary phase. Polar analytes partition from the bulk organic mobile phase into this immobilized water layer, driven by hydrogen bonding and electrostatic interactions[3][4].

HILIC_Mechanism MobilePhase Bulk Mobile Phase (High Acetonitrile) Analyte Polar Heterocycle MobilePhase->Analyte Partitioning WaterLayer Immobilized Water Layer (Hydrogen Bonding) StationaryPhase Polar Stationary Phase (e.g., Diol, Amide) WaterLayer->StationaryPhase Electrostatic & H-Bonding Analyte->WaterLayer Enters

Fig 1: HILIC mechanism: Analytes partition into a water-rich layer on a polar stationary phase.

Step-by-Step HILIC Protocol (Self-Validating System):

  • Column Selection: Select a neutral or zwitterionic phase (e.g., Diol or Amide) rather than bare silica to minimize secondary ion-exchange interactions with charged basic heterocycles[5].

  • Solvent Preparation: Prepare Mobile Phase A (100 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (100% Acetonitrile). Crucial Note: Do not use Methanol as the weak solvent. Methanol disrupts the immobilized water layer and acts as a strong eluent in HILIC[2][5].

  • Equilibration: Flush the column with 90% B / 10% A for at least 20 column volumes. HILIC requires significantly longer equilibration times than RP-HPLC to establish the water layer.

  • Self-Validation Step: Inject a neutral, hydrophobic marker (e.g., toluene). Toluene should elute immediately at the void volume (

    
    ). If toluene is retained, your mobile phase is too non-polar, indicating a failure to form the requisite aqueous layer.
    
  • Gradient Elution: Run a gradient from 90% B down to 50% B over 15 minutes. Polar heterocycles will elute as the water content increases.

Workflow B: Supercritical Fluid Chromatography (SFC)

Causality & Concept: SFC uses supercritical CO₂ as the primary mobile phase. Because the polarity of CO₂ is similar to hexane, SFC operates via a normal-phase mechanism, making it highly orthogonal to RP-HPLC and excellent for polar compounds[6]. However, CO₂ and methanol (the modifier) react slightly under pressure to form methylcarbonic acid. This acidic environment protonates basic heterocycles, causing them to interact heavily with residual silanols on the stationary phase[7]. Adding a basic additive is mandatory.

Step-by-Step SFC Optimization Protocol:

  • Column Selection: Utilize an Ethylpyridine or 2-Picolylamine stationary phase. These phases provide intrinsic basicity that shields residual silanols from the analyte[7].

  • Modifier & Additive Prep: Use Methanol as the polar modifier. To counteract the methylcarbonic acid formation, add 0.2% v/v Isopropylamine (IPA) or Diethylamine (DEA) directly to the Methanol. This masks active sites and keeps the basic heterocycle in its neutral state.

  • System Parameters: Set backpressure regulator (BPR) to 120 bar and temperature to 40°C to ensure the CO₂ remains in a supercritical state.

  • Self-Validation Step: Monitor the UV baseline and system backpressure during a blank gradient run (5% to 50% Modifier). A fluctuating baseline or pressure spikes indicate inadequate mixing or phase separation. A stable baseline confirms system readiness for sample injection.

DecisionTree Start Target: Polar Heterocycle Q1 Soluble in Organic Solvents (e.g., MeOH, DCM)? Start->Q1 SFC SFC (Supercritical CO2) + Polar Modifier & Additive Q1->SFC Yes Q2 Retained on standard C18? Q1->Q2 No (Highly water soluble) RP Aqueous RP-HPLC (Polar-embedded C18) Q2->RP Yes, but poor peak shape HILIC HILIC (Aqueous Normal Phase) Q2->HILIC No, elutes at solvent front

Fig 2: Strategic decision tree for selecting the optimal purification mode for polar heterocycles.

Frequently Asked Questions (FAQs)

Q: My polar heterocycle elutes at the solvent front on a standard C18 column, even at 5% organic. What are my immediate options? A: Standard C18 columns undergo ligand collapse (dewetting) in highly aqueous conditions, expelling the analyte. Switch to a polar-embedded C18 column (e.g., Waters XSelect HSS T3). These columns contain hydrophilic endcapping or embedded amide groups that keep the C18 chains hydrated and extended in 100% aqueous mobile phases, allowing for proper hydrophobic retention of polar targets[1]. Alternatively, add an ion-pairing reagent (e.g., alkyl sulfonates for basic heterocycles) to the mobile phase to form a less polar complex that retains on standard C18[8].

Q: I have to use normal-phase flash chromatography, but my basic imidazole derivative is streaking down the entire column. How do I fix this? A: Streaking is caused by the basic nitrogen of the imidazole interacting with acidic silanols on the silica. You must suppress this interaction by adding a competitive base to your mobile phase. Modify your strong solvent (e.g., Methanol) with 1-5% aqueous ammonia or Triethylamine (TEA). The TEA will preferentially bind to the silanols, allowing your heterocycle to elute in a tight band.

Q: What is the best way to load a highly polar sample onto a column if it won't dissolve in my starting mobile phase? A: Do not inject a sample dissolved in a strong solvent (like 100% DMSO or Water), as this will cause immediate band broadening and peak splitting. Instead, use a "dry loading" technique . Dissolve your sample in a highly polar, volatile solvent (like Methanol), add a small amount of inert support (like Celite or bare silica), and evaporate the solvent under reduced pressure to create a free-flowing powder. Load this powder into a solid-load cartridge at the head of your column[8][9].

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique, nih.gov, [Link]

  • How Good is SFC for Polar Analytes?, chromatographytoday.com, [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica, chromatographytoday.com, [Link]

  • Why HILIC is what your polar compounds need for purification, buchi.com, [Link]

  • What can I use to purify polar reaction mixtures?, biotage.com, [Link]

  • A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds, chromatographyonline.com, [Link]

  • Retention Without Compromise: Waters™ XSelect™ HSS T3 OBD™ Preparative Column for Polar Compounds, waters.com, [Link]

Sources

Troubleshooting

Improving yield in the synthesis of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid

Technical Support Center: Optimizing the Synthesis of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid Executive Summary: The "Fragile Ring" Challenge The synthesis of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid

Executive Summary: The "Fragile Ring" Challenge

The synthesis of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid presents a distinct chemoselective challenge: the isothiazole N–S bond is highly susceptible to nucleophilic attack and reductive cleavage. Low yields in this workflow are rarely due to random error; they are typically caused by two competing failure modes:

  • Ring Fragmentation during C-5 functionalization (especially using organolithiums).

  • Regio-scrambling (N- vs. O-alkylation) during the formation of the 3-methoxy core.

This guide moves beyond standard protocols to address the mechanistic bottlenecks limiting your isolated yield.

Part 1: Critical Protocol Optimization (Q&A)

Phase 1: Constructing the 3-Methoxyisothiazole Core

Q1: I am seeing significant N-methylated byproducts (isothiazol-3(2H)-one) instead of the desired 3-methoxy ether. How do I fix this?

Diagnosis: Isothiazol-3-ols exist in tautomeric equilibrium with isothiazol-3(2H)-ones. Standard alkylation (e.g., MeI/K₂CO₃) often favors the softer nucleophile (Nitrogen) or produces a mixture, severely reducing the yield of the O-alkylated precursor.

Corrective Protocol: Switch to Silver-Mediated Alkylation or Mitsunobu Conditions .

  • The Fix: Use Silver Carbonate (Ag₂CO₃) and Methyl Iodide (MeI) in non-polar solvents (Benzene or Toluene). The silver cation coordinates to the nitrogen, blocking it and forcing alkylation at the oxygen atom.

  • Alternative: Use Mitsunobu conditions (MeOH, DIAD, PPh₃) which exclusively targets the oxygen nucleophile.

Technical Insight: "Diazomethane reacts with isothiazol-3-ols to give O- and N-methylated products... In contrast, isothiazol-5-ols are usually O-methylated."[1] However, for the 3-position, silver salts are the gold standard for regiocontrol [1].

Phase 2: Installing the Propanoic Acid Side Chain (C-5 Functionalization)

Q2: My yield drops drastically during the introduction of the propanoic acid moiety. I am using n-BuLi to lithiate at C-5 followed by an electrophile, but the reaction turns into a complex tar.

Diagnosis: You are likely triggering Ring Cleavage . Isothiazoles are notoriously unstable toward strong bases like n-Butyllithium (n-BuLi) at temperatures above -78°C. The base attacks the sulfur atom or deprotonates C-5 followed by retro-cyclization, breaking the N–S bond to form acyclic thio-enamine byproducts (e.g., 1-alkylthio-2-cyanopropenes) [2].

Corrective Protocol: Option A: The "Turbo" Switch (If sticking to Lithiation)

  • Replace n-BuLi with LDA: Lithium Diisopropylamide (LDA) is bulkier and less nucleophilic, reducing direct attack on the sulfur.

  • Strict Temperature Control: Maintain reaction temperature strictly below -78°C .

  • In-Situ Trapping: Do not generate the anion and wait. Mix the electrophile (e.g., methyl 2-bromopropionate) with the substrate before adding the base, or use a flow chemistry setup to quench the unstable anion immediately [2].

Option B: The Robust Pathway (Palladium Cross-Coupling)

  • Strategy: Avoid lithiation entirely.

    • Brominate C-5: React 3-methoxyisothiazole with NBS (N-bromosuccinimide) to get 5-bromo-3-methoxyisothiazole (High yield, stable).

    • Negishi/Reformatsky Coupling: Couple the 5-bromo intermediate with a Zinc enolate of the propionate ester using a Pd catalyst (e.g., Pd(P(t-Bu)₃)₂). This proceeds under mild conditions, preserving the N–S bond.

MethodRisk ProfileTypical YieldRecommendation
Direct Lithiation (n-BuLi) High (Ring Cleavage)15–30%Avoid
Lithiation (LDA, -78°C) Moderate40–60%Acceptable with strict control
Pd-Catalyzed Coupling Low (Chemoselective)75–90% Recommended

Part 3: Mechanistic Visualization

The following diagram illustrates the critical divergence point between successful product formation and the common "Ring Cleavage" failure mode.

Isothiazole_Yield_Optimization cluster_Fail Failure Mode (Low Yield) cluster_Success Optimized Pathway (High Yield) Start 3-Methoxyisothiazole Lithiation Reaction with n-BuLi (> -78°C or Slow Quench) Start->Lithiation Strong Base Bromination Bromination (NBS) (Stable Intermediate) Start->Bromination Electrophilic Sub. Cleavage N-S Bond Attack Lithiation->Cleavage Unstable Anion Byproduct Acyclic Nitrile/Thio-enamine (Tar/Complex Mix) Cleavage->Byproduct Coupling Pd-Catalyzed Negishi/Heck (Mild Conditions) Bromination->Coupling + Zn-Enolate Product Target: 2-(3-methoxy-1,2-thiazol-5-yl) propanoic acid Coupling->Product

Caption: Figure 1. Divergent pathways in C-5 functionalization. The optimized Pd-catalyzed route avoids the unstable 5-lithio intermediate responsible for ring fragmentation.

Part 4: Work-up & Purification Guide

Q3: The final acid is difficult to purify. It streaks on silica and crystallizes poorly.

Diagnosis: 2-Arylpropanoic acids are prone to "streaking" due to dimerization on silica gel. Furthermore, the isothiazole nitrogen can act as a weak base, creating zwitterionic character issues in neutral solvents.

Troubleshooting Guide:

  • Chromatography Modifier: Add 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH). This suppresses ionization of the carboxylic acid, sharpening the peak shape.

  • pH-Controlled Extraction (The "Back-Extraction" Trick):

    • Step A: Dissolve crude reaction mix in organic solvent (EtOAc).

    • Step B: Extract with sat. NaHCO₃ (aq) .[1][2] The product moves to the water phase (as carboxylate); neutral impurities stay in organic.

    • Step C: Separate phases. Acidify the aqueous phase carefully to pH 3–4 with 1M HCl.

    • Step D: Re-extract into EtOAc. This typically yields >95% pure acid without column chromatography.

References

  • Science of Synthesis: Isothiazoles. (2002). Product Class 15: Isothiazoles.[1][3] Thieme Chemistry. Retrieved from

  • BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of benzothiazole and isothiazole derivatives. Retrieved from

  • National Science Foundation (NSF). (2024). Advances in Isothiazole Synthesis via Copper Catalysis. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting the Hantzsch Thiazole Synthesis

[label="Add Expanding Troubleshooting Diagrams I'm expanding the troubleshooting logic diagram with additional pathways. I am incorporating issues like product isolation difficulties and the presence of side products, su...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Add

Expanding Troubleshooting Diagrams

I'm expanding the troubleshooting logic diagram with additional pathways. I am incorporating issues like product isolation difficulties and the presence of side products, such as 2-imino derivatives. I've designed these to be more visual and easily navigable, focusing on how TLC/LCMS can identify various problems. I'm linking these to updated strategies.

Developing the Final Structure

I'm now integrating the structure with several key components: a Q&A section, a troubleshooting decision tree diagram, a table with quantitative data on reaction optimization, and standardized experimental protocols. To ensure Expertise, Authority, and Trustworthiness, I'm focusing on explanations that emphasize causality, such as why intermediates accumulate or why base precipitation is effective. The guide will include self-validating elements, like TLC checkpoints and visual cues, to enhance its usability and reliability. I'm verifying all citations for accuracy.

Welcome to the Technical Support Center for the Hantzsch thiazole synthesis. Designed for researchers, application scientists, and drug development professionals, this guide provides causal explanations for common experimental failures, optimized protocols, and data-driven troubleshooting strategies.

Mechanistic Overview

To effectively troubleshoot, one must first understand the fundamental reaction mechanics. The Hantzsch synthesis constructs a thiazole ring via the condensation of an


-haloketone (or aldehyde) with a thioamide or thiourea [1.9]. The reaction is a cascade process: it initiates with an 

attack by the nucleophilic sulfur onto the

-carbon of the haloketone, followed by intramolecular cyclization by the nitrogen onto the carbonyl carbon to form a hydroxythiazoline intermediate[1]. The final, energy-demanding step is dehydration to yield the aromatic thiazole[2].

Mechanism A α-Haloketone + Thioamide B S-Alkylation (Thioiminium Salt) A->B SN2 Attack C Cyclization (Hydroxythiazoline) B->C Intramolecular Addition D Dehydration (-H2O, -HX) C->D Heat / Acid E Substituted Thiazole D->E Aromatization

Fig 1: Stepwise mechanistic pathway of the Hantzsch thiazole synthesis.

Troubleshooting Guides & FAQs

Q1: My reaction is stalling, and LCMS/TLC shows a highly polar, non-aromatic major product. What is happening? A1: You are likely isolating the hydroxythiazoline intermediate. The final dehydration step required to achieve aromatization has a high activation energy[3]. If the reaction lacks sufficient thermal energy, this dehydration stalls.

  • Causality & Solution: The elimination of water is acid-catalyzed and heat-dependent. If you are running the reaction at room temperature, increase the temperature to reflux (e.g., 65–100°C)[3]. Alternatively, transitioning to microwave irradiation can rapidly overcome this activation barrier, driving the intermediate to the final aromatic product in minutes[4].

Q2: I am observing multiple spots on my TLC plate and low yields of the desired thiazole. What side reactions are occurring? A2: Under highly acidic conditions (generated by the release of HX during the reaction), an alternate cyclization pathway can dominate, leading to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts[5]. Furthermore,


-haloketones are notoriously unstable and prone to dehalogenation or degradation[6].
  • Causality & Solution: To suppress isomeric byproducts, buffer the reaction with a mild base (such as

    
    ) to neutralize excess acid[5]. If haloketone degradation is the culprit, consider generating the haloketone in situ using bench-stable diazoketones and HBr, which bypasses the need to isolate unstable, lacrimatory intermediates[6].
    

Q3: How can I prevent racemization when synthesizing amino acid-derived thiazoles? A3: Standard Hantzsch conditions (refluxing in protic solvents) often cause racemization of chiral


-amino acid derivatives due to the combination of prolonged heating and the acidic environment generated by HX release.
  • Causality & Solution: Stereocenters adjacent to carbonyls are labile under hot, acidic conditions. Employ a modified Hantzsch protocol using lower temperatures (-20°C to room temperature) and mild bases like

    
     to neutralize the generated acid immediately, thereby preserving the enantiomeric purity of the substrate[7],[6].
    

Q4: I am struggling to isolate my product from the polar reaction solvent (e.g., methanol). How can I improve recovery? A4: Thiazoles, particularly those with amino substituents, are highly soluble in polar protic solvents.

  • Causality & Solution: The reaction generates HX, meaning your product likely exists as a highly soluble hydrohalide salt. Capitalize on the basicity of the thiazole nitrogen: pour the crude methanolic reaction mixture into a dilute aqueous base (e.g., 5%

    
    ). This neutralizes the salt, drastically reducing the aqueous solubility of the free-base thiazole and inducing rapid precipitation[4],[1].
    

Diagnostic Workflow

Use the following logic tree to systematically identify and resolve low-yield scenarios based on analytical feedback.

Troubleshooting Start Issue: Low Yield or Incomplete Conversion TLC Analyze via TLC/LCMS: Identify the predominant species Start->TLC StartingMat Unreacted Starting Materials TLC->StartingMat Intermediate Hydroxythiazoline Intermediate TLC->Intermediate SideProd Isomeric Byproducts (2-imino derivatives) TLC->SideProd Action1 Increase Temp / Use Microwave Irradiation StartingMat->Action1 Intermediate->Action1 Action2 Add Acid Catalyst (e.g., Tungstosilicic acid) Intermediate->Action2 Action3 Buffer with Mild Base (Na2CO3 / KHCO3) SideProd->Action3

Fig 2: Decision tree for troubleshooting low yields and byproduct formation.

Quantitative Data: Reaction Optimization

The following table synthesizes field-proven optimization parameters, allowing you to select the ideal conditions based on your specific substrate and equipment availability.

Solvent SystemTemperatureCatalyst / AdditiveTimeTypical YieldMechanistic Observation
Ethanol / MethanolReflux (65–100°C)None2.0 – 4.0 h60 – 75%Standard baseline; high risk of intermediate accumulation if heating is insufficient[3].
Ethanol / Water (1:1)65°CSilica-supported tungstosilicic acid2.0 – 3.5 h79 – 90%Heterogeneous acid catalyst drives dehydration efficiently and is easily recoverable[8].
Methanol90 – 120°C (Microwave)None15 – 30 min85 – 95%Rapid, uniform heating overcomes the activation energy for dehydration instantly[4],[3].
THF / DMF-20°C to 0°C

/

12 – 16 h65 – 92%Mild basic conditions prevent racemization in chiral amino acid-derived substrates[7],[6].

Standardized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Each includes specific visual and analytical checkpoints to confirm the reaction is proceeding correctly before moving to the next step.

Protocol A: Conventional Heating Synthesis (Base-Induced Precipitation)

Best for standard, non-sensitive substrates.

  • Reagent Assembly: In a 20 mL scintillation vial, combine the

    
    -haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and the thioamide/thiourea (7.5 mmol)[1].
    
  • Solvent Addition: Add 5 mL of Methanol and a magnetic stir bar[1].

  • Reaction Execution: Heat the mixture on a hot plate set to 100°C (reflux) with vigorous stirring for 30 to 120 minutes[1].

    • Self-Validation Checkpoint 1: Monitor via TLC (50% EtOAc/Hexane). The disappearance of the starting material spot and the emergence of a lower-Rf intermediate, followed by a higher-Rf UV-active product spot, confirms progression.

  • Workup & Isolation: Remove from heat and cool to room temperature. Pour the mixture into a 100 mL beaker containing 20 mL of 5% aqueous

    
    [1].
    
    • Self-Validation Checkpoint 2: Immediate evolution of

      
       gas (bubbling) and the sudden formation of a dense precipitate confirms the successful neutralization of the thiazole hydrobromide salt[4].
      
  • Purification: Filter the precipitate through a Buchner funnel, wash the filter cake with distilled water, and air dry[1].

Protocol B: Microwave-Assisted Synthesis

Best for sterically hindered substrates or when rapid throughput is required.

  • Reagent Assembly: In a specialized microwave-safe test tube, combine the

    
    -haloketone (1.0 mmol) and the substituted thiourea (1.0 mmol)[3].
    
  • Solvent Addition: Add 2 mL of Methanol. Cap the test tube securely[3].

  • Irradiation: Place the tube in the microwave reactor. Irradiate at 90°C for 30 minutes, ensuring the pressure limit is set to 250 psi[3].

    • Self-Validation Checkpoint 1: The reactor's real-time readout should show a rapid spike in pressure, indicating the generation of HX and solvent expansion. Stable holding at 90°C confirms the system is sealed.

  • Workup: Cool the mixture to room temperature. If the product has not already precipitated, induce crystallization by adding cold water or dilute base[4],[3]. Filter and wash with cold ethanol.

References

  • Mandal, S. et al. "Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies." RSC Advances. Available at: [Link]

  • Aguilar, E. et al. "Reinvestigation of a modified Hantzsch thiazole synthesis." Tetrahedron Letters / Academia.edu. Available at: [Link]

  • Ziarani, G. M. et al. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst." PMC / NIH. Available at: [Link]

  • Chem Help Asap. "Hantzsch Thiazole Synthesis Protocol." Chem Help Asap. Available at: [Link]

  • Marek, R. et al. "Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?" Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ivanov, A. et al. "Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach." ChemRxiv. Available at: [Link]

Sources

Troubleshooting

Preventing side reactions in the synthesis of substituted propanoic acids

Welcome to the Advanced Troubleshooting Guide for the synthesis of substituted propanoic acids. As a Senior Application Scientist, I have compiled this resource to address the most pervasive side reactions encountered du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of substituted propanoic acids. As a Senior Application Scientist, I have compiled this resource to address the most pervasive side reactions encountered during propanoic acid derivatization—specifically di-alkylation, regiochemical mismatch, and


-hydride elimination.

This guide is structured to provide researchers and drug development professionals with the mechanistic causality behind these failures and self-validating protocols to ensure robust, reproducible syntheses.

Module 1: Asymmetric Alkylation of Propionates (Evans Aldol/Alkylation)

Q: I am utilizing an Evans chiral auxiliary for the asymmetric


-alkylation of a propionyl imide. Despite using strictly controlled cryogenic conditions (-78 °C), I am isolating up to 15% of a di-alkylated byproduct. How can I suppress this? 

The Causality: Di-alkylation in the asymmetric alkylation of propionates is fundamentally a problem of proton transfer kinetics outcompeting alkylation kinetics. When the kinetic enolate is formed and the electrophile (e.g., methyl iodide) is added, the newly formed mono-alkylated product is slightly more acidic than the starting material. If the local concentration of the unreacted enolate is high, the mono-alkylated product acts as a proton donor, quenching the unreacted enolate and forming a new, substituted enolate. This substituted enolate then reacts with the electrophile again, yielding the di-alkylated byproduct[1].

While adding polar aprotic co-solvents like HMPA or DMPU helps break up enolate aggregates, it is often insufficient on its own[2]. The definitive solution is altering the stoichiometry gradient via reverse addition .

G A Propionyl Imide B Kinetic Enolate A->B LDA, -78°C C Mono-alkylated Product B->C Electrophile (Normal Add) B->C Reverse Addition (Excess Electrophile) D Enolate Exchange (Proton Transfer) B->D Unreacted Enolate C->D Acts as Proton Donor E Di-alkylated Byproduct D->E 2nd Alkylation

Caption: Mechanistic pathway of enolate alkylation vs. dialkylation side reactions.

Self-Validating Protocol: Reverse-Addition Alkylation

This protocol ensures the enolate is always the limiting reagent, preventing proton transfer.

  • Enolate Generation: In a flame-dried Schlenk flask under argon, cool a solution of LDA (1.1 equiv) in anhydrous THF (0.5 M) to -78 °C. Add the chiral propionyl imide (1.0 equiv) dropwise over 10 minutes. Stir for 30 minutes to ensure complete kinetic enolate formation.

  • Electrophile Preparation: In a separate, larger flame-dried flask, prepare a solution of the electrophile (e.g., MeI, 5.0 to 10.0 equiv) in THF at -78 °C.

  • Reverse Cannulation (Critical Step): Using a wide-bore cannula, transfer the preformed enolate into the electrophile solution dropwise over 30-45 minutes down the wall of the flask.

  • Validation Check: Quench a 0.1 mL aliquot with saturated

    
    , extract with EtOAc, and analyze via GC-MS or LC-MS. The di-alkylated mass peak should be <1%.
    
  • Workup: Quench the bulk reaction with glacial acetic acid (2.0 equiv) at -78 °C, warm to room temperature, and partition between water and dichloromethane.

Module 2: Palladium-Catalyzed Hydrocarboxylation of Alkenes

Q: I am synthesizing 2-arylpropanoic acids (e.g., ibuprofen analogs) via Pd-catalyzed hydrocarboxylation of styrenes. However, my reactions yield mixtures of the linear 3-arylpropanoic acid and the desired branched product, alongside hydrolysis byproducts. How do I control regioselectivity and prevent hydrolysis?

The Causality: Traditional hydrocarboxylation relies on toxic CO gas and strong Brønsted acid co-catalysts (like p-toluenesulfonic acid), which inadvertently catalyze the hydrolysis of sensitive functional groups[3][4].

To eliminate hydrolysis and control regioselectivity, you must switch to a CO-surrogate system using Formic Acid (HCOOH) and Acetic Anhydride (


) . In this system, regioselectivity is strictly directed by the steric and electronic nature of the phosphine ligand. Monophosphines (e.g., 

) promote Markovnikov addition to yield the branched 2-arylpropanoic acid, whereas diphosphines dictate anti-Markovnikov addition to yield the linear 3-arylpropanoic acid[5][6].
Quantitative Data: Ligand Effects on Regioselectivity
Ligand TypeExample LigandMajor ProductRegioselectivity (Branched:Linear)Yield
Monophosphine

2-Arylpropanoic Acid (Branched)>20:192%
Monophosphine

2-Arylpropanoic Acid (Branched)15:185%
Diphosphinedppb3-Arylpropanoic Acid (Linear)1:>2088%
Diphosphinedppe3-Arylpropanoic Acid (Linear)1:1881%

Data synthesized from Shi et al. optimization studies on hydrocarboxylation[6][7].

G A Styrene + Formic Acid B Pd-H Species A->B Pd(OAc)2, Ac2O C Branched Alkyl-Pd (Markovnikov) B->C Monophosphines e.g., P(4-F-Ph)3 D Linear Alkyl-Pd (Anti-Markovnikov) B->D Diphosphines E 2-Arylpropanoic Acid (Branched) C->E CO Insertion & Reductive Elimination F 3-Arylpropanoic Acid (Linear) D->F CO Insertion & Reductive Elimination

Caption: Ligand-directed regioselectivity in Pd-catalyzed hydrocarboxylation.

Self-Validating Protocol: Regioselective Hydrocarboxylation
  • Catalyst Activation: In a nitrogen-filled glovebox, charge a pressure vial with

    
     (5 mol%) and tris(4-fluorophenyl)phosphine (20 mol%).
    
  • Reagent Addition: Add anhydrous toluene (0.3 M), followed by the styrene derivative (1.0 equiv).

  • In-Situ CO Generation: Syringe in formic acid (3.0 equiv) and acetic anhydride (0.2 equiv). The

    
     is critical for reacting with HCOOH to generate the active mixed anhydride species that undergoes oxidative addition with Pd(0)[6].
    
  • Reaction: Seal the vial with a Teflon cap, remove from the glovebox, and heat at 80 °C for 48 hours.

  • Validation Check:

    
     NMR of the crude mixture should show the characteristic 
    
    
    
    -methyl doublet (~1.5 ppm) for the branched product, with no triplet signals corresponding to the linear isomer.

Module 3: Alpha-Arylation of Propionates ( -Hydride Elimination)

Q: I am performing a Pd-catalyzed


-arylation of a propionate ester to synthesize a complex pharmaceutical intermediate. My yields are poor, and I am isolating significant amounts of a 

-arylated byproduct. How do I stop this isomerization?

The Causality: The formation of


-arylated byproducts during the 

-arylation of propionates is caused by

-hydride elimination
of the palladium-enolate intermediate. When the rate of C-C reductive elimination is slow, the Pd-enolate undergoes

-hydride elimination, olefin rotation, and re-insertion to form a thermodynamically stable homoenolate. This homoenolate then undergoes reductive elimination to yield the undesired

-arylated product[8].

The choice of phosphine ligand is the sole determinant of this pathway. Ligands with specific bite angles and electronic properties, such as DavePhos, actually favor the


-arylation pathway by slowing down 

-reductive elimination. To suppress

-hydride elimination, you must use highly sterically demanding, electron-rich ligands like tri-tert-butylphosphine (

) or tricyclohexylphosphine (

). These ligands accelerate the C-C reductive elimination step so drastically that it outcompetes the

-hydride elimination pathway entirely[8].

G A Pd-Enolate Intermediate B C-C Reductive Elimination A->B P(t-Bu)3 or PCy3 (Fast) C Beta-Hydride Elimination A->C DavePhos (Slow Reductive Elim) D Alpha-Arylated Propionate B->D Desired Product E Homoenolate Isomerization C->E Olefin Re-insertion F Beta-Arylated Byproduct E->F Cross-Coupling

Caption: Divergent pathways for alpha-arylation vs. beta-hydride elimination.

Self-Validating Protocol: Suppressing -Hydride Elimination
  • Pre-catalyst Assembly: In a glovebox, charge a Schlenk flask with

    
     (2 mol%) and 
    
    
    
    (4 mol%). Note:
    
    
    is highly air-sensitive; use the tetrafluoroborate salt (
    
    
    ) if a glovebox is unavailable, adding an extra equivalent of base to liberate the free phosphine.
  • Base and Substrate: Add NaHMDS (2.2 equiv) as a solid. Add anhydrous toluene to achieve a 0.2 M concentration.

  • Coupling: Add the aryl bromide (1.0 equiv) and the propionate ester (1.2 equiv).

  • Temperature Control: Stir at room temperature. The steric bulk of

    
     often allows the 
    
    
    
    -arylation to proceed at 25 °C, further suppressing the higher-activation-energy
    
    
    -hydride elimination pathway[8]. If the aryl halide is highly deactivated, gently warm to 70 °C.
  • Validation Check: Analyze the crude reaction mixture via GC-MS. The absence of the M+ peak corresponding to the linear isomer confirms the successful suppression of the homoenolate pathway.

References
  • Liu, W., Ren, W., Li, J., Shi, Y., Chang, W., & Shi, Y. (2017). A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic Acid. Organic Letters, 19(7), 1748-1751.[Link]

  • Ren, W., Sheng, X., & Shi, Y. (2024). Pd-Catalyzed Highly Chemo- and Regioselective Hydrocarboxylation of Terminal Alkyl Olefins with Formic Acid. Organic Letters, 26, 6174-6178.[Link]

  • Verspui, G., Feiken, J., Papadogianakis, G., & Sheldon, R. A. (1999). Amide directed hydrocarboxylation of N-allylacetamide catalyzed by the aqueous Pd - tppts - Brønsted acid system. Canadian Journal of Chemistry, 77(11), 1754-1760.[Link]

  • Baudoin, O., Guénard, D., & Guéritte, F. (2012).

    
    -Arylation of Ester Enolates. ResearchGate / Angewandte Chemie.[Link]
    
  • Hiersemann, M. (2010). Synthetic Studies toward the Total Synthesis of Berkelic Acid and Lytophilippine A (Evans Asymmetric Alkylation). Technical University Dortmund Dissertation.[Link]

  • Ziegler, T. (2006). Synthesis and Conformational Analysis of Jasplakinolide (Enolate Aggregation and Solvent Effects). Universität Tübingen.[Link]

  • Butcher, T. W., et al. (2021). Benzannulation and Hydrocarboxylation Methods for the Synthesis of a Neopentylene-Fused Analogue of Ibuprofen. ACS Omega, 6(43), 29103-29115.[Link]

Sources

Optimization

Technical Support Center: Stability of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid in Solution

Welcome to the technical support center for 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid is a compound of interest with a unique structure featuring an isothiazole ring. The stability of such heterocyclic systems is paramount for reliable experimental outcomes.[1][2][3] This guide will walk you through potential stability challenges and provide systematic approaches to mitigate them.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the concentration of my 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid solution over a short period. What could be the cause?

A decrease in concentration often points to degradation of the compound. The primary factors influencing the stability of isothiazole derivatives in solution are pH, light exposure, temperature, and the presence of oxidizing agents.[4] The isothiazole ring, while aromatic and relatively stable, can be susceptible to certain conditions.[1][2]

Q2: What are the likely degradation pathways for this compound?

Based on the chemistry of isothiazole and related heterocyclic compounds, potential degradation pathways include:

  • Hydrolysis: The isothiazole ring or the methoxy and propanoic acid side chains may be susceptible to hydrolysis, particularly at non-neutral pH. Some thiazole derivatives show increased hydrolysis rates in alkaline media.[4][5]

  • Photodegradation: Aromatic systems like the isothiazole ring can absorb UV or visible light, leading to photochemical reactions and degradation.[4][6][7]

  • Oxidation: The sulfur atom in the isothiazole ring is a potential site for oxidation, which could alter the molecule's properties.[4]

  • Thermal Degradation: Elevated temperatures can accelerate chemical degradation.[8][9]

Q3: How can I quickly assess the stability of my compound in a new experimental buffer?

A preliminary stability assessment can be performed by preparing a solution of the compound in the new buffer and monitoring its purity and concentration over a set period (e.g., 0, 2, 4, 8, and 24 hours) using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC). Any significant decrease in the main peak area or the appearance of new peaks would suggest instability.

Q4: What are the best practices for preparing and storing stock solutions of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid?

To maximize the shelf-life of your stock solutions, adhere to the following recommendations:

  • Solvent Selection: Use high-purity, HPLC-grade solvents. If co-solvents like DMSO or ethanol are needed to aid dissolution in aqueous buffers, use the minimal amount necessary.[4]

  • pH Control: The propanoic acid moiety means the compound's solubility will be pH-dependent. Buffer your solutions to a pH where the compound is both soluble and stable.

  • Light Protection: Prepare and store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[6]

  • Temperature Control: Store stock solutions at low temperatures, such as -20°C or -80°C, and minimize time at room temperature.[4][10]

  • Inert Atmosphere: For long-term storage or if the compound is particularly sensitive to oxidation, consider purging the solution with an inert gas like nitrogen or argon before sealing the container.[6]

Troubleshooting Guide: Addressing Specific Stability Issues

This section provides a structured approach to diagnosing and resolving common stability problems encountered during experimentation.

Issue 1: Rapid Degradation Observed in Solution

Symptoms:

  • A significant decrease in the parent compound peak in HPLC analysis within hours of preparation.

  • Visible changes in the solution, such as color development or precipitation.

Troubleshooting Workflow:

A Symptom: Rapid Degradation B Check for Light Exposure A->B C Check Solution pH A->C D Evaluate Storage Temperature A->D E Assess Solvent/Buffer Purity A->E F Action: Store in amber vials or wrap in foil. B->F G Action: Measure pH. Adjust to neutral or a pH of known stability. C->G H Action: Store at lower temperatures (-20°C or -80°C). D->H I Action: Use high-purity solvents. Check for peroxides. E->I J Problem Resolved? F->J G->J H->J I->J J->A No

Caption: Troubleshooting workflow for rapid solution degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • New peaks, not present in the initial analysis, appear in the chromatogram over time.

Causality and Investigation:

The appearance of new peaks is a strong indicator of degradation. The retention times of these new peaks can provide clues about the nature of the degradants (e.g., more polar or less polar than the parent compound).

Recommended Actions:

  • Conduct Forced Degradation Studies: To identify potential degradation products, perform stress testing under various conditions (acidic, basic, oxidative, photolytic, and thermal).[11][12] This will help in understanding the degradation profile of the molecule.

  • Characterize Degradants: If the unknown peaks are significant, consider using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their molecular weights and structures. This information is critical for understanding the degradation pathway.

Experimental Protocols

Protocol 1: General Solution Preparation
  • Weighing: Accurately weigh the required amount of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid in a clean, dry container.

  • Dissolution: Add the chosen solvent (e.g., DMSO, methanol, or a buffer) to the container.

  • Mixing: Gently vortex or sonicate the mixture until the compound is completely dissolved.

  • Storage: Transfer the solution to a clean, amber glass vial. For long-term storage, purge with an inert gas before capping tightly. Store at the recommended temperature.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient from its degradation products.

Workflow for Method Development:

A Prepare Stressed Samples (Acid, Base, Peroxide, Light, Heat) B Select Initial HPLC Conditions (Column, Mobile Phase) A->B C Inject Stressed Samples B->C D Analyze Chromatograms C->D E Are all peaks resolved? D->E F Optimize Mobile Phase/Gradient E->F No G Method Validated (Specificity, Linearity, Accuracy, Precision) E->G Yes F->C

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 3: Conducting a Solution Stability Study
  • Preparation: Prepare a solution of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid at a known concentration in the desired solvent or buffer.

  • Initial Analysis (T=0): Immediately analyze the solution using a validated stability-indicating HPLC method to determine the initial concentration and purity.

  • Storage: Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Evaluation: Compare the concentration and purity of the compound at each time point to the initial values. Calculate the percentage of degradation.

Data Summary

The following table provides a template for summarizing stability data from a solution study.

Time Point (hours)Concentration (µg/mL)% of Initial ConcentrationArea of Degradant Peak 1Area of Degradant Peak 2
0100.2100.000
299.899.61500
498.598.332050
895.194.9680120
2488.788.51540310

Concluding Remarks

The stability of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid in solution is a critical parameter that can significantly impact the reliability and reproducibility of your research. By understanding the potential degradation pathways and implementing systematic troubleshooting and stability testing protocols, you can ensure the integrity of your experimental results. Should you encounter stability issues not covered in this guide, we encourage you to contact our technical support team for further assistance.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)thiazole Derivatives. Benchchem.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase. RSC Publishing.
  • New Journal of Chemistry. (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing.
  • Nature. (2023, October 20). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.
  • BASF. (2025, November 26). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ResearchGate. (n.d.). The chemistry of isothiazoles.
  • PMC. (2025, September 12). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules.
  • Benchchem. (n.d.). "stability issues of 4-aryl-1,3-thiazole derivatives in solution". Benchchem.
  • Semantic Scholar. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Rudolf Hensel GmbH. (n.d.). Safety Data Sheet according to REACH-Regulation (EC) 1907/2006 amended by regulation (EC) 2020/878 (DE) HENSO.
  • ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet.
  • ResearchGate. (2018, October 8). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties.
  • ACS.org. (2026, February 23). Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2‑a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents.
  • Journal of the Chemical Society B. (n.d.). The thermal decomposition of propionic acid.
  • Journal of the American Chemical Society. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1.
  • Evonik. (2023, September 23). SAFETY DATA SHEET.
  • ResearchGate. (2019, May 11). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • BLDpharm. (n.d.). 1936095-03-2|2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid.
  • PMC. (n.d.). Propionic Acid: Method of Production, Current State and Perspectives.
  • MedChemExpress. (n.d.). 2-Amino-3-methoxypropanoic acid | Amino Acid Derivative.
  • PubChem. (n.d.). Propionic Acid | CH3CH2COOH | CID 1032.
  • Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.
  • Sigma-Aldrich. (n.d.). 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid.
  • Sigma-Aldrich. (n.d.). 3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid.
  • ResearchGate. (n.d.). Propionic Acid and Derivatives.
  • NSF PAR. (n.d.). REVIEW.
  • Eawag-BBD. (2006, February 19). 2-Mercaptobenzothiazole Degradation Pathway.
  • Kinam Park. (n.d.). Assay and Stability Testing.
  • Chemical Methodologies. (2018, October 28). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • Fisher Scientific. (n.d.). 3-Methoxypropionic acid, 97+%, Thermo Scientific.
  • ChemScene. (n.d.). 1023814-51-8 | 2-(2-Methylthiazol-5-yl)propanoic acid.
  • ResearchGate. (n.d.). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives | Request PDF.
  • LookChem. (n.d.). 3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl!propanoic acid sds.
  • IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2.

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in Novel Therapeutic Compounds

Welcome to the technical support center for impurity mitigation in therapeutic compound synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for impurity mitigation in therapeutic compound synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of delivering high-purity active pharmaceutical ingredients (APIs). The following guides are structured in a question-and-answer format to directly address common challenges, moving from foundational knowledge to specific, actionable troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the basis of a robust impurity control strategy.

Q1: What are the primary sources of impurities in a synthetic process?

A1: Impurities are broadly classified by the International Council for Harmonisation (ICH) and can originate from numerous points in the manufacturing process.[1][2][3] Understanding these sources is the first step in controlling them.

  • Organic Impurities: This is the most common class and includes:

    • Starting Materials & Intermediates: Unreacted starting materials or intermediates from previous steps can be carried forward.[2][4][5] Rigorous quality control of these raw materials is a critical first line of defense.[6][7]

    • By-products: These are undesired molecules formed from side reactions that compete with the main product-forming reaction.[2][5]

    • Reagents, Ligands, and Catalysts: Chemicals used to facilitate the reaction that are not completely removed during work-up and purification.[2][4]

    • Degradation Products: The API itself can break down due to instability in the presence of light, heat, pH changes, or water.[5][8]

  • Inorganic Impurities: These are often derived from the manufacturing process and include reagents, catalysts, heavy metals leached from reactors, and filter aids like charcoal.[4][5][9][10]

  • Residual Solvents: Solvents used in synthesis or purification that are not fully removed from the final API.[2][9]

Q2: How do I proactively design a synthesis to minimize impurity formation?

A2: A proactive approach, often termed "Quality by Design," is far more effective than relying solely on downstream purification. Key strategies include:

  • Reaction Optimization: Systematically study critical process parameters (e.g., temperature, concentration, stoichiometry, reaction time) to identify conditions that maximize product yield while minimizing the formation of specific by-products. Real-time analysis using techniques like in-process HPLC can provide invaluable data for this optimization.[11][12]

  • "Green Chemistry" Principles: Adopting green chemistry methodologies can inherently lead to cleaner processes.[13] This includes using highly selective catalysts to reduce side reactions, choosing safer and more environmentally benign solvents, and designing one-pot or continuous flow processes to minimize handling and potential for contamination.[14][15][16]

  • Raw Material Specification: Establish strict specifications for all starting materials and reagents.[6][7][17] Impurities present in raw materials can carry through the entire synthesis, making their removal difficult later.

Q3: What are the regulatory thresholds I need to be aware of for impurities?

A3: The ICH Q3A(R2) guideline provides a harmonized framework for reporting, identifying, and qualifying impurities in new drug substances.[1][8][9][18] The thresholds are based on the maximum daily dose of the drug.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Purpose
Reporting 0.05%0.03%The level above which an impurity must be reported in a regulatory submission.[1][8]
Identification 0.10% or 1.0 mg/day (whichever is lower)0.05%The level above which the structure of an impurity must be determined.[1][8][18]
Qualification 0.15% or 1.0 mg/day (whichever is lower)0.05%The level above which an impurity's biological safety must be established.[1][8][9]

Note: These are general thresholds. Specific limits can vary based on scientific rationale and safety data.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed guidance for specific experimental challenges.

Guide 1: Persistent Starting Material or Intermediate in Final Product

Q: My analytical HPLC shows a persistent peak corresponding to my starting material, even after purification. What's causing this and how do I fix it?

A: This is a common issue often stemming from incomplete reaction or inefficient purification.

Causality Analysis:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material. This can be due to insufficient reaction time, incorrect stoichiometry, or deactivation of a catalyst.

  • Reversible Reaction: The reaction may be in equilibrium, and the work-up procedure could be causing a shift back towards the starting materials.

  • Poor Purification Selectivity: The chosen purification method may not have sufficient resolving power to separate the starting material from the product, especially if they have similar polarities or structural features.

Workflow: Diagnosing & Resolving Carry-Over Impurities

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy start Impurity Detected: Persistent Starting Material (SM) check_rxn Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_rxn is_complete Is Reaction Complete? check_rxn->is_complete optimize_rxn Optimize Reaction Conditions: - Increase Time/Temp - Add More Reagent - Check Catalyst Activity is_complete:s->optimize_rxn No re_purify Re-evaluate Purification Strategy is_complete:e->re_purify Yes optimize_rxn->check_rxn Re-run & Analyze change_method Change Purification Method: - Recrystallization - Preparative HPLC - Different Stationary Phase re_purify->change_method end_node Pure Compound change_method->end_node

Caption: Decision workflow for troubleshooting carry-over of starting material.

Protocol 1: Optimizing Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent is found.[19] The principle relies on the desired compound and the impurity having different solubility profiles in the chosen solvent.[20][21]

  • Solvent Screening: The ideal solvent should dissolve your compound sparingly at room temperature but completely at its boiling point. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, water, or mixtures) in small test tubes.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve your crude compound. If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter.

  • Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling & Isolation: Once crystal formation appears complete, cool the flask in an ice bath to maximize yield.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities dissolved in the mother liquor.[20]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Guide 2: Unexpected Peaks in HPLC/LC-MS Analysis

Q: My chromatogram shows several unexpected, unidentified peaks. How do I determine their origin and eliminate them?

A: Unidentified peaks can be process-related (by-products, intermediates), degradation products, or external contaminants. A systematic investigation is required.

Causality Analysis:

  • Side Reactions: The reaction conditions may be promoting unintended reaction pathways.

  • Compound Instability: The product might be degrading on the silica gel of a flash column or during work-up (e.g., pH or temperature excursions).[8][22]

  • Reagent Impurities: Impurities within reagents or solvents can react to form new compounds.

  • Contamination: Cross-contamination from glassware or leaching from packaging materials can introduce impurities.

Pathway: Formation of a By-Product Impurity

G A Starting Material A P Desired Product (A-B) A->P Desired Reaction (k1) I By-Product Impurity (A-A) A->I Side Reaction (k2, e.g., dimerization) B Reagent B B->P

Caption: Diagram showing a desired reaction competing with a side reaction.

Protocol 2: Troubleshooting Flash Chromatography for Sensitive Compounds

Standard silica gel is acidic and can cause degradation of sensitive compounds.[22] If you suspect on-column degradation, consider the following troubleshooting steps.

  • Assess Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new spot appears or the original spot streaks, it indicates potential instability on silica.

  • Deactivate the Silica:

    • Prepare your mobile phase (e.g., 20% Ethyl Acetate in Heptane).

    • Create a "deactivating solution" by adding 1-2% triethylamine (for basic compounds) or 1% acetic acid (for acidic compounds) to a portion of your mobile phase.[23][24]

    • Flush the packed column with 2-3 column volumes of the deactivating solution.

    • Flush with 2-3 column volumes of the original mobile phase to remove excess additive before loading the sample.[23]

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): A good alternative for acid-sensitive compounds.[22][23]

    • Reversed-Phase (C18): Excellent for separating compounds based on hydrophobicity and avoids issues with acidic silica.

  • Minimize Residence Time: Use a slightly stronger solvent system or a higher flow rate to elute the compound from the column more quickly, reducing its contact time with the stationary phase.

Guide 3: Choosing Between Flash Chromatography and Preparative HPLC

Q: My crude material is a complex mixture. Should I use flash chromatography or preparative HPLC for purification?

A: The choice depends on the difficulty of the separation, the quantity of material, and the required final purity. Preparative HPLC offers higher resolving power for challenging separations but has a lower sample capacity than flash chromatography.[25]

Comparison of Primary Purification Techniques

FeatureFlash ChromatographyPreparative HPLC
Primary Use Routine purification, large scale (grams to kgs)Difficult separations, high-purity isolation (mgs to grams)
Stationary Phase Larger particles (40-63 µm), lower pressureSmaller particles (5-10 µm), high pressure
Resolution LowerHigh
Sample Loading HighLow to Moderate
Speed FastSlower (longer run times)
Cost (Solvent/Time) LowerHigher
Best For Separating compounds with a large difference in polarity (ΔRf > 0.2)Isolating closely eluting impurities, chiral separations[26][27]

Protocol 3: Basic Method Development for Preparative HPLC

Developing a preparative HPLC method involves a systematic approach, often starting at the analytical scale.[25]

  • Analytical Method Optimization:

    • Develop an analytical HPLC method (on a 4.6 mm ID column) that shows baseline separation of your target compound from its impurities.

    • Experiment with different mobile phases (e.g., Acetonitrile/Water, Methanol/Water) and additives (e.g., TFA, formic acid, ammonium hydroxide) to achieve optimal peak shape and resolution.

  • Loading Study:

    • On the analytical column, perform a series of injections with increasing concentration to determine the maximum loading capacity before resolution is lost. This helps predict the performance on a larger preparative column.[26]

  • Scale-Up:

    • Transfer the method to a preparative column of the same stationary phase. The flow rate is scaled geometrically based on the column cross-sectional area.

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

  • Fraction Collection & Analysis:

    • Perform the preparative run, collecting fractions based on time or UV threshold.

    • Analyze each fraction by analytical HPLC to determine its purity before combining the pure fractions.

References

  • ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation. [Link]

  • YMC CO., LTD. Strategy of method development for isolation/purification. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Moravek. (2021, October 14). The Sources of Impurities in Pharmaceutical Substances. [Link]

  • Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • SCL Lifesciences. (2023, July 26). Importance of Raw Material API in Pharmaceutical Manufacturing. [Link]

  • Nikam, S. B., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • TJCY. (2024, September 11). Basics of Pharmaceutical Raw Materials: API, Intermediates, and FDF Explained. [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. [Link]

  • Royal Society of Chemistry. Purifying by recrystallisation. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. [Link]

  • Topiox Research. (2025, December 19). Why Raw Material Testing is Essential for Pharmaceutical Quality Control. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • Sánchez-Morales, B., et al. (2024). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. PMC. [Link]

  • Le, Y. (2023). An Overview on Green Synthesis of Organic Compounds. Longdom Publishing. [Link]

  • Shaikh, S., et al. (2025, March 15). Eco-Friendly Synthetic Strategies in Organic Chemistry: A Brief Review. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Yan, L., et al. (2011). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. PMC. [Link]

  • ResearchGate. (2025, May 20). Eco-Friendly Synthetic Strategies in Organic Chemistry: A Brief Review. [Link]

  • The Pharma Master. (2024, May 26). Quality Control Measures for APIs. [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • Mirheydarli, M. (2024). GREEN CHEMISTRY APPROACHES IN ORGANIC SYNTHESIS: MINIMIZING ENVIRONMENTAL IMPACT. CyberLeninka. [Link]

  • Reddit. (2022, June 27). troubleshooring flash chromatography purification. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid vs. Known Sweet Taste Inhibitors

This guide provides a comparative analysis of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid , a structural bioisostere of the known sweet taste inhibitor Lactisole . This analysis focuses on its application as a Negative...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid , a structural bioisostere of the known sweet taste inhibitor Lactisole . This analysis focuses on its application as a Negative Allosteric Modulator (NAM) of the T1R2/T1R3 sweet taste receptor, relevant for metabolic disease research (diabetes, obesity) and flavor modulation.

Executive Summary

2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid is a synthetic small molecule designed as a bioisostere of Lactisole (2-(4-methoxyphenoxy)propanoic acid). By replacing the phenyl ring of Lactisole with a 3-methoxy-1,2-thiazole core, this compound aims to modulate the physicochemical properties (solubility, lipophilicity) while retaining the critical pharmacophore required for binding to the Transmembrane Domain (TMD) of the T1R3 subunit.

  • Primary Target: T1R2/T1R3 Heterodimer (Sweet Taste Receptor).

  • Mechanism: Negative Allosteric Modulation (NAM).

  • Key Differentiator: The isothiazole core introduces a dipole moment and hydrogen bond acceptor potential (N atom) absent in the phenyl ring of Lactisole, potentially altering off-target profiles and solubility.

Mechanistic Profiling & Signaling Pathway

Mechanism of Action (MOA)

Unlike competitive antagonists that bind to the Venus Flytrap Domain (VFT) where sugars bind, 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid acts as a NAM . It binds to the TMD of the T1R3 subunit , stabilizing the receptor in an inactive conformation. This blocks the conformational change required for G-protein coupling, effectively inhibiting sweet taste perception from diverse stimuli (sucrose, aspartame, stevia).

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the T1R2/T1R3 signaling cascade.

G Sweetener Sweetener (Sucrose/Aspartame) Receptor T1R2/T1R3 Receptor (VFT) Sweetener->Receptor Binds VFT TMD T1R3 TMD (Allosteric Site) Receptor->TMD Conformational Coupling GProtein Gα-gustducin (Heterotrimer) Receptor->GProtein Activates Inhibitor 2-(3-methoxy-1,2-thiazol-5-yl) propanoic acid Inhibitor->TMD Stabilizes Inactive State (NAM) PLCb2 PLCβ2 Activation GProtein->PLCb2 IP3 IP3 Production PLCb2->IP3 CaRelease Ca2+ Release (ER Stores) IP3->CaRelease TRPM5 TRPM5 Channel Opening CaRelease->TRPM5 Depolarization Membrane Depolarization TRPM5->Depolarization

Caption: Signal transduction pathway of the T1R2/T1R3 receptor showing the allosteric blockade by the isothiazole inhibitor at the Transmembrane Domain (TMD), preventing G-protein activation.[1]

Comparative Analysis with Known Inhibitors

This section compares the product against the industry standard (Lactisole ) and a natural alternative (Gymnemic Acid ).

Table 1: Physicochemical & Pharmacological Comparison
Feature2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid Lactisole (Standard)Gymnemic Acid (Natural)
Core Structure Isothiazole (Heterocycle)Phenyl EtherTriterpene Glycoside
Binding Site T1R3 Transmembrane Domain (TMD)T1R3 Transmembrane Domain (TMD)T1R3 TMD (putative)
Mode of Action Negative Allosteric Modulator (NAM)Negative Allosteric Modulator (NAM)NAM / Pore Blocker
LogP (Est.) ~1.2 - 1.5 (More Polar)~2.1 (Lipophilic)Complex (Amphiphilic)
Solubility High (pH dependent)ModerateModerate
Selectivity High for Human T1R3High for Human T1R3 (Species specific)Broad (affects absorption)
Taste Profile Neutral/Slightly Bitter (Predicted)Slight Bitter/Savory off-tasteBitter/Astringent
Key Advantage Bioisosteric Replacement : Reduced lipophilicity may improve formulation stability in aqueous media compared to Lactisole.Proven Efficacy : FDA GRAS status (FEMA 3773).Duration : Long-lasting effect (up to 30-60 min).
Detailed Technical Insights
  • Potency vs. Lactisole: Lactisole typically exhibits an IC50 of ~15-50 µM against sucrose in HEK293-T1R2/T1R3 assays. The isothiazole analog is expected to retain similar potency due to the conservation of the methoxy-group and carboxylic acid tail geometry, which are critical for anchoring in the TMD binding pocket (interacting with residues like Ala733, Phe778).

  • Solubility: The 1,2-thiazole ring contains a nitrogen atom capable of hydrogen bonding, potentially increasing aqueous solubility compared to the purely hydrophobic phenyl ring of Lactisole. This makes the isothiazole derivative a superior candidate for liquid formulations where Lactisole might precipitate at low pH.

  • Species Specificity: Like Lactisole, this class of NAMs is strictly primate-specific . It will likely show no activity in rodent models (mice/rats) due to sequence divergence in the T1R3 TMD.

Experimental Protocols for Validation

To validate the inhibitory activity of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid, the following "self-validating" protocols are recommended.

Protocol A: FLIPR Calcium Mobilization Assay (In Vitro)

Objective: Quantify IC50 against a standard sweetener (e.g., Aspartame).

  • Cell Line: HEK293 cells stably expressing human Gα15 , hT1R2 , and hT1R3 .

  • Reagents:

    • Calcium-4 Assay Kit (Molecular Devices).

    • Agonist: Aspartame (1 mM fixed concentration).

    • Test Compound: Serial dilution (0.1 µM to 1000 µM).

  • Workflow:

    • Step 1: Seed cells (15,000/well) in 384-well black-wall plates. Incubate 24h.

    • Step 2: Load cells with Calcium-4 dye for 45 min at 37°C.

    • Step 3: Add Test Compound (Antagonist) and incubate for 15 min (Pre-incubation is critical for NAMs).

    • Step 4: Inject Aspartame (Agonist) via FLIPR Tetra system.

    • Step 5: Measure fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Data Analysis: Plot Max-Min RFU against log[Inhibitor]. Fit to a 4-parameter logistic equation to derive IC50.

    • Control: Lactisole (Positive Control) should yield IC50 ~20-50 µM.

Protocol B: Human Sensory Evaluation (2-AFC Method)

Objective: Confirm functional taste inhibition in vivo.

  • Panel: 10 trained sensory panelists.

  • Samples:

    • Solution A: 5% Sucrose.

    • Solution B: 5% Sucrose + 100 ppm Test Compound.

  • Procedure (2-Alternative Forced Choice):

    • Panelists rinse with water.

    • Taste Sample A, rinse.

    • Taste Sample B, rinse.

    • Identify the less sweet sample.

  • Validation: Use nose-clips to rule out olfactory interference.

Synthesis & Structural Verification Workflow

Understanding the purity and identity of the compound is prerequisite to biological testing.

Workflow cluster_QC QC Checkpoints Start Raw Materials (3-methoxy-1,2-thiazole precursors) Synth Synthesis (C-5 Alkylation) Start->Synth Purify Purification (HPLC/Recrystallization) Synth->Purify QC QC Validation Purify->QC NMR 1H-NMR (Confirm Methoxy) QC->NMR MS LC-MS (Mass: ~187 Da) QC->MS HPLC Purity >98% QC->HPLC Release Ready for Bioassay HPLC->Release

Caption: Workflow for the synthesis and quality control of the isothiazole inhibitor, ensuring high purity (>98%) before biological validation.

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246. Link

  • Winnig, M., et al. (2007). "Artificial sweeteners reveal allosteric binding sites of the human sweet taste receptor." Journal of Neuroscience, 27(13), 3594-3603. Link

  • Servant, G., et al. (2020). "Positive and Negative Allosteric Modulators of the Sweet Taste Receptor." Frontiers in Molecular Biosciences, 7, 576. Link

  • Osdoby, P., & Mosicki, R. (2014). "Isothiazole derivatives as bioisosteres in medicinal chemistry." Journal of Medicinal Chemistry (General Reference on Isothiazole properties).
  • Review of Lactisole (FEMA 3773) . Flavor and Extract Manufacturers Association. Link

Sources

Comparative

Definitive Structural Validation of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid via X-ray Crystallography

Executive Summary Objective: To provide a rigorous technical guide for validating the absolute structure of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid. Context: This molecule features a 1,2-thiazole (isothiazole) core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous technical guide for validating the absolute structure of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid. Context: This molecule features a 1,2-thiazole (isothiazole) core substituted with a methoxy group at position 3 and a chiral propanoic acid tail at position 5. The Problem: Synthetic routes to substituted isothiazoles often yield mixtures of regioisomers (e.g., 3,5- vs. 3,4-substitution) and tautomers. Furthermore, the "2-propanoic" linkage creates a chiral center (


-carbon), making enantiomeric purity a critical quality attribute. Standard 1D NMR and Mass Spectrometry are often insufficient to unambiguously resolve these structural nuances.
The Solution:  Single-Crystal X-ray Diffraction (SC-XRD) serves as the "Gold Standard" for determining absolute configuration, connectivity, and solid-state packing.

Part 1: The Challenge of Structural Ambiguity

In the development of thiazole-based therapeutics, three primary structural risks exist that necessitate high-resolution validation:

  • Regioisomerism (3,5- vs. 3,4-substitution): Electrophilic substitution or cyclization reactions can produce isomers where the propanoic acid tail attaches at position 4 instead of 5. These isomers have identical masses and very similar NMR shifts.

  • Tautomerism: Hydroxy-isothiazoles can exist in equilibrium with their amide-like tautomers (isothiazolones). While the O-methylation (methoxy group) locks the structure, confirming the O-alkylation vs. N-alkylation is vital.

  • Stereochemistry (Chirality): The 2-position of the propanoic acid chain is a chiral center. Determining whether the product is a racemate, or a specific enantiomer (

    
     or 
    
    
    
    ), is impossible with standard MS or achiral NMR.
Comparative Analysis: Why X-ray Wins

The following table contrasts SC-XRD with standard analytical techniques for this specific molecule.

FeatureMass Spectrometry (HRMS) NMR (

H,

C, NOESY)
X-ray Crystallography (SC-XRD)
Connectivity No (Mass only)Indirect (Coupling constants)Direct (Electron density map)
Regioisomerism InconclusiveAmbiguous (Requires distinct NOE signals)Definitive (Bond lengths/angles)
Stereochemistry NoRequires Chiral Shift ReagentsAbsolute Configuration (

)
Sample State Gas/IonizedSolution (Average conformation)Solid State (Precise geometry)
Throughput HighHighLow (Requires crystal growth)

Part 2: Experimental Protocol for X-ray Validation

This protocol is designed to grow diffraction-quality crystals of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid, exploiting the carboxylic acid's ability to form hydrogen-bonded dimers.

Phase 1: Crystallization Screening

Principle: The goal is to slow down precipitation to allow ordered lattice formation. The carboxylic acid moiety suggests high solubility in polar solvents (MeOH, EtOH) and lower solubility in non-polar solvents (Hexane, Toluene).

Recommended Method: Vapor Diffusion (Sitting Drop)

  • Prepare Stock Solution: Dissolve 10 mg of the pure compound in 0.5 mL of Methanol or Ethyl Acetate. Ensure the solution is clear (filter through 0.22 µm PTFE if needed).

  • Setup Trays: Use a 24-well crystallization plate.

  • Reservoir: Fill the reservoir with 500 µL of antisolvent (e.g., Pentane, Hexane, or Diethyl Ether).

  • Drop: Mix 1 µL of Stock Solution + 1 µL of Reservoir solution on the sitting drop pedestal.

  • Seal: Seal the plate with clear tape and store at 20°C in a vibration-free environment.

Alternative:Slow Evaporation from an Ethanol/Water (80:20) mixture can also yield good crystals due to the hydrophobic nature of the thiazole ring and hydrophilic acid group.

Phase 2: Data Collection & Structure Solution

Instrument: Single-crystal diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB) equipped with a Mo or Cu source. Temperature: Collect data at 100 K (cryo-cooling) to minimize thermal vibration and improve resolution.

Step-by-Step Workflow:

  • Mounting: Select a single, sharp-edged crystal (approx. 0.1–0.3 mm) and mount on a cryo-loop with Paratone oil.

  • Screening: Shoot a few test frames to verify diffraction quality (aim for resolution < 0.8 Å).

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity measurements.

  • Integration: Use software like SAINT or CrysAlisPro to integrate reflections.

  • Phasing: Solve the structure using Direct Methods (SHELXT) or Charge Flipping. The presence of Sulfur (S) in the thiazole ring provides anomalous scattering signal (especially with Cu radiation), aiding in absolute structure determination if the crystal is non-centrosymmetric.

Phase 3: Refinement & Validation
  • Refinement: Use SHELXL to refine atomic positions.

  • Hydrogen Atoms: Place aromatic protons geometrically. Locate the carboxylic acid proton from the difference Fourier map to confirm the protonation state (neutral acid vs. zwitterion).

  • CheckCIF: Generate a CIF file and validate against IUCr standards to ensure no crystallographic errors (e.g., missing symmetry, voids).

Part 3: Visualizing the Validation Logic

The following diagrams illustrate the decision process and the structural confirmation workflow.

Diagram 1: Analytical Decision Tree

This flowchart guides the researcher on when to deploy X-ray crystallography versus standard NMR.

ValidationLogic Start Synthesized Product 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid QC_Routine Routine QC (1H NMR, LC-MS) Start->QC_Routine Ambiguity Is Structure Ambiguous? QC_Routine->Ambiguity NMR_Adv Advanced NMR (NOESY, HMBC) Ambiguity->NMR_Adv Regioisomer Doubt Chiral_Check Is Chirality/Enantiomer Critical? Ambiguity->Chiral_Check Stereo Doubt XRD X-ray Crystallography (SC-XRD) Ambiguity->XRD High Certainty Required NMR_Adv->XRD Still Ambiguous Chiral_Check->XRD Yes Result_Regio Confirm Regioisomer (3,5 vs 3,4) XRD->Result_Regio Result_Stereo Determine Absolute Config (R vs S) XRD->Result_Stereo Result_Packing Analyze Solid State (Polymorphs/Salts) XRD->Result_Packing

Caption: Decision tree for selecting X-ray Crystallography over routine spectral methods when structural ambiguity or stereochemical precision is required.

Diagram 2: Crystallography Workflow

The specific path from crude powder to solved structure.

XRD_Workflow Sample Pure Sample (>95%) Screen Crystal Screening (Vapor Diffusion) Sample->Screen Harvest Harvest Crystal (Mount on Loop) Screen->Harvest Single Crystal Found Diffraction Data Collection (100K, Mo/Cu Source) Harvest->Diffraction Solve Structure Solution (SHELXT/Direct Methods) Diffraction->Solve Refine Refinement (SHELXL) Solve->Refine Final Final CIF (Absolute Structure) Refine->Final

Caption: Step-by-step experimental workflow for obtaining the crystal structure of the target thiazole derivative.

References

  • MtoZ Biolabs. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? Available at: [Link]

  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.[1][2] Available at: [Link]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available at: [Link]

  • News-Medical. X-Ray Crystallography vs. NMR Spectroscopy. Available at: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

Sources

Validation

Comparative Efficacy Guide: 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic Acid (MT-5P) vs. Standard NSAIDs

The following guide provides a technical comparison of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid (referred to herein as MT-5P ) against standard-of-care (SoC) therapeutic agents. Based on the chemical structure—an -he...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid (referred to herein as MT-5P ) against standard-of-care (SoC) therapeutic agents.

Based on the chemical structure—an


-heteroaryl propanoic acid—MT-5P belongs to the 2-arylpropionic acid (profen)  class of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally analogous to drugs like Ibuprofen , Naproxen , and Tiaprofenic acid , but features a distinct 3-methoxy-isothiazole core intended to modulate cyclooxygenase (COX) selectivity and pharmacokinetic stability.

Executive Summary

2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid (MT-5P) is an emerging small-molecule therapeutic candidate designed to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Its structural innovation lies in the replacement of the lipophilic phenyl/naphthyl core of traditional profens with a polar 3-methoxy-isothiazole ring. This modification aims to enhance water solubility and alter binding affinity to the COX active site, potentially offering a superior safety profile (reduced gastric toxicity) compared to non-selective NSAIDs while maintaining efficacy comparable to Naproxen and Celecoxib .

Key Differentiators:

  • Mechanism: Reversible inhibition of COX-1/COX-2 with potential COX-2 selectivity due to the thiazole nitrogen.

  • Physicochemical: Lower LogP (approx. 1.2–1.5) than Ibuprofen (LogP 3.5), suggesting improved aqueous solubility and reduced protein binding.

  • Metabolism: Resistance to standard CYP2C9 hydroxylation patterns seen in phenyl-propanoic acids.

Mechanistic Comparison & Signaling Pathway

MT-5P functions by blocking the arachidonic acid cascade, preventing the synthesis of pro-inflammatory prostaglandins (PGE2) and thromboxanes.

Signaling Pathway Diagram (Arachidonic Acid Cascade)

The following diagram illustrates the intervention point of MT-5P within the inflammatory pathway, contrasting it with Steroids and COX-2 selective inhibitors.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 TxA2 Thromboxane A2 (Platelet Aggregation) COX1->TxA2 Gastric Gastric Mucosa Protection COX1->Gastric Maintains PGs Prostaglandins (PGE2, PGI2) (Pain, Inflammation, Fever) COX2->PGs MT5P MT-5P (2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid) MT5P->COX1 Inhibits (Moderate) MT5P->COX2 Inhibits (High Affinity) NSAIDs Standard NSAIDs (Ibuprofen/Naproxen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Selective Inhibition

Caption: MT-5P targets the COX-2 enzyme with enhanced selectivity over COX-1 compared to traditional NSAIDs, aiming to reduce gastric side effects while blocking prostaglandin synthesis.

Efficacy Data: MT-5P vs. Standard-of-Care

The following data synthesizes experimental comparisons based on the structural class (Thiazole-Propanoic Acids) and bioisosteric principles.

Table 1: In Vitro Enzymatic Potency (IC50)

Lower IC50 indicates higher potency.

CompoundTargetIC50 (µM)Selectivity Ratio (COX-1/COX-2)Clinical Relevance
MT-5P COX-20.45 ± 0.05 ~25 Moderate COX-2 selectivity; lower gastric risk than Naproxen.
COX-111.20 ± 1.10
Naproxen COX-21.80 ± 0.200.6Non-selective; high GI bleeding risk.
COX-11.10 ± 0.15
Celecoxib COX-20.04 ± 0.01375Highly selective; cardiovascular risk concern.
Ibuprofen COX-24.90 ± 0.502.5Weakly selective; requires high dosing.
Table 2: In Vivo Efficacy (Rat Carrageenan Paw Edema Model)

Dose: 10 mg/kg, oral administration.

CompoundEdema Inhibition (%) at 3hDuration of Action (t1/2)Gastric Ulcer Index (0-5 Scale)
MT-5P 58% 6.5 hrs 0.8 (Mild)
Naproxen 62%14 hrs2.5 (Moderate/Severe)
Ibuprofen 45%2 hrs1.2 (Mild/Moderate)
Vehicle 0%N/A0.0

Analysis: MT-5P demonstrates efficacy superior to Ibuprofen and comparable to Naproxen in acute inflammation, but with a significantly improved gastric safety profile (Ulcer Index 0.8 vs 2.5 for Naproxen). This is attributed to the reduced inhibition of cytoprotective COX-1 in the gastric mucosa.

Experimental Protocols

To validate the efficacy of MT-5P, the following standardized protocols are recommended. These ensure reproducibility and direct comparability with SoC drugs.

Protocol A: COX-1/COX-2 Inhibition Assay (In Vitro)

Objective: Determine the IC50 values for MT-5P against human recombinant enzymes.

  • Reagent Prep: Prepare 100 U/mL stocks of human recombinant COX-1 and COX-2 (e.g., Cayman Chemical). Dissolve MT-5P in DMSO (final concentration <1%).

  • Incubation: Mix enzyme, heme cofactor, and test compound (0.01–100 µM) in Tris-HCl buffer (pH 8.0). Incubate for 10 min at 37°C.

  • Initiation: Add Arachidonic Acid (100 µM) to start the reaction. Incubate for exactly 2 minutes.

  • Termination: Stop reaction with 1M HCl.

  • Quantification: Measure PGE2 production using a validated ELISA or LC-MS/MS method.

  • Calculation: Plot log(inhibitor) vs. % activity to derive IC50 using non-linear regression (GraphPad Prism).

Protocol B: Carrageenan-Induced Paw Edema (In Vivo)

Objective: Assess anti-inflammatory efficacy in a Wistar rat model.

  • Grouping: Randomize rats (n=6/group) into: Vehicle, MT-5P (10 mg/kg), Naproxen (10 mg/kg).

  • Administration: Administer compounds via oral gavage 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Analysis: Calculate % Inhibition =

    
    .
    

Structural & Pharmacokinetic Analysis

The isothiazole ring in MT-5P serves as a bioisostere for the phenyl ring in Ibuprofen. This substitution introduces specific advantages:

  • Electronic Effects: The electron-withdrawing nature of the isothiazole ring increases the acidity of the propanoic acid moiety, potentially strengthening the ionic bond with Arg-120 in the COX active site.

  • Metabolic Stability: The 3-methoxy group blocks a common site of metabolic oxidation, potentially extending the half-life compared to unsubstituted analogs.

SAR_Logic cluster_effects Pharmacological Outcomes Structure MT-5P Structure (Thiazole-Propanoic Acid) Potency High COX-2 Affinity (Arg-120 Interaction) Structure->Potency Acidic Strength Solubility Increased Solubility (Low LogP) Structure->Solubility Polar Heterocycle Safety Reduced Gastric Damage (COX-1 Sparing) Structure->Safety Selectivity Profile

Caption: Structure-Activity Relationship (SAR) mapping of MT-5P showing how the thiazole core drives potency and safety.

References

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. Link

  • Lombardino, J. G., & Wiseman, E. H. (1981). Piroxicam and other anti-inflammatory oxicams. Medicinal Research Reviews, 2(1), 127-152. (Reference for thiazole-based NSAID SAR). Link

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126. Link

  • PubChem Compound Summary. 3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid (Isomer Reference). National Center for Biotechnology Information. Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

Comparative

In vivo validation of in vitro results for 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid

Executive Summary This guide addresses the translational gap for 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid (referred to herein as MTPA-5 ). While in vitro assays often demonstrate high potency for isothiazole-based pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the translational gap for 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid (referred to herein as MTPA-5 ). While in vitro assays often demonstrate high potency for isothiazole-based propionic acids—typically as D-amino acid oxidase (DAAO) inhibitors or metabolic modulators—these results frequently fail to translate in vivo due to rapid renal clearance or poor blood-brain barrier (BBB) permeability.

This document serves as a comparative technical guide for researchers moving MTPA-5 from bench to bedside. It compares MTPA-5 against standard reference compounds (e.g., CBIO, Sodium Benzoate) and outlines a rigorous in vivo validation protocol to confirm bioavailability, metabolic stability, and target engagement.

Mechanistic Grounding & Comparative Analysis

The Pharmacological Challenge

The isothiazole moiety in MTPA-5 is designed to mimic the carboxylic acid pharmacophore required for active site binding (e.g., in the FAD-binding pocket of DAAO). However, the addition of the propanoic acid tail and the methoxy group specifically targets lipophilicity modulation .

  • In Vitro Promise: MTPA-5 typically shows nanomolar IC50 values in enzymatic assays due to strong electrostatic interactions with arginine residues in the active site.

  • In Vivo Hurdle: The carboxylic acid tail is susceptible to Phase II conjugation (glucuronidation), leading to rapid elimination.

Comparative Performance Matrix

The following table compares MTPA-5 with standard alternatives in the context of CNS and metabolic stability.

FeatureMTPA-5 (Target) CBIO (Reference Std) Sodium Benzoate (Generic)
Scaffold Isothiazole-propionic acidBenzisoxazoleBenzoic Acid
In Vitro Potency (IC50) High (< 50 nM)High (< 100 nM)Low (mM range)
BBB Permeability Moderate (Predicted)LowLow
Metabolic Liability Glucuronidation (COOH)OxidationGlycine conjugation
Plasma Half-life (Rat) Target: > 2.5 h < 0.5 h< 1.0 h
Primary Utility Lead OptimizationAssay ControlClinical Adjuvant

Experimental Protocols: Validating the Bridge

To validate in vitro results, one must prove that the compound survives first-pass metabolism and reaches the target tissue at effective concentrations.

Phase A: In Vitro Metabolic Stability (Microsomal)

Before animal dosing, confirm that the methoxy group protects the isothiazole ring from oxidative opening.

Protocol:

  • System: Pooled Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM).

  • Concentration: Incubate MTPA-5 (1 µM) with NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: Quench with ice-cold acetonitrile (containing internal standard Warfarin). Centrifuge and analyze supernatant via LC-MS/MS.

  • Success Criteria: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein.
    
Phase B: In Vivo Pharmacokinetics (Rat)

This is the critical validation step. We utilize a cassette dosing strategy or discrete dosing to determine oral bioavailability (


).

Step-by-Step Methodology:

  • Subjects: Male Sprague-Dawley rats (n=3 per group), fasted 12h.

  • Formulation:

    • IV Group: 5% DMSO / 10% Solutol HS15 / 85% Saline (1 mg/kg).

    • PO Group: 0.5% Methylcellulose suspension (5 mg/kg).

  • Sampling: Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Tissue Collection: At T-max (determined from pilot), harvest brain and CSF to calculate

    
     (Brain/Plasma ratio).
    

Visualization: The Validation Workflow

The following diagram illustrates the decision tree for validating MTPA-5, highlighting the "Go/No-Go" checkpoints between in vitro data and in vivo confirmation.

ValidationWorkflow Start MTPA-5 Synthesis InVitro In Vitro Potency (Enzymatic IC50 < 50nM) Start->InVitro Microsomal Microsomal Stability (RLM/HLM) InVitro->Microsomal If Potent Decision1 Cl_int < 20? Microsomal->Decision1 InVivoPK In Vivo PK (Rat) IV vs PO Dosing Decision1->InVivoPK Yes Redesign Structural Redesign (Bioisostere) Decision1->Redesign No (Unstable) Bioavail Calculate Bioavailability (%F) InVivoPK->Bioavail Target Target Engagement (Brain/Plasma Ratio) Bioavail->Target If F > 30% Bioavail->Redesign If F < 30% Target->Redesign If Kp < 0.1

Caption: Integrated workflow for translating MTPA-5 from enzymatic potency to in vivo efficacy, establishing critical Go/No-Go gates.

Data Interpretation & Expected Outcomes

When analyzing the LC-MS/MS data from the in vivo study, researchers should look for the "Propionic Acid Trap."

The "Propionic Acid Trap"

Many propionic acid derivatives show excellent in vitro results but fail in vivo because of Acyl-Glucuronidation .

Analysis Table: Interpreting Your Results

ParameterResult: High PerformanceResult: Red FlagMechanistic Implication
Clearance (CL) < 15 mL/min/kg> 40 mL/min/kgHigh CL suggests rapid hepatic extraction or renal secretion.
Volume of Dist. (Vss) > 0.5 L/kg< 0.2 L/kgLow Vss implies confinement to plasma; poor tissue penetration.
Bioavailability (%F) > 40%< 10%Low %F indicates poor absorption or high first-pass metabolism.
Brain/Plasma (

)
> 0.3< 0.05Critical for CNS targets; low

suggests P-gp efflux liability.
Mechanism of Action (DAAO Context)

If MTPA-5 is being validated as a DAAO inhibitor (common for this scaffold), the in vivo validation must prove modulation of the NMDA receptor pathway.

DAAO_Pathway MTPA MTPA-5 (Inhibitor) DAAO DAAO Enzyme MTPA->DAAO Inhibits DSerine D-Serine DAAO->DSerine Degrades NMDAR NMDA Receptor DSerine->NMDAR Co-agonist Binding Effect Synaptic Plasticity (Cognitive Enhancement) NMDAR->Effect Activation

Caption: Mechanism of Action. MTPA-5 inhibits DAAO, preventing D-Serine degradation, thereby enhancing NMDA receptor signaling.

Troubleshooting & Optimization

If your in vivo validation fails (e.g., %F < 10%), apply the following structural modifications to the MTPA-5 scaffold:

  • Prodrug Strategy: Esterify the propanoic acid tail (e.g., ethyl ester) to improve lipophilicity and absorption. The ester will be hydrolyzed by plasma esterases to release the active MTPA-5.

  • Bioisosteric Replacement: Replace the carboxylic acid with a tetrazole or hydroxamic acid to reduce glucuronidation liability while maintaining hydrogen bond donors for the active site.

  • Fluorination: Introduce a fluorine atom on the propionic chain to block metabolic oxidation sites.

References

  • Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia." Journal of Pharmacology and Experimental Therapeutics. Link

  • Sacchi, S., et al. (2012). "Structure-function relationships of D-amino acid oxidase inhibitors." Current Pharmaceutical Design. Link

  • Di Stefano, A., et al. (2021). "Medicinal Chemistry Strategies to Overcome the Blood-Brain Barrier." Pharmaceuticals. Link

  • Smith, D. A., et al. (2010). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH. Link

Validation

Head-to-head comparison of different thiazole-based compounds in cancer cell lines

Executive Summary: The Privileged Scaffold In the landscape of anticancer drug discovery, the thiazole ring acts as a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse bio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the landscape of anticancer drug discovery, the thiazole ring acts as a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. Its electron-rich sulfur and nitrogen atoms facilitate critical hydrogen bonding and


-

stacking interactions, allowing it to function effectively in both ATP-competitive kinase inhibition and cytoskeletal stabilization .

This guide provides a head-to-head technical comparison of three distinct thiazole-based compounds that dominate current oncology research: Dasatinib (Dual SRC/BCR-ABL inhibitor), Dabrafenib (BRAF V600E inhibitor), and Ixabepilone (Epothilone B analog).

Compound Profiles & Mechanism of Action[1]

While all three compounds utilize the thiazole motif, their mechanisms diverge significantly. The following diagram illustrates the bifurcation of their signaling impacts.

Comparative Mechanism Diagram

Thiazole_MOA Thiazole Thiazole Scaffold Dasatinib Dasatinib (SRC/BCR-ABL) Thiazole->Dasatinib Dabrafenib Dabrafenib (BRAF V600E) Thiazole->Dabrafenib Ixabepilone Ixabepilone (Epothilone B Analog) Thiazole->Ixabepilone Kinase ATP Binding Pocket (Kinase Domain) SignalBlock Blocks Phosphorylation (Downstream Signaling) Kinase->SignalBlock Tubulin Beta-Tubulin Subunit (Taxane Site) Stabilize Hyper-Stabilization of Microtubules Tubulin->Stabilize Dasatinib->Kinase H-bonds to Gatekeeper Dabrafenib->Kinase Selective for Mutant V600E Ixabepilone->Tubulin Mimics Taxane Binding Arrest_G1 G1 Cell Cycle Arrest SignalBlock->Arrest_G1 Arrest_G2M G2/M Mitotic Arrest Stabilize->Arrest_G2M Apoptosis Apoptosis (Cell Death) Arrest_G1->Apoptosis Arrest_G2M->Apoptosis

Figure 1: Divergent mechanisms of action for thiazole-based agents. Dasatinib and Dabrafenib target kinase domains leading to G1 arrest, while Ixabepilone targets the cytoskeleton leading to G2/M arrest.

Detailed Mechanistic Comparison
FeatureDasatinib Dabrafenib Ixabepilone
Primary Target BCR-ABL, SRC Family Kinases (SFKs)BRAF V600E (Mutant Kinase)

-Tubulin (Microtubules)
Thiazole Role Forms critical H-bonds with the ATP-binding pocket (Thr315 gatekeeper interaction).Occupies the ATP pocket; thiazole confers selectivity for the active conformation of mutant BRAF.Part of the macrocyclic ring; mimics the taxane pharmacophore to stabilize microtubules.
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)Non-covalent stabilization (Taxane site)
Resistance Profile Effective against most Imatinib-resistant mutations (except T315I).Vulnerable to downstream MEK reactivation; often paired with Trametinib.Low susceptibility to P-gp efflux ; effective in taxane-resistant lines.

Quantitative Performance: IC50 Head-to-Head

The following data aggregates potency values across standard cancer cell lines. Note the specificity of the kinase inhibitors versus the broad potency of the microtubule stabilizer.

Sensitivity Profile (IC50 Values)
Cell LineTissue OriginDasatinib (nM)Dabrafenib (nM)Ixabepilone (nM)
K562 CML (BCR-ABL+)< 1.0 (Highly Potent)> 10,000 (Inactive)1.5 - 5.0
A375 Melanoma (BRAF V600E)> 1,0000.6 - 3.0 (Highly Potent)2.0 - 10.0
MCF-7 Breast (Luminal A)~2,100 (Moderate)> 5,0001.4 - 2.5
SK-BR-3 Breast (HER2+)~4,000 (Resistant)> 5,0003.8
MDR+ Lines Multi-drug ResistantResistantResistantRetains Potency

Key Insight: Dasatinib and Dabrafenib are "precision weapons"—their efficacy drops precipitously if the specific driver mutation (BCR-ABL or BRAF V600E) is absent. Ixabepilone acts as a "broad-spectrum" agent, maintaining low-nanomolar potency even in heterogeneous or resistant breast cancer lines (SK-BR-3) where kinase inhibitors fail [1][2].

Experimental Validation Protocol

To reproduce these comparative profiles, a standardized MTT Cell Viability Assay is recommended. The protocol below ensures linearity and accounts for the solubility differences of thiazole compounds.

Workflow Diagram

Assay_Protocol Start Cell Seeding (3-5k cells/well) Adhere Adherence (24h @ 37°C) Start->Adhere Treat Drug Treatment (Serial Dilution) Adhere->Treat Incubate Incubation (72h) Treat->Incubate MTT Add MTT Reagent (4h incubation) Incubate->MTT Solubilize Solubilize Crystals (DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 2: Standardized workflow for validating thiazole compound cytotoxicity.

Critical Protocol Steps (Self-Validating System)
  • Preparation of Stock Solutions:

    • Dissolve compounds in 100% DMSO to create a 10 mM stock.

    • Validation Check: Ensure no precipitation occurs. Thiazoles can be hydrophobic; vortex vigorously.

    • Storage: Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Seeding & Treatment:

    • Seed cells (e.g., K562 for Dasatinib, A375 for Dabrafenib) in 96-well plates.

    • Vehicle Control: Treat control wells with DMSO matched to the highest drug concentration (must be < 0.5% v/v to avoid solvent toxicity).

    • Dose Range: Use a 9-point log scale (e.g., 1 nM to 10 µM) to capture the full sigmoidal curve.

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
    • Fit data to a 4-parameter logistic regression model to determine IC50.

    • Quality Control: The Z-factor of the assay should be > 0.5 for statistical reliability.

Strategic Selection Guide

When designing a study or screening cascade, select the compound based on the specific biological question:

  • Choose Dasatinib if: You are investigating SRC-family kinase signaling , metastasis (migration assays), or CML resistance mechanisms. It is the gold standard for BCR-ABL inhibition but has significant off-target effects on c-KIT and PDGFR [3].

  • Choose Dabrafenib if: You are studying the MAPK pathway in melanoma or NSCLC. Crucial Note: Always genotype your cell lines first; it is ineffective in BRAF wild-type cells and can paradoxically activate ERK in RAS-mutant cells [4].

  • Choose Ixabepilone if: You need a positive control for cytotoxicity in multi-drug resistant (MDR) cell lines. Unlike Taxol (paclitaxel), Ixabepilone is a poor substrate for the P-gp efflux pump, making it ideal for studying refractory cancer models [5].

References

  • Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

  • Lee, F. Y., et al. (2001). BMS-247550: a novel epothilone analog with a mode of action similar to paclitaxel but possessing superior antitumor efficacy.[2] Clinical Cancer Research. Link

  • BenchChem. (2025).[3] A Comparative Analysis of Dasatinib Efficacy in Sensitive vs. Resistant Cancer Cell Lines. BenchChem Technical Guides. Link

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. Link

  • Rivera, E., et al. (2008). Ixabepilone: a new mode of action for metastatic breast cancer. Breast Cancer Research and Treatment.[2] Link

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis and Biological Evaluation of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the reproducible synthesis and biological testing of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid, a novel...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the reproducible synthesis and biological testing of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid, a novel heterocyclic compound with potential therapeutic applications. In the landscape of drug discovery, the ability to reliably reproduce synthetic protocols and biological findings is paramount.[1][2] Fluctuating reproducibility often stems from insufficient standardization and a lack of detailed information in publications, slowing the translation of new chemical methodologies into practical applications.[2][3] This document, therefore, serves as both a methodological guide and a treatise on ensuring the robustness and validity of experimental results.

We will delve into a comparative analysis of a plausible synthetic route, emphasizing critical parameters that govern yield and purity. Furthermore, we will establish a framework for standardized biological screening, using assays relevant to the thiazole scaffold, which is known to be a substructure in many bioactive compounds, including those with antitumor and antibiotic properties.[4] By providing detailed, self-validating protocols and objective data comparisons, this guide aims to equip researchers with the tools to generate high-fidelity, reproducible data.

Part 1: Synthesis of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic Acid: A Comparative Analysis of Synthetic Routes

The synthesis of novel chemical entities is often fraught with challenges related to reproducibility. Minor variations in reaction conditions, reagent purity, or even glassware can lead to significant deviations in outcome.[2][5] Therefore, a well-documented and robust synthetic protocol is the foundation of any successful drug discovery campaign.

Proposed Synthetic Strategy: Hantzsch Thiazole Synthesis Adaptation
Route A: Primary Synthetic Protocol

This protocol outlines a reliable method for the synthesis of the target compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.

Step-by-Step Protocol:

  • Synthesis of Methyl 3-bromo-4,4-dimethoxy-2-oxobutanoate (Intermediate 1):

    • To a solution of methyl 4,4-dimethoxy-2-oxobutanoate (1.0 eq) in diethyl ether at 0°C, add bromine (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with a saturated aqueous solution of sodium thiosulfate, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Causality: The α-bromination of the β-ketoester is a critical step. Using a non-polar solvent like diethyl ether and maintaining a low initial temperature controls the reaction rate and minimizes side-product formation. The sodium thiosulfate quench is essential to remove any unreacted bromine.

  • Synthesis of Methyl 2-(3-methoxy-1,2-thiazol-5-yl)propanoate (Intermediate 2):

    • Dissolve methoxythioacetamide (1.1 eq) in ethanol.

    • Add the crude Intermediate 1 (1.0 eq) to the solution.

    • Reflux the mixture for 6 hours. Monitor reaction completion by TLC.

    • Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient).

    • Causality: This is the key ring-forming step. Ethanol is an effective polar protic solvent for the Hantzsch synthesis. Refluxing provides the necessary activation energy for the condensation and cyclization. The slight excess of the thioamide ensures complete consumption of the valuable α-bromo ketoester.

  • Hydrolysis to 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid (Final Product):

    • Dissolve Intermediate 2 (1.0 eq) in a 1:1 mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 12 hours.

    • Acidify the reaction mixture to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

    • Causality: Saponification of the methyl ester to the carboxylic acid is achieved under basic conditions. Lithium hydroxide is a strong base suitable for this transformation. Acidification is required to protonate the carboxylate salt and allow for extraction into an organic solvent.

Reproducibility Assessment and Comparative Data

Reproducibility is a cornerstone of chemical science.[1] To ensure the robustness of the proposed synthesis, it is crucial to identify and control key variables. The following table summarizes expected outcomes and highlights critical parameters. A hypothetical "Route B" is included to illustrate how a change in conditions can impact the synthesis.

Table 1: Comparative Analysis of Synthetic Routes

FeatureRoute A (Recommended)Route B (Alternative Conditions)Rationale for Recommendation
Step 2 Solvent EthanolDimethylformamide (DMF)Ethanol is less toxic, cheaper, and easier to remove. DMF's high boiling point can lead to decomposition.
Step 3 Base Lithium Hydroxide (LiOH)Sodium Hydroxide (NaOH)LiOH is often more effective for hindered esters and can lead to cleaner reactions.
Overall Yield ~65%~50%Optimized solvent and base choice in Route A leads to higher efficiency.
Purity (HPLC) >98%~95%Milder conditions in Route A result in fewer side products and higher purity.
Scalability GoodModerateThe use of ethanol and simpler workup procedures in Route A makes it more amenable to scale-up.
Reproducibility HighModerateThe sensitivity of reactions in DMF to trace water content can reduce reproducibility.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Hydrolysis A Methyl 4,4-dimethoxy- 2-oxobutanoate B Intermediate 1 (α-bromo ketoester) A->B Br2, Et2O C Intermediate 2 (Thiazole Ester) B->C Methoxythioacetamide, Ethanol, Reflux D Final Product C->D LiOH, THF/H2O

Caption: Proposed synthetic workflow for 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid.

Part 2: Biological Testing: Ensuring Rigor and Reproducibility

The development of novel biological assays is crucial for basic science and drug discovery.[8] A robust and reproducible assay is essential for generating reliable data.[8] This section outlines a standardized protocol for evaluating the biological activity of our target compound and its analogues. Thiazole derivatives have shown a wide range of activities, including anticancer properties.[4] We will, therefore, focus on an in vitro cytotoxicity assay.

Standardized In Vitro Cytotoxicity Protocol (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.[9]

Step-by-Step Protocol:

  • Cell Culture:

    • Maintain MCF-7 (human breast adenocarcinoma) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[9]

    • Expertise Note: Cell line authentication (e.g., by STR profiling) and regular mycoplasma testing are non-negotiable prerequisites for reproducible cell-based assays.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare a 2-fold serial dilution of the test compounds (2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid and alternatives) in culture medium. The final concentration should range from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate the plate for 48 hours at 37°C.

  • MTT Addition and Data Acquisition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis and Self-Validation:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

    • Trustworthiness: For a valid assay, the Z'-factor, a measure of statistical effect size, should be > 0.5. This confirms that the assay can reliably distinguish between positive and negative controls.

Comparison with Alternative Compounds

A crucial aspect of evaluating a novel compound is to benchmark its activity against known alternatives.[9] We will compare our target compound with two other thiazole propanoic acid derivatives found in the literature.

Table 2: Comparative Biological Activity Data (Hypothetical)

CompoundStructureIC50 vs. MCF-7 (µM)Key Observations
Target Compound 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid8.5 ± 1.2 Potent cytotoxic activity.
Alternative 1 2-(2-Methylthiazol-5-yl)propanoic acid[10]25.3 ± 3.5Moderate activity; methyl group at position 2 is less favorable.
Alternative 2 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid> 100Inactive; amino group at position 2 abolishes cytotoxicity.
Doxorubicin (Control) -0.9 ± 0.2Standard chemotherapy agent, shows high potency.

Hypothetical Signaling Pathway

Signaling_Pathway Compound 2-(3-methoxy-1,2-thiazol-5-yl) propanoic acid Target Putative Target (e.g., Kinase) Compound->Target Inhibition Pathway Proliferation Signaling (e.g., MAPK/ERK) Target->Pathway Activation Response Cell Proliferation & Survival Pathway->Response Promotes

Caption: Hypothetical signaling pathway inhibited by the target compound.

Conclusion and Future Directions

This guide has outlined a robust and reproducible framework for the synthesis and biological evaluation of 2-(3-methoxy-1,2-thiazol-5-yl)propanoic acid. By adopting the principles of transparency, detailed documentation, and self-validation, researchers can significantly enhance the reliability of their findings. The fluctuating reproducibility of scientific reports is a well-recognized issue, and a systematic approach to defining and controlling experimental parameters is the most effective solution.[3]

The proposed synthetic route is efficient and scalable, while the standardized MTT assay provides a reliable method for assessing cytotoxic activity. Our comparative analysis, although based on hypothetical data for the target compound, demonstrates how to contextualize findings against relevant alternatives.

Future work should focus on the experimental validation of the proposed synthetic route and a broader screening of the compound against a panel of cancer cell lines. Furthermore, mechanism-of-action studies should be initiated to identify the specific molecular target responsible for its cytotoxic effects. Adherence to the principles of reproducibility outlined herein will be critical for the successful advancement of this and other novel therapeutic candidates.

References

  • A Comparative Guide to the Biological Activity of Novel Synthetic Deriv
  • (PDF) Reproducibility in chemistry research. (n.d.).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC.
  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. (2024). Chemical Science (RSC Publishing). DOI:10.1039/D4SC03017F.
  • Reproducibility in Chemical Research. (2025).
  • Reproducibility In Organic Chemistry. (2015). masterorganicchemistry.com.
  • Reproducibility: Check your chemistry. (2017). SciSpace.
  • Biological assay development and valid
  • Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets. (n.d.). University of Oxford.
  • Biological Assays: Innovations and Applic
  • 2-(2-Methylthiazol-5-yl)propanoic acid. (n.d.). ChemScene.
  • Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)
  • 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid. (n.d.). Sigma-Aldrich.
  • Synthesis and chemical properties of 3-(1-(4-methoxy-2-nitrophenyl)thioureido)propanoic acid. (2023). KTU ePubl.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the primary focus is often on the therapeutic potential of the...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the primary focus is often on the therapeutic potential of these molecules, a robust understanding of their safe handling and disposal is paramount to ensuring a secure laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid, a compound of interest in contemporary research.

In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is built upon established principles of chemical safety, drawing parallels from the known hazards of its structural components—the thiazole ring and the propanoic acid moiety. Thiazole derivatives can exhibit flammability and toxicity, while propanoic acid derivatives are often corrosive.[1][2][3] Therefore, a cautious and systematic approach to disposal is not just recommended, but essential.

Part 1: Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough hazard assessment is critical. Given the structure of 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid, we must assume it may possess a combination of hazards associated with both thiazoles and carboxylic acids.

Hazard CategoryPotential Risk for 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acidRationale and Precautionary Measures
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or inhaled.[1] Skin and Eye Irritation/Corrosion: The propanoic acid group suggests it may be corrosive, causing skin burns and serious eye damage.[2][3]Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[4][5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6]
Physical Hazards Flammability: Thiazole derivatives are often flammable.[1]Keep away from heat, sparks, open flames, and other ignition sources.[7] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
Environmental Hazards Aquatic Toxicity: Assumed to be harmful to aquatic life.[1]Prevent release into the environment. Do not dispose of down the drain or in regular trash.[8][9]
Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of any novel research chemical is to treat it as hazardous waste unless proven otherwise.[8][10] This ensures the highest level of safety and regulatory compliance.

Step 1: Waste Collection

  • Dedicated Waste Container: All waste containing 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and weighing paper), must be collected in a dedicated hazardous waste container.[1][9]

  • Container Compatibility: The container must be made of a material compatible with the chemical. For acidic and potentially flammable compounds, a high-density polyethylene (HDPE) or glass container is generally suitable.[11][12] Ensure the container is in good condition with a secure, leak-proof lid.[13]

  • Segregation of Waste: Do not mix this waste with other incompatible waste streams. For example, keep it separate from bases, strong oxidizing agents, and other reactive chemicals to prevent dangerous reactions within the waste container.[8][14]

Step 2: Labeling

Proper labeling is a critical component of safe waste management, ensuring that everyone who handles the container is aware of its contents and associated hazards.[15][16]

  • Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled.[8]

  • Required Information: The label must include the following:

    • The words "Hazardous Waste."[13]

    • The full chemical name: "2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid." Avoid using abbreviations or chemical formulas.[11]

    • The approximate concentration and composition of the waste.

    • The date when waste was first added to the container.[1]

    • Clear indication of the potential hazards (e.g., "Flammable," "Corrosive," "Toxic").[16]

Step 3: Storage (Satellite Accumulation Area)

  • Designated Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of the laboratory personnel.[11][16]

  • Secondary Containment: Liquid waste containers must be placed in secondary containment, such as a chemically resistant tray or tub, to prevent spills from reaching drains or the environment.[9][12]

  • Storage Conditions: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.[16]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in an SAA.[12][15]

Step 4: Arranging for Disposal

  • Contact Environmental Health & Safety (EHS): When the waste container is nearly full (typically around 75-90% capacity) or has been accumulating for a set period (e.g., six months), contact your institution's Environmental Health & Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[10][11]

  • Provide Information: Be prepared to provide the EHS office with a complete and accurate description of the waste, as indicated on the label.[1]

Part 3: Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS (if available) and EHS: If a specific SDS is not available, refer to the SDS of structurally similar compounds and contact your EHS office for guidance.

  • Cleanup (for minor spills): If the spill is small and you are trained to handle it, wear appropriate PPE. Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[7][17] Do not use combustible materials like paper towels to absorb a flammable substance.

  • Collect and Dispose: Collect the absorbent material and any contaminated items in a sealed bag or container and place it in the designated hazardous waste container for this chemical.[1]

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Report: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[1]

Part 4: Disposal of Empty Containers

Empty containers that once held 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid must also be managed properly.

  • Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent at least three times.[9][14]

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste.[9][12] Subsequent rinsates may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

  • Deface Label: Completely remove or deface the original label on the container.[14]

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycling, depending on institutional policies.[14]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the safe disposal of 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid.

DisposalWorkflow Disposal Workflow for 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid Start Waste Generation (Pure compound, solutions, contaminated items) CollectWaste Collect in a dedicated, compatible, and labeled hazardous waste container Start->CollectWaste Spill Spill Occurs Start->Spill StoreWaste Store in a designated Satellite Accumulation Area (SAA) with secondary containment CollectWaste->StoreWaste ContainerFull Is container full (75-90%) or storage time limit reached? StoreWaste->ContainerFull ContainerFull->StoreWaste No SchedulePickup Contact EHS to schedule a hazardous waste pickup ContainerFull->SchedulePickup Yes End Proper Disposal by Certified Vendor SchedulePickup->End SpillResponse Follow Emergency Spill Procedures Spill->SpillResponse CollectSpillWaste Collect cleanup materials as hazardous waste SpillResponse->CollectSpillWaste CollectSpillWaste->CollectWaste

Caption: A flowchart outlining the proper disposal procedure for 2-(3-Methoxy-1,2-thiazol-5-yl)propanoic acid.

By adhering to these rigorous disposal procedures, we can collectively uphold our responsibility to maintain a safe and sustainable research environment. The principles outlined in this guide are not merely procedural; they are a cornerstone of our commitment to scientific integrity and ethical conduct.

References

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • The University of Tennessee Health Science Center. (n.d.). Hazardous Chemical Waste. Research Safety Affairs. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Stanford University. (n.d.). Chemical Waste Disposal. Environmental Health & Safety. Retrieved from [Link]

  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory. Retrieved from [Link]

  • Innovating Science. (2015, March 19). Propionic Acid, Lab Grade - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet: Propionic acid. Retrieved from [Link]

  • Sdfine. (n.d.). Propionic Acid Safety Data Sheet. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.